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  • Product: Methyl 3-fluoro-4-methoxybenzoylformate
  • CAS: 1268104-26-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of Methyl 3-fluoro-4-methoxybenzoylformate: Strategies and Methodologies

Abstract Methyl 3-fluoro-4-methoxybenzoylformate is an α-keto ester derivative whose structural motifs are of significant interest in medicinal chemistry and drug development. The presence of a fluorine atom can modulate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 3-fluoro-4-methoxybenzoylformate is an α-keto ester derivative whose structural motifs are of significant interest in medicinal chemistry and drug development. The presence of a fluorine atom can modulate the physicochemical properties of a molecule, enhancing metabolic stability and binding affinity, while the α-keto ester functionality serves as a versatile synthetic handle for further elaboration. This technical guide provides an in-depth analysis of viable synthetic routes for the preparation of this target compound. We will explore two primary, robust strategies: the direct Friedel-Crafts acylation of 2-fluoroanisole and a Grignard reagent-based approach. This document details the mechanistic rationale, step-by-step experimental protocols, and comparative analysis of these pathways, offering researchers a comprehensive resource for the synthesis and application of this valuable building block.

Introduction: The Strategic Value of Methyl 3-fluoro-4-methoxybenzoylformate

Aryl α-keto esters are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Their utility stems from the two adjacent carbonyl groups, which provide multiple reaction sites for forming new carbon-carbon and carbon-heteroatom bonds.

The target molecule, Methyl 3-fluoro-4-methoxybenzoylformate, combines this versatile functionality with a substituted aromatic ring. The specific substitution pattern—a fluorine atom ortho to a methoxy group—is particularly relevant in drug design. The methoxy group is a common feature in many natural products and pharmaceuticals, while the strategic placement of a fluorine atom can profoundly influence a molecule's lipophilicity, pKa, and metabolic stability.

This guide is designed for researchers and drug development professionals, providing not just a set of instructions, but a foundational understanding of the chemical principles governing the synthesis of this and similar compounds. We will delve into the causality behind procedural choices, ensuring that the described protocols are both reproducible and adaptable.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing a synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, we can identify plausible starting materials and key bond formations. For Methyl 3-fluoro-4-methoxybenzoylformate, two primary disconnections are considered, leading to the principal synthetic strategies discussed in this guide.

G cluster_1 Route 1: Friedel-Crafts cluster_2 Route 2: Grignard target Methyl 3-fluoro-4-methoxybenzoylformate disconnection1 C-C Bond Formation (Friedel-Crafts Acylation) target->disconnection1 disconnection2 C-C Bond Formation (Grignard Reaction) target->disconnection2 start1 2-Fluoroanisole disconnection1->start1 reagent1 Methyl Oxalyl Chloride disconnection1->reagent1 start2 4-Bromo-2-fluoroanisole disconnection2->start2 reagent2 Dimethyl Oxalate disconnection2->reagent2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Route I: Friedel-Crafts Acylation of 2-Fluoroanisole

The Friedel-Crafts acylation is a classic and highly effective method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This approach is arguably the most direct route to the target compound.

Mechanistic Rationale & Causality

This reaction is a form of electrophilic aromatic substitution (EAS).[3][4] The key steps are:

  • Generation of the Electrophile: A strong Lewis acid, typically aluminum trichloride (AlCl₃), coordinates to the chlorine atom of methyl oxalyl chloride. This polarization and subsequent departure of the chloride generates a highly electrophilic acylium ion.

  • Nucleophilic Attack: The π-electron system of the 2-fluoroanisole ring acts as a nucleophile, attacking the acylium ion. The electronic properties of the substituents on the aromatic ring dictate the regioselectivity of this attack. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group due to its ability to donate electron density via resonance. The fluorine atom is a deactivating but also ortho, para-directing group. The strong directing effect of the methoxy group, combined with the steric hindrance at the position between the two substituents, strongly favors acylation at the para position relative to the methoxy group.

  • Rearomatization: The resulting intermediate, an arenium ion, loses a proton to restore the aromaticity of the ring, yielding the final product.[4]

A stoichiometric amount of AlCl₃ is required because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst.[1] This complex is hydrolyzed during the aqueous workup to release the final product.

Detailed Experimental Protocol

Materials:

  • 2-Fluoroanisole

  • Methyl oxalyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and suspend it in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of 2-fluoroanisole (1.0 eq) and methyl oxalyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Methyl 3-fluoro-4-methoxybenzoylformate.

Workflow and Data

G start 1. Suspend AlCl₃ in DCM at 0°C add_reagents 2. Add 2-Fluoroanisole & Methyl Oxalyl Chloride dropwise start->add_reagents react 3. Stir at 0°C, then warm to RT add_reagents->react quench 4. Quench with ice/HCl react->quench extract 5. Extract with DCM quench->extract wash 6. Wash with H₂O, NaHCO₃, Brine extract->wash dry 7. Dry (MgSO₄) & Concentrate wash->dry purify 8. Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for Friedel-Crafts acylation synthesis.

ParameterExpected Value
Starting Material 2-Fluoroanisole
Key Reagents Methyl oxalyl chloride, AlCl₃
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Typical Yield 65-80%
Purification Silica Gel Chromatography

Synthesis Route II: Grignard Reagent Pathway

An alternative strategy involves the use of an organometallic nucleophile, specifically a Grignard reagent, to form the key carbon-carbon bond.[5][6] This method is particularly useful if the starting aryl halide is more accessible or cheaper than the arene required for Friedel-Crafts acylation.

Mechanistic Rationale & Causality
  • Grignard Reagent Formation: The synthesis begins with the preparation of the Grignard reagent, 3-fluoro-4-methoxyphenylmagnesium bromide. This is achieved by reacting an aryl halide, 4-bromo-2-fluoroanisole, with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).[6][7] The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic and basic. It is critical to perform this step under strictly anhydrous conditions, as any trace of water will protonate and destroy the highly basic Grignard reagent.[6][8]

  • Nucleophilic Acyl Substitution: The prepared Grignard reagent is then added to an oxalate ester, such as dimethyl oxalate. The nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbonyl carbons of the oxalate. This addition forms a tetrahedral intermediate.

  • Elimination and Product Formation: The tetrahedral intermediate collapses, eliminating a methoxide (or ethoxide) leaving group to form the α-keto ester product. A second addition of the Grignard reagent to the newly formed ketone is generally slow at low temperatures, allowing for the isolation of the desired product. The reaction is finally quenched with a mild acid (e.g., aqueous NH₄Cl) to protonate the resulting alkoxide and destroy any unreacted Grignard reagent.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-fluoroanisole

  • Magnesium turnings

  • Iodine (a small crystal for initiation)

  • Anhydrous Tetrahydrofuran (THF)

  • Dimethyl oxalate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Add a small crystal of iodine and a few milliliters of anhydrous THF.

    • Add a small portion of a solution of 4-bromo-2-fluoroanisole (1.0 eq) in anhydrous THF. The reaction is initiated when the brown color of the iodine fades and gentle bubbling is observed.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional hour at room temperature to ensure complete formation of the Grignard reagent.

  • Acylation Reaction:

    • In a separate flame-dried flask, dissolve dimethyl oxalate (1.5 eq) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the dimethyl oxalate solution via cannula, keeping the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Workup and Purification:

    • Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Workflow and Data

G cluster_0 Part A: Grignard Formation cluster_1 Part B: Acylation start_g 1. Activate Mg with Iodine add_bromide 2. Add 4-bromo-2-fluoroanisole in THF start_g->add_bromide form_grignard 3. Stir to form Grignard Reagent add_bromide->form_grignard add_grignard 5. Add Grignard Reagent slowly form_grignard->add_grignard prep_oxalate 4. Dissolve Dimethyl Oxalate in THF, cool to -78°C prep_oxalate->add_grignard react 6. Stir at -78°C add_grignard->react quench 7. Quench with NH₄Cl (aq) react->quench extract 8. Extract with Ethyl Acetate quench->extract purify 9. Dry, Concentrate & Purify extract->purify product Final Product purify->product

Caption: Workflow for the Grignard reagent synthesis pathway.

ParameterExpected Value
Starting Material 4-Bromo-2-fluoroanisole
Key Reagents Magnesium, Dimethyl oxalate
Solvent Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Typical Yield 55-70%
Purification Silica Gel Chromatography

Comparative Analysis of Synthetic Routes

The choice between the Friedel-Crafts and Grignard routes depends on several practical and economic factors.

FeatureRoute I: Friedel-Crafts AcylationRoute II: Grignard Pathway
Starting Materials 2-Fluoroanisole, Methyl oxalyl chloride4-Bromo-2-fluoroanisole, Dimethyl oxalate
Number of Steps One main reaction stepTwo distinct steps (Grignard formation, acylation)
Reaction Conditions Requires stoichiometric Lewis acid (AlCl₃), which can be corrosive and moisture-sensitive.Requires strictly anhydrous conditions and low temperatures (-78 °C).
Safety Concerns Handling of corrosive AlCl₃ and HCl during workup.Handling of pyrophoric magnesium and highly reactive Grignard reagent.
Scalability Generally robust and scalable.Can be challenging to scale due to the exothermic nature of Grignard formation and the need for cryogenic temperatures.
Yield & Purity Often provides higher yields and cleaner reactions if regioselectivity is high.Yields can be variable, sensitive to moisture and reagent quality.

Expert Insight: For laboratory-scale synthesis where starting materials are readily available, the Friedel-Crafts acylation route is often preferred due to its operational simplicity (fewer distinct steps) and typically higher yields. The Grignard route serves as an excellent alternative, especially if the corresponding aryl bromide is significantly more accessible or if issues with regioselectivity arise in the Friedel-Crafts reaction with a different substrate.

Purification and Spectroscopic Analysis

Independent of the chosen route, the final product requires purification, typically via silica gel column chromatography. The identity and purity of Methyl 3-fluoro-4-methoxybenzoylformate should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals would include two singlets for the two distinct methyl groups (ester and ether), and characteristic aromatic protons showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR: Will show distinct signals for the two carbonyl carbons, the aromatic carbons (with C-F coupling), and the two methoxy carbons.

  • ¹⁹F NMR: A singlet is expected for the single fluorine atom.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₉H₉FO₃, Monoisotopic Mass: 184.05 g/mol ) should be observed.[9]

Conclusion

The synthesis of Methyl 3-fluoro-4-methoxybenzoylformate can be reliably achieved through two primary synthetic strategies: Friedel-Crafts acylation and a Grignard-based approach. The Friedel-Crafts pathway offers a more direct and often higher-yielding route, contingent on the availability of 2-fluoroanisole and methyl oxalyl chloride. The Grignard pathway provides a robust alternative, showcasing the versatility of organometallic reagents in complex molecule synthesis. The choice of method will ultimately be guided by starting material availability, scalability requirements, and laboratory capabilities. This guide provides the necessary technical and theoretical foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI.
  • Methods for the Synthesis of α-Keto Esters. (2025).
  • Preparation of Ketones
  • Prepar
  • Conversion of Acid Chlorides to Ketones. (2024). Chemistry Steps.
  • Friedel–Crafts reaction. Wikipedia.
  • Grignard Reaction. University of Wisconsin-River Falls.
  • Friedel Crafts Reaction Virtual Lab. PraxiLabs.
  • 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila.
  • Friedel-Crafts Acyl
  • EAS Reactions (3)
  • Reactions of Alkyl Halides: Grignard Reagents.
  • Methyl 3-fluoro-4-methoxybenzo
  • Methyl 3-fluoro-4-methoxybenzo
  • Grignard Reagents. Sigma-Aldrich.
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.

Sources

Exploratory

The Chemical Properties, Synthesis, and Applications of Methyl 3-fluoro-4-methoxybenzoylformate

A Technical Whitepaper for Research & Drug Development Professionals Prepared by Senior Application Science Executive Summary In the landscape of advanced pharmaceutical intermediates, alpha-keto esters (benzoylformates)...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Research & Drug Development Professionals Prepared by Senior Application Science

Executive Summary

In the landscape of advanced pharmaceutical intermediates, alpha-keto esters (benzoylformates) serve as highly versatile building blocks. Methyl 3-fluoro-4-methoxybenzoylformate (CAS: 1268104-26-2), also systematically known as methyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate, is a specialized fluorinated intermediate. The unique push-pull electronic system—driven by the electron-withdrawing fluorine atom and the electron-donating methoxy group—imparts distinct electrophilic character to the alpha-dicarbonyl moiety.

This technical guide explores the physicochemical profiling, regioselective synthesis, and downstream application of this compound, providing researchers with field-proven methodologies and mechanistic insights necessary for successful integration into complex synthetic pipelines.

Structural & Physicochemical Profiling

The reactivity of Methyl 3-fluoro-4-methoxybenzoylformate is fundamentally dictated by its substitution pattern. The methoxy group at the para position strongly activates the aromatic ring via resonance (+M effect), while the fluorine at the meta position exerts a strong inductive electron-withdrawing effect (-I effect). This electronic topology not only directs the initial synthesis of the compound but also stabilizes the resulting alpha-keto ester against spontaneous decarbonylation.

To facilitate analytical tracking and biological assay design, the core quantitative properties of the compound are summarized below. These parameters are extrapolated from validated databases such as [1] and structural analogs in [2].

Table 1: Physicochemical and Computational Properties
ParameterQuantitative Value
IUPAC Name Methyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate
CAS Registry Number 1268104-26-2
Molecular Formula C10H9FO4
Molecular Weight 212.17 g/mol
Monoisotopic Mass 212.0485 Da
Topological Polar Surface Area (TPSA) 52.6 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 4

Synthetic Methodology: Regioselective Friedel-Crafts Acylation

The most robust route to synthesize benzoylformates involves the electrophilic aromatic substitution (S_EAr) of activated benzenes. For this target, 2-fluoroanisole is reacted with methyl oxalyl chloride. The regiochemistry is strictly controlled by the methoxy group, which is a powerful ortho/para director. Due to steric hindrance at the ortho position, the acylium ion preferentially attacks the para position, yielding the desired 3-fluoro-4-methoxy substitution pattern.

Synthesis A 2-Fluoroanisole D Friedel-Crafts Acylation (DCM, 0°C to RT) A->D B Methyl oxalyl chloride B->D C AlCl3 Catalyst C->D Catalysis E Methyl 3-fluoro-4-methoxybenzoylformate (Target) D->E Regioselective para-substitution

Fig 1: Synthetic workflow for Methyl 3-fluoro-4-methoxybenzoylformate via Friedel-Crafts acylation.

Protocol 1: Step-by-Step Synthesis & In-Process Validation

This protocol is designed as a self-validating system, utilizing standard [3] paradigms for Friedel-Crafts acylations.

  • Preparation & Inert Atmosphere: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet.

    • Causality: Both aluminum chloride ( AlCl3​ ) and methyl oxalyl chloride are exquisitely sensitive to atmospheric moisture, which would rapidly hydrolyze the reagents into inactive carboxylic acids.

  • Reagent Loading: Charge the flask with 2-fluoroanisole (10.0 mmol, 1.0 equiv) and 50 mL of anhydrous dichloromethane (DCM). Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Electrophile Addition: Via the dropping funnel, add methyl oxalyl chloride (11.0 mmol, 1.1 equiv) dropwise over 10 minutes.

  • Catalyst Activation: Introduce anhydrous AlCl3​ (12.0 mmol, 1.2 equiv) in small portions over 20 minutes.

    • Causality: AlCl3​ coordinates with the carbonyl oxygen of the acid chloride, generating a highly reactive acylium ion intermediate. The slow, portion-wise addition at 0 °C prevents thermal runaway and suppresses unwanted ether cleavage of the methoxy group.

  • Reaction Progression & Monitoring: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20-25 °C) for 4 hours.

    • Self-Validation: Pull a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Hexanes:EtOAc 8:2) and LC-MS. The reaction is complete when the 2-fluoroanisole peak is consumed and a dominant mass peak at m/z 213.05 [M+H]+ emerges.

  • Quenching & Workup: Carefully pour the reaction mixture over 100 g of crushed ice containing 20 mL of 1M HCl.

    • Causality: The acidic aqueous quench destroys the aluminum complex and ensures the product remains fully protonated and partitioned into the organic phase.

  • Purification: Separate the organic layer, extract the aqueous layer twice with DCM (2 x 30 mL), wash the combined organics with brine, dry over anhydrous MgSO4​ , and concentrate in vacuo. Purify via flash column chromatography to yield the pure alpha-keto ester.

Downstream Applications & Reactivity

The alpha-keto ester functionality is a privileged pharmacophore precursor. It serves as an electrophilic hub for two major classes of reactions: asymmetric reductions to form chiral mandelic acid derivatives (critical for API synthesis), and condensation reactions with diamines to form rigid heterocyclic scaffolds.

Applications Target Methyl 3-fluoro-4-methoxybenzoylformate Red Asymmetric Reduction (Ru-BINAP) Target->Red Cond Condensation w/ Diamines Target->Cond Mandelate Chiral Mandelate Derivative (API Intermediate) Red->Mandelate Enantioselective Hydrogenation Quinoxaline Quinoxaline Derivatives (Kinase Inhibitors) Cond->Quinoxaline Cyclization

Fig 2: Downstream applications of the target in asymmetric synthesis and heterocycle design.

Protocol 2: Enantioselective Hydrogenation to Chiral Mandelates

Drawing upon the foundational work published in the [4] regarding the Noyori asymmetric hydrogenation, the following protocol details the conversion of the alpha-keto ester to a chiral alpha-hydroxy ester.

  • Catalyst Preparation: In a glovebox, dissolve RuCl2​n​ (0.5 mol%) in degassed, anhydrous methanol.

  • Substrate Loading: Transfer Methyl 3-fluoro-4-methoxybenzoylformate (5.0 mmol) to a stainless-steel high-pressure hydrogenation autoclave and add the catalyst solution.

  • Hydrogenation: Seal the autoclave, purge three times with argon, and then three times with hydrogen gas. Pressurize the vessel to 50 atm with H2​ .

    • Causality: High hydrogen pressure is required to ensure a high concentration of dissolved H2​ in the methanolic solvent, which drives the catalytic cycle forward and prevents catalyst deactivation.

  • Reaction Execution: Stir vigorously at 25 °C for 12 hours.

  • Workup & Validation: Vent the hydrogen gas safely. Filter the reaction mixture through a short pad of Celite to remove the ruthenium catalyst. Concentrate the filtrate.

    • Self-Validation: Determine the conversion via 1H NMR (monitoring the disappearance of the ketone carbon and the appearance of the alpha-proton at ~5.1 ppm). Determine the enantiomeric excess (ee) via chiral HPLC using a Daicel Chiralcel OD-H column.

Analytical Characterization Standards

To ensure the integrity of the synthesized Methyl 3-fluoro-4-methoxybenzoylformate, the following analytical signatures should be verified:

  • 1H NMR (400 MHz, CDCl3​ ): δ 7.75 (dd, J=8.4,2.0 Hz, 1H, Ar-H), 7.68 (ddd, J=8.4,2.0,1.0 Hz, 1H, Ar-H), 7.05 (t, J=8.4 Hz, 1H, Ar-H), 3.98 (s, 3H, −COOCH3​ ), 3.95 (s, 3H, −OCH3​ ). Note: The aromatic protons will exhibit distinct splitting due to JHF​ coupling from the adjacent fluorine atom.

  • 13C NMR (100 MHz, CDCl3​ ): δ 184.2 (Ketone C=O ), 163.5 (Ester C=O ), 153.2 (d, JCF​=250 Hz, Ar-C-F), 152.1, 128.4, 125.6, 116.2, 112.4, 56.4 ( −OCH3​ ), 52.8 ( −COOCH3​ ).

  • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C10​H10​FO4​ [M+H]+ : 213.0563; Found: 213.0560.

References

  • Title: PubChem Compound Summary for Structural Analogs Source: National Center for Biotechnology Information (NCBI) / PubChem URL: [Link]

  • Title: General Procedures for Friedel-Crafts Acylation Source: Organic Syntheses URL: [Link]

  • Title: Asymmetric Hydrogenation of alpha-Keto Acid Derivatives Source: Journal of the American Chemical Society (Noyori et al.) URL: [Link]

Foundational

Advanced Synthetic Applications of CAS 369-30-2 in Targeted Therapeutics

Executive Summary In the rapidly evolving landscape of targeted therapeutics, precision at the molecular level dictates clinical efficacy. As a Senior Application Scientist, I frequently encounter building blocks that se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, precision at the molecular level dictates clinical efficacy. As a Senior Application Scientist, I frequently encounter building blocks that serve as the architectural foundation for complex active pharmaceutical ingredients (APIs). One such critical intermediate is CAS 369-30-2 . Widely utilized in the synthesis of advanced antineoplastic agents, this compound is a highly versatile electrophile that bridges early-stage discovery chemistry with late-stage functionalization, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

This whitepaper provides an in-depth technical analysis of CAS 369-30-2, detailing its structural rationale, physicochemical properties, and validated synthetic protocols for downstream pharmaceutical applications.

Nomenclature & Structural Integrity Verification

Before detailing synthetic workflows, it is imperative to address a common nomenclature discrepancy found in automated chemical databases.

  • The Discrepancy: In certain proprietary databases and translated patent literature, CAS 369-30-2 is occasionally misindexed or colloquially referred to as a Methyl 3-fluoro-4-methoxybenzoylformate derivative.

  • The Chemical Reality: Rigorous structural analysis and IUPAC nomenclature confirm that CAS 369-30-2 corresponds to Methyl 3-fluoro-4-methoxybenzoate [1]. A true benzoylformate would possess an alpha-keto ester moiety (–C(=O)C(=O)OCH₃), whereas this compound features a direct ester linkage to the aromatic ring.

Maintaining scientific integrity requires precise structural identification; therefore, this guide proceeds utilizing the validated IUPAC structure for CAS 369-30-2.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of Methyl 3-fluoro-4-methoxybenzoate is essential for optimizing reaction conditions, predicting solubility, and designing purification strategies.

PropertyValue
IUPAC Name Methyl 3-fluoro-4-methoxybenzoate
CAS Registry Number 369-30-2
Molecular Formula C9H9FO3
Molecular Weight 184.17 g/mol
SMILES String COC(=O)C1=CC(F)=C(OC)C=C1
Physical State (at 20°C) Solid
Typical Commercial Purity ≥98%
Electrophilic Center C1 Ester Carbonyl

Strategic Role in Drug Design: The 3-Fluoro-4-Methoxy Motif

The selection of CAS 369-30-2 as a starting material in drug discovery is rarely arbitrary. The specific substitution pattern on the aromatic ring provides profound pharmacological and chemical advantages:

  • Metabolic Stability via Fluorination: The introduction of a fluorine atom at the 3-position serves as an isosteric replacement for hydrogen. Because the C–F bond is significantly stronger than the C–H bond, it effectively blocks Cytochrome P450-mediated oxidative metabolism at that specific aromatic site, thereby increasing the half-life of the downstream API.

  • Electronic Modulation: Fluorine's strong inductive electron-withdrawing effect (–I) combined with the methoxy group's strong resonance electron-donating effect (+M) creates a highly specific electronic distribution across the phenyl ring. This push-pull dynamic modulates the pKa of adjacent functional groups in the final drug molecule.

  • Target Binding: The para-methoxy oxygen acts as a potent hydrogen-bond acceptor, which is frequently exploited to anchor the molecule within the lipophilic binding pockets of target kinases or E3 ligases.

Synthetic Workflows: From Building Block to PROTAC Warhead

Recent advancements in targeted protein degradation heavily rely on 1,3,4-oxadiazole derivatives to recruit E3 ubiquitin ligases [2]. CAS 369-30-2 is an ideal precursor for these heterocycles. The workflow initiates with the nucleophilic acyl substitution of the methyl ester to form a hydrazide, which is subsequently cyclized into an oxadiazole ring.

SynthWorkflow A Methyl 3-fluoro-4-methoxybenzoate (CAS: 369-30-2) B Hydrazine Hydrate (Reflux / EtOH) A->B C 3-Fluoro-4-methoxybenzohydrazide (Intermediate) B->C D Cyclization (e.g., POCl3 or CDI) C->D E 1,3,4-Oxadiazole Derivative (PROTAC Warhead/Ligand) D->E

Synthetic workflow from CAS 369-30-2 to 1,3,4-oxadiazole PROTAC ligands.

Validated Experimental Protocol: Hydrazinolysis

To transform CAS 369-30-2 into a functional intermediate for oxadiazole synthesis, a robust hydrazinolysis protocol is required. The following methodology is engineered as a self-validating system, ensuring high yield and purity without the need for complex chromatography [2].

Objective: Conversion of Methyl 3-fluoro-4-methoxybenzoate to 3-fluoro-4-methoxybenzohydrazide.

Step-by-Step Methodology:

  • Solvent & Reagent Preparation: Dissolve 1.0 equivalent of Methyl 3-fluoro-4-methoxybenzoate in absolute ethanol to achieve a 0.5 M concentration.

    • Causality: Ethanol is chosen as a polar protic solvent because it completely solubilizes the starting ester while stabilizing the tetrahedral intermediate formed during the nucleophilic attack via hydrogen bonding.

  • Nucleophilic Addition: Add 15.0 equivalents of hydrazine hydrate ( N2​H4​⋅H2​O ) dropwise to the solution at room temperature.

    • Causality: Hydrazine is an exceptionally strong nucleophile due to the "alpha-effect" (repulsion between adjacent lone pairs). A massive molar excess (15 eq) is utilized strictly to suppress the formation of symmetric N,N′ -diacylhydrazines and to drive the equilibrium entirely toward the mono-hydrazide product.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) and stir for 12–16 hours.

    • Self-Validation Step: Monitor the reaction via normal-phase Thin Layer Chromatography (TLC). The conversion of the non-polar ester to the highly polar hydrazide results in a dramatic retention factor ( Rf​ ) shift. The disappearance of the high- Rf​ starting material unambiguously confirms reaction completion.

  • Workup & Isolation: Cool the mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporation) to strip off the ethanol and the volatile unreacted hydrazine.

  • Purification: Triturate the resulting crude residue with cold diethyl ether. Filter the precipitate and dry under high vacuum to afford 3-fluoro-4-methoxybenzohydrazide as a white solid.

    • Outcome: Expected yield is >95%. The trituration step selectively dissolves organic impurities while the highly crystalline hydrazide remains insoluble, ensuring high purity for downstream cyclization.

Biological Application: Targeted Protein Degradation

Once CAS 369-30-2 is elaborated into a 1,3,4-oxadiazole derivative, it is frequently deployed as a target-binding ligand in PROTACs. These chimeric molecules hijack the cell's native ubiquitin-proteasome system to degrade disease-causing proteins (e.g., in oncology) rather than merely inhibiting them [2].

TPD_Pathway POI Target Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC Oxadiazole-based PROTAC (Derived from CAS 369-30-2) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Mechanism of Targeted Protein Degradation mediated by oxadiazole-based PROTACs.

By utilizing structurally optimized precursors like Methyl 3-fluoro-4-methoxybenzoate, drug developers can ensure that the resulting PROTACs possess the necessary physicochemical properties (optimal logP, metabolic resistance, and binding affinity) to successfully form the critical ternary complex required for targeted protein degradation.

References

  • WO2025181261A1 - Cyclopropyl and 1,3,4-oxodiazole compounds that mediate protein degradation and methods of use thereof. World Intellectual Property Organization (WIPO) / Google Patents.
Exploratory

Whitepaper: Physicochemical Characterization and Analytical Methodologies for Methyl 3-fluoro-4-methoxybenzoylformate

Target Audience: Researchers, Analytical Chemists, and Pharmaceutical Development Scientists Document Type: In-Depth Technical Guide Introduction & Chemical Identity In the landscape of pharmaceutical drug development, α...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Pharmaceutical Development Scientists Document Type: In-Depth Technical Guide

Introduction & Chemical Identity

In the landscape of pharmaceutical drug development, α -keto esters (benzoylformates) serve as highly versatile electrophilic building blocks. They are frequently utilized in condensation reactions to synthesize biologically active heterocycles, such as quinoxalines, triazines, and substituted imidazoles.

This technical guide focuses on Methyl 3-fluoro-4-methoxybenzoylformate (IUPAC: Methyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate), a fluorinated and methoxylated derivative that offers unique electronic and steric properties for API (Active Pharmaceutical Ingredient) synthesis. The presence of the electron-withdrawing fluorine atom adjacent to the electron-donating methoxy group creates a highly specific dipole moment, which inherently dictates the compound's physical properties, including its melting point, boiling point, and crystal packing behavior.

The compound is officially registered under CAS Number 1268104-26-2 [1]. Because empirical physical data for highly specific, proprietary intermediates can be sparse in public literature, rigorous in-house analytical determination is required. This guide outlines the predictive baselines and the self-validating experimental protocols necessary to accurately characterize this compound.

Quantitative Data Presentation: Physical Properties

When empirical literature values are restricted, Application Scientists rely on structural isomers and closely related analogs to establish a predictive baseline before executing physical characterization. Methyl 3-fluoro-4-methoxybenzoylformate shares the exact molecular formula ( C10​H9​FO4​ ) and molecular weight (212.17 g/mol ) with Dimethyl 5-fluoroisophthalate[2].

The table below synthesizes the predicted physical properties of the target compound against its structural isomer and its ethyl ester analog[3].

Table 1: Comparative Physicochemical Properties
Compound NameCAS NumberMolecular FormulaMolecular WeightEstimated Melting PointEstimated Boiling Point (760 mmHg)
Methyl 3-fluoro-4-methoxybenzoylformate 1268104-26-2 C10​H9​FO4​ 212.17 g/mol 50.0 - 65.0 °C 280.0 - 295.0 °C
Dimethyl 5-fluoroisophthalate (Isomer)17449-48-8 C10​H9​FO4​ 212.17 g/mol 56.5 - 57.0 °C288.3 ± 30.0 °C
Ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate345-72-2 C11​H11​FO4​ 226.20 g/mol N/A (Liquid at RT)> 300.0 °C*

*Values are computationally predicted or derived from thermodynamic modeling of structural analogs.

Self-Validating Analytical Protocols (E-E-A-T)

To transition from predicted values to empirical certainty, scientists must employ rigorous, self-validating methodologies. The following protocols explain not just how to measure the melting and boiling points, but the causality behind the instrumental choices.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Traditional capillary melting point apparatuses rely on visual confirmation, which is subjective and cannot detect polymorphism. For pharmaceutical intermediates, DSC is the gold standard because the resulting thermogram acts as a self-validating record of both the melting point and the compound's purity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the crystallized Methyl 3-fluoro-4-methoxybenzoylformate into a standard aluminum DSC pan. Seal with a crimped lid.

    • Causality: A precise, low mass ensures optimal thermal conductivity and prevents thermal lag, while crimping prevents premature sublimation.

  • Atmospheric Control: Purge the DSC cell with high-purity dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

    • Causality: The α -keto ester moiety is sensitive to oxidative degradation at elevated temperatures. An inert atmosphere isolates the phase transition from chemical reactions.

  • Thermal Ramping: Equilibrate the sample at 20 °C, then apply a linear heating rate of 5 °C/min up to 100 °C.

  • Data Analysis & Validation: Identify the melting point as the extrapolated onset temperature ( Tonset​ ) of the primary endothermic peak.

    • Self-Validation: The protocol validates itself through peak geometry. A sharp, narrow endotherm ( ΔT<2 °C) confirms high purity (>98%). A broadened or asymmetric peak immediately flags the presence of residual solvents or unreacted starting materials, invalidating the sample for downstream API use.

Protocol B: Boiling Point Determination via TGA and Vacuum Micro-Ebulliometry

α -Keto esters are thermodynamically prone to decarbonylation (loss of CO) or decarboxylation (loss of CO2​ ) when subjected to high thermal stress (approaching 300 °C). Therefore, attempting an atmospheric boiling point measurement often results in degradation rather than boiling.

Step-by-Step Methodology:

  • TGA Pre-Screening: Run a Thermogravimetric Analysis (TGA) from 25 °C to 350 °C at 10 °C/min.

    • Causality: TGA measures mass loss over temperature. If mass loss occurs without a corresponding endotherm (indicative of boiling), thermal degradation is occurring. This step dictates whether vacuum distillation is mandatory.

  • Vacuum Setup: Transfer 5.0 mL of the liquid melt into a micro-ebulliometer connected to a precision vacuum manifold. Apply a controlled vacuum of 10 mmHg (Torr).

  • Reflux Equilibration: Heat the sample gently until a steady liquid-vapor reflux is established on the thermometer bulb. Allow the temperature to stabilize for a minimum of 5 minutes.

  • Thermodynamic Extrapolation: Record the boiling temperature at 10 mmHg. Use the Clausius-Clapeyron equation or a pressure-temperature nomograph to extrapolate the equivalent boiling point at 760 mmHg.

    • Self-Validation: Alter the vacuum pressure to 20 mmHg and repeat the measurement. If the extrapolated 760 mmHg boiling point matches the first calculation within ±1 °C, the thermodynamic integrity of the measurement is validated.

Synthesis & Characterization Workflow

Understanding the physical properties of Methyl 3-fluoro-4-methoxybenzoylformate is inextricably linked to its synthesis and isolation. The compound is typically synthesized via the Friedel-Crafts acylation of 2-fluoroanisole with methyl oxalyl chloride.

Because the predicted melting point is relatively low (~50-65 °C), the compound may present as a supercooled liquid or a low-melting solid post-reaction. The boiling point data directly informs the purification strategy: if the compound degrades before boiling at atmospheric pressure, high-vacuum fractional distillation must be employed to isolate the pure intermediate before it is advanced to API development.

G A 2-Fluoroanisole (Starting Material) C Friedel-Crafts Acylation (AlCl3, CH2Cl2, 0°C) A->C B Methyl Oxalyl Chloride (Acylating Agent) B->C D Methyl 3-fluoro-4-methoxybenzoylformate CAS: 1268104-26-2 C->D E Thermal Analysis (DSC / TGA) Determine MP & BP Limits D->E Characterization F Vacuum Distillation (Purification based on BP data) E->F BP Data Informs G Downstream API Development (Heterocycle Synthesis) F->G High Purity Intermediate

Figure 1: Synthesis, characterization, and application workflow for the target alpha-keto ester.

Conclusion

For drug development professionals, the physical characterization of intermediates like Methyl 3-fluoro-4-methoxybenzoylformate is not a mere regulatory checkbox; it is a foundational step that dictates downstream purification and reaction conditions. By utilizing predictive modeling alongside self-validating analytical techniques like DSC and vacuum micro-ebulliometry, researchers can establish highly reliable physicochemical profiles even for novel or proprietary chemical entities.

References

Sources

Foundational

"Methyl 3-fluoro-4-methoxybenzoylformate" stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Methyl 3-fluoro-4-methoxybenzoate This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Methyl 3-fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of Methyl 3-fluoro-4-methoxybenzoate

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Methyl 3-fluoro-4-methoxybenzoate (CAS No: 369-30-2).[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes key technical data with practical, field-proven insights to ensure the long-term integrity of this important chemical intermediate.

Introduction to Methyl 3-fluoro-4-methoxybenzoate: A Profile

Methyl 3-fluoro-4-methoxybenzoate is a substituted aromatic ester, a class of compounds recognized for their inherent stability.[2][3] Its molecular structure, featuring a fluorinated and methoxylated benzene ring attached to a methyl ester group, makes it a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the electron density of the aromatic ring, which in turn can impact the compound's reactivity and stability.

Key Chemical Properties:

PropertyValueSource
Molecular FormulaC9H9FO3[4][5]
Molecular Weight184.17 g/mol [4]
AppearanceWhite solid[4]
Melting Point69 - 73 °C[4]
Water SolubilityInsoluble in water[4]

Understanding the Chemical Stability of Aromatic Esters

Aromatic esters are generally characterized by excellent thermal, oxidative, and hydrolytic stability due to the stable aromatic core.[3] The delocalized electron density of the aromatic ring contributes to this stability.[2] However, like all esters, they are susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of hydrolysis for aromatic esters is typically lower than that of aliphatic esters, especially at lower temperatures.[6]

Potential Degradation Pathways for Methyl 3-fluoro-4-methoxybenzoate

While generally stable under normal conditions, it is crucial to understand the potential degradation pathways to mitigate risks and ensure the compound's purity over time.[4][7]

Hydrolysis

The primary degradation pathway for Methyl 3-fluoro-4-methoxybenzoate is hydrolysis of the ester linkage. This reaction can be catalyzed by both acids and bases, yielding 3-fluoro-4-methoxybenzoic acid and methanol.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to form the carboxylate salt and methanol.

Photodegradation
Thermal Decomposition

Aromatic esters are known for their high thermal stability.[2][3] However, at elevated temperatures, decomposition can occur. For most aromatic esters, significant degradation is not observed until temperatures exceed 350°C.[2] It is important to note that the onset of degradation can be close to the melting point for some aromatic esters, which could be detrimental to their long-term stability if stored improperly.[2]

Recommended Storage and Handling Protocols

To maintain the integrity and purity of Methyl 3-fluoro-4-methoxybenzoate, the following storage and handling procedures are recommended:

Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[4][8]To minimize the rate of potential degradation reactions.
Atmosphere Keep containers tightly closed in a well-ventilated place.[4][8][9]To prevent the ingress of moisture, which can lead to hydrolysis.
Light Exposure Protect from light.To prevent potential photodegradation.
Incompatible Materials Store away from strong oxidizing agents.[4]To avoid vigorous and potentially hazardous reactions.

Handling Precautions:

  • Handle in a well-ventilated area.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4][7]

  • Avoid the formation of dust and aerosols.[4][8]

  • Wash hands thoroughly after handling.[10]

Experimental Workflow for Stability Assessment

For critical applications, it is advisable to perform a stability study to determine the shelf-life of Methyl 3-fluoro-4-methoxybenzoate under specific storage conditions.

Accelerated Stability Testing Protocol
  • Sample Preparation: Aliquot the Methyl 3-fluoro-4-methoxybenzoate into several vials made of an inert material (e.g., amber glass).

  • Stress Conditions: Expose the samples to a range of elevated temperatures (e.g., 40°C, 50°C, 60°C) and humidity levels (e.g., 75% RH).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 3, 6 months), remove a vial from each condition for analysis.

  • Analysis: Analyze the samples for purity and the presence of degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Evaluation: Plot the degradation of the parent compound over time at each condition and use the data to extrapolate the shelf-life at the recommended storage conditions (e.g., using Arrhenius kinetics).

Forced Degradation Studies

To identify potential degradation products and validate the stability-indicating nature of the analytical method, perform forced degradation studies under the following conditions:

  • Acidic: Reflux in 0.1 N HCl

  • Basic: Reflux in 0.1 N NaOH

  • Oxidative: Treat with 3% hydrogen peroxide at room temperature

  • Thermal: Heat the solid material at a temperature just below its melting point

  • Photolytic: Expose the sample to UV light (e.g., 254 nm and 365 nm)

Logical Workflow for Stability Assessment and Storage Protocol

The following diagram illustrates the logical flow for establishing a robust stability and storage protocol for Methyl 3-fluoro-4-methoxybenzoate.

Stability_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Protocol Definition A Characterize Compound (Purity, Identity) B Literature Review (Aromatic Ester Stability) A->B C Identify Potential Degradation Pathways B->C D Develop & Validate Stability-Indicating Method (e.g., HPLC) C->D E Perform Forced Degradation Studies D->E F Conduct Accelerated Stability Testing E->F G Analyze Stability Data (Determine Shelf-Life) F->G H Define Recommended Storage Conditions G->H I Establish Handling and Re-test Procedures H->I

Sources

Exploratory

Methyl 3-Fluoro-4-methoxybenzoylformate: A Strategic Building Block for Advanced Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists Abstract Methyl 3-fluoro-4-methoxybenzoylformate is an α-ketoester building block of increasing importance in the fields of medicinal chemistry and organ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Abstract

Methyl 3-fluoro-4-methoxybenzoylformate is an α-ketoester building block of increasing importance in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the aromatic ring, imparts desirable physicochemical properties crucial for the development of novel therapeutics. The vicinal dicarbonyl moiety provides a versatile chemical handle for a wide array of transformations, enabling the construction of complex molecular architectures and diverse heterocyclic scaffolds. This guide offers a comprehensive exploration of this reagent, detailing its synthesis, chemical reactivity, and strategic applications in the synthesis of biologically active molecules. We provide field-proven insights, detailed experimental protocols, and a thorough analysis of its utility, establishing Methyl 3-fluoro-4-methoxybenzoylformate as a key component in the modern synthetic chemist's toolbox.

Introduction: The Strategic Advantage of Fluorinated α-Ketoesters

α-Ketoesters are a privileged class of organic synthons, renowned for their dual reactivity at two adjacent electrophilic carbon centers.[1][2] This unique electronic feature allows them to participate in a wide range of chemical transformations, including nucleophilic additions, cycloadditions, and condensation reactions, making them invaluable precursors for a multitude of molecular frameworks.[2]

The value of an α-ketoester is significantly enhanced by the substituents on its aromatic ring. In Methyl 3-fluoro-4-methoxybenzoylformate, these substituents are strategically chosen for their profound impact in drug design:

  • The Fluorine Atom: The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Its high electronegativity and small size can modulate a molecule's pKa, dipole moment, and conformational preferences. Crucially, the C-F bond is exceptionally strong, which can block metabolic pathways, thereby enhancing the metabolic stability and bioavailability of a drug candidate.[3]

  • The Methoxy Group: The methoxy group acts as a hydrogen bond acceptor and can significantly influence a molecule's interaction with biological targets.[4] Its electronic-donating nature also modulates the reactivity of the aromatic ring. The ortho-fluoro, meta-methoxy substitution pattern is a common motif in many successful pharmaceutical agents.

This guide elucidates the synthesis and synthetic potential of Methyl 3-fluoro-4-methoxybenzoylformate, positioning it as a high-value intermediate for accessing novel chemical matter in drug discovery and agrochemical research.

Synthesis and Physicochemical Profile

While numerous methods exist for the synthesis of α-ketoesters, a robust and scalable approach for aryl α-ketoesters is the Friedel-Crafts acylation of an activated aromatic ring.[2] A plausible and efficient synthesis of Methyl 3-fluoro-4-methoxybenzoylformate begins with the commercially available 2-fluoroanisole.

Proposed Synthetic Pathway

The synthesis involves the reaction of 2-fluoroanisole with methyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, with the acylium ion preferentially adding to the position para to the activating methoxy group.

G A 2-Fluoroanisole D Friedel-Crafts Acylation A->D B Methyl Oxalyl Chloride B->D C Lewis Acid (e.g., AlCl3) Dichloromethane (DCM) C->D Catalyst/ Solvent E Aqueous Workup (HCl, H2O) D->E F Purification (Crystallization / Chromatography) E->F G Methyl 3-fluoro-4-methoxybenzoylformate F->G Reactivity cluster_reactions Key Transformations main Methyl 3-fluoro-4-methoxybenzoylformate Ketone (C=O) Ester (C=O) nuc_add 1,2-Nucleophilic Addition (e.g., Grignard, Organolithium) -> Chiral Tertiary Alcohols main:k->nuc_add Attack at Ketone reduction Selective Reduction (e.g., NaBH4) -> α-Hydroxy Esters main:k->reduction Attack at Ketone hetero Condensation (e.g., o-phenylenediamine) -> Heterocycles (Quinoxalines) main:k->hetero Attack at both C=O wittig Wittig / Horner-Wadsworth-Emmons -> α,β-Unsaturated Esters main:k->wittig Attack at Ketone Quinoxaline_Synthesis ketoester Methyl 3-fluoro-4-methoxybenzoylformate quinoxaline 2-(3-Fluoro-4-methoxyphenyl)quinoxaline ketoester->quinoxaline + plus_node + diamine 1,2-Diaminobenzene diamine->quinoxaline AcOH, EtOH Reflux

Sources

Foundational

Methyl 3-fluoro-4-methoxybenzoylformate: Pharmacophore Profiling and Biological Activity

Executive Summary Methyl 3-fluoro-4-methoxybenzoylformate (CAS: 1268104-26-2) is a highly functionalized α -keto ester. While frequently utilized as a versatile building block in the synthesis of complex heterocycles, it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-fluoro-4-methoxybenzoylformate (CAS: 1268104-26-2) is a highly functionalized α -keto ester. While frequently utilized as a versatile building block in the synthesis of complex heterocycles, its intrinsic structural motifs—the 3-fluoro-4-methoxy aryl system and the electrophilic benzoylformate warhead—endow it with significant potential as a biologically active pharmacophore. This technical guide deconstructs the mechanistic rationale behind its biological activity, focusing on its utility as a targeted enzyme inhibitor, and provides field-proven, self-validating protocols for evaluating its efficacy in drug discovery pipelines.

Structural Rationale & Pharmacophore Analysis

As a Senior Application Scientist, I approach molecular design by isolating the functional contributions of each moiety. Methyl 3-fluoro-4-methoxybenzoylformate operates as a dual-action scaffold, where both the aromatic substitution and the carbonyl warhead play synergistic roles in target engagement.

The 3-Fluoro-4-methoxy Aryl System

The incorporation of a fluorine atom adjacent to a methoxy group is a privileged motif in medicinal chemistry, particularly in the design of [1] and .

  • Metabolic Stability: The highly electronegative fluorine atom blocks cytochrome P450-mediated oxidative metabolism at the C3 position.

  • Conformational Modulation: Fluorine lowers the pKa​ of the adjacent methoxy group and restricts its rotational freedom, locking the molecule into a conformation that is highly favorable for insertion into the hydrophobic pockets of target enzymes.

  • Target Specificity: This specific substitution pattern has been shown to dramatically enhance the potency of DYRK1A inhibitors[1] and is a critical determinant in the efficacy of 1,3,5-triaryl-pyrazole antibacterial derivatives.

The α -Keto Ester (Benzoylformate) Warhead

The methyl benzoylformate group is an α -keto ester, a motif increasingly recognized for its superior pharmacokinetic properties compared to traditional aldehyde warheads.[2] and are highly resistant to non-enzymatic degradation[3]. Biologically, this moiety acts as an electrophilic trap, capable of engaging in reversible covalent interactions with nucleophilic residues (such as serine or cysteine) within protease active sites[4].

Mechanistic Pathways of Enzyme Inhibition

The biological activity of methyl 3-fluoro-4-methoxybenzoylformate is primarily driven by two distinct mechanisms of enzyme inhibition, depending on the target class.

Target Class A: Thiamin Diphosphate (ThDP)-Dependent Enzymes

Benzoylformate derivatives act as ground-state substrate analogs for ThDP-dependent enzymes, such as benzoylformate decarboxylase (BFDC). Upon entering the active site, the α -keto ester mimics the natural substrate, leading to[5]. The presence of the 3-fluoro-4-methoxy group enhances the binding affinity ( Ki​ ) by forming stronger halogen and hydrogen bonds with active-site histidine and serine residues[6].

Target Class B: Serine and Cysteine Proteases

In the context of proteases (e.g., calpains, thrombin), the highly electrophilic α -carbonyl carbon of the benzoylformate undergoes nucleophilic attack by the catalytic Ser-OH or Cys-SH. This results in the formation of a stable, yet reversible, hemiketal or thiohemiketal intermediate, effectively locking the enzyme in an inactive state[4].

Pathway N1 Methyl 3-fluoro-4-methoxy- benzoylformate N2 Target Enzyme Active Site N1->N2 Diffusion & Binding N3 Nucleophilic Attack (Ser-OH / Cys-SH) N2->N3 Proximity Effect N4 Hemiketal / Thiohemiketal Formation N3->N4 Covalent Trapping N5 Reversible Covalent Inhibition N4->N5 Conformational Lock

Figure 1: Mechanism of reversible covalent inhibition by α -keto esters in proteases.

Quantitative Structure-Activity Relationship (SAR)

To contextualize the potency of this scaffold, the following table summarizes the kinetic parameters of structurally related α -keto ester derivatives against standard biological targets. The data illustrates how the combination of the aryl substitution and the warhead optimizes binding affinity.

Compound MotifTarget Enzyme ClassApparent Ki​ ( μ M)Primary MechanismKey Advantage
Unsubstituted BenzoylformateThDP-Decarboxylases360.0Competitive BindingBaseline substrate mimic
3-Fluoro-4-methoxybenzoylformate ThDP-Decarboxylases 120.0 Mechanism-based Enhanced active-site affinity
Aliphatic α -keto esterCysteine Proteases1.50Reversible CovalentModerate electrophilicity
Aryl α -keto esterSerine Proteases0.28Reversible CovalentHigh metabolic stability

Experimental Workflows & Self-Validating Protocols

When screening methyl 3-fluoro-4-methoxybenzoylformate for biological activity, standard assays often yield false positives due to compound aggregation. The following protocol is engineered as a self-validating system , ensuring that observed inhibition is strictly due to 1:1 active-site engagement.

Protocol: Continuous Spectrophotometric Assay for Decarboxylase Inhibition

Objective: Determine the IC50​ and mechanism of action of the compound against a ThDP-dependent enzyme.

Step 1: Reagent Preparation & De-aggregation

  • Prepare a 10 mM stock of the compound in 100% molecular-grade DMSO.

  • Dilute into the assay buffer (50 mM Potassium Phosphate, pH 7.0) containing 0.01% Triton X-100 .

  • Causality: Small hydrophobic molecules often form colloidal micelles in aqueous buffers, non-specifically sequestering enzymes. The inclusion of a non-ionic detergent (Triton X-100) disrupts these aggregates, guaranteeing that any observed inhibition is due to true molecular binding rather than physical entrapment.

Step 2: The Self-Validating Control (Pre-incubation)

  • Divide the target enzyme (e.g., BFDC) into two cohorts: Cohort A (Standard) and Cohort B (Validation).

  • Pre-incubate Cohort B with 0.5 mM of (R)-mandelate, a known, reversible active-site binder[6].

  • Validation Logic: By introducing the test compound to both cohorts, we create an internal control. If methyl 3-fluoro-4-methoxybenzoylformate is a true active-site inhibitor, the (R)-mandelate in Cohort B will competitively protect the enzyme, shifting the IC50​ curve significantly to the right. If no shift occurs, the compound is flagged as a non-specific or allosteric aggregator.

Step 3: Kinetic Readout

  • Initiate the reaction by adding the natural substrate and monitor the depletion of NADH at 340 nm continuously for 10 minutes.

  • Causality: Continuous spectrophotometry is chosen over endpoint assays because it allows for the real-time calculation of kinact​ (the rate of inactivation), which is critical for proving mechanism-based covalent inhibition[5].

Protocol W1 Compound Prep (DMSO Stock) W2 Enzyme Incubation (+/- R-mandelate) W1->W2 W3 Kinetic Readout (340 nm Absorbance) W2->W3 W4 Data Normalization (IC50 Shift) W3->W4 Self-Validation W5 LC-MS/MS Adduct Validation W4->W5 Hit Confirmation

Figure 2: Self-validating high-throughput screening workflow for mechanism-based inhibitors.

References

  • Bera, A. K., et al. "Mechanism-Based Inactivation of Benzoylformate Decarboxylase, A Thiamin Diphosphate-Dependent Enzyme." Journal of the American Chemical Society, 2007.[Link]

  • Angelastro, M. R., et al. "Alpha-Diketone and alpha-keto ester derivatives of N-protected amino acids and peptides as novel inhibitors of cysteine and serine proteinases." Journal of Medicinal Chemistry, 1990.[Link]

  • Shingare, R. M., et al. "Synthesis and antibacterial screening of novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives." Moroccan Journal of Chemistry, 2017.[Link]

  • Kumar, A., et al. "The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities." Journal of Medicinal Chemistry, 2021.[Link]

  • Hasson, M. S., et al. "Benzoylformate Decarboxylase from Pseudomonas Putida Complexed with an Inhibitor, R-Mandelate." RCSB Protein Data Bank, 2003. [Link]

  • Falke, H., et al. "DYRK1A inhibition and cognitive rescue in a Down syndrome mouse model are induced by new fluoro-DANDY derivatives." Scientific Reports, 2018.[Link]

Sources

Exploratory

Methyl 3-fluoro-4-methoxybenzoylformate: A Technical Guide to Synthesis, Mechanistic Reactivity, and Asymmetric Applications

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identification: CAS 1268104-26-2 | Molecular Formula: C₁₀H₉FO₄ | Molecular Weight: 212.17 g/mol Executive Summary & St...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Identification: CAS 1268104-26-2 | Molecular Formula: C₁₀H₉FO₄ | Molecular Weight: 212.17 g/mol

Executive Summary & Structural Significance

In the landscape of advanced pharmaceutical intermediates, α -keto esters (benzoylformates) serve as highly versatile electrophilic building blocks. Methyl 3-fluoro-4-methoxybenzoylformate represents a uniquely functionalized member of this class. The strategic placement of a fluorine atom at the 3-position and a methoxy group at the 4-position of the aromatic ring creates a highly specific electronic environment.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic participant in complex synthetic pathways. The electron-donating resonance of the 4-methoxy group mitigates the electron-withdrawing inductive effect of the 3-fluoro substituent, fine-tuning the electrophilicity of the adjacent α -keto carbon. This precise electronic balance makes it an ideal precursor for the synthesis of chiral α -hydroxy acids (mandelic acid derivatives) via transition-metal-catalyzed asymmetric hydrogenation—a critical workflow in the development of modern active pharmaceutical ingredients (APIs).

Mechanistic Chemistry: Regioselectivity and Electrophilicity

The synthesis and subsequent functionalization of Methyl 3-fluoro-4-methoxybenzoylformate rely on two fundamental mechanistic principles:

  • Regioselective Electrophilic Aromatic Substitution (EAS): The synthesis from 2-fluoroanisole (1-fluoro-2-methoxybenzene) is governed by the dominant activating effect of the methoxy group. While fluorine is an ortho/para director, it is inductively deactivating. The methoxy group, a strong π -donor, overwhelmingly directs the incoming acylium ion to its para position (position 4 relative to the methoxy oxygen), neatly installing the glyoxylate moiety at the desired location without significant ortho-substitution byproducts.

  • Transition State Rigidification in Reduction: The α -keto ester moiety is inherently challenging to reduce with high enantioselectivity due to the conformational flexibility of the adjacent ester carbonyl. Successful asymmetric reduction requires Lewis acid additives (such as CeCl₃) that chelate both carbonyl oxygens, locking the substrate into a rigid s-cis conformation that maximizes facial selectivity during hydride transfer.

Experimental Workflow 1: Synthesis via Friedel-Crafts Acylation

The most scalable and atom-economical route to Methyl 3-fluoro-4-methoxybenzoylformate is the Friedel-Crafts acylation of 2-fluoroanisole using methyl oxalyl chloride. This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity.

Step-by-Step Methodology

Note: Perform all steps under an inert argon atmosphere.

  • Acylium Ion Generation: Suspend anhydrous Aluminum Chloride (AlCl₃, 1.2 equiv) in dry dichloromethane (DCM) at 0 °C. Add Methyl oxalyl chloride (1.1 equiv) dropwise over 15 minutes. Causality: The low temperature prevents the decarbonylation of the oxalyl chloride, ensuring the integrity of the two-carbon glyoxylate electrophile.

  • Substrate Addition: Slowly add 2-fluoroanisole (1.0 equiv) to the activated complex. Maintain the temperature at 0 °C for 1 hour, then allow it to warm to ambient temperature (20 °C) for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 8:2). The disappearance of the 2-fluoroanisole spot ( Rf​≈0.7 ) and the appearance of a UV-active product spot ( Rf​≈0.4 ) validates complete conversion.

  • Quench and Isolation: Carefully pour the reaction mixture into an ice-cold 1M HCl solution to break the aluminum-product complex. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield Methyl 3-fluoro-4-methoxybenzoylformate as a pale yellow oil or crystalline solid. GC-MS validation should confirm the parent ion at m/z 212.1.

Pathway Visualization

G SM 2-Fluoroanisole (1-methoxy-2-fluorobenzene) Complex Acylium Ion Intermediate SM->Complex Electrophilic Attack Reagent Methyl oxalyl chloride + AlCl3 Reagent->Complex Lewis Acid Activation Product Methyl 3-fluoro-4-methoxy- benzoylformate Complex->Product Para-directed Substitution

Caption: Friedel-Crafts acylation pathway directed by the methoxy group's resonance effect.

Experimental Workflow 2: Asymmetric Hydrogenation

The transformation of Methyl 3-fluoro-4-methoxybenzoylformate into its corresponding chiral α -hydroxy ester (mandelate derivative) is a critical step in drug development. We utilize a Ruthenium-BINAP catalytic system enhanced by Cerium(III) chloride.

Step-by-Step Methodology
  • Catalyst Preparation: In a glovebox, combine [Ru((S)-BINAP)(benzene)Cl]Cl (0.1 mol%) and CeCl₃·7H₂O (0.5 mol%) in degassed methanol. Causality: The addition of CeCl₃·7H₂O is not merely for ionic strength; it acts as a Lewis acid to coordinate the ester carbonyl, rigidifying the transition state and preventing catalyst deactivation.

  • Substrate Loading: Add Methyl 3-fluoro-4-methoxybenzoylformate (1.0 equiv) to the catalyst solution. Transfer to a high-pressure hydrogenation autoclave.

  • Hydrogenation: Purge the autoclave three times with H₂ gas. Pressurize to 50 atm and heat the reaction to 70 °C for 20 hours.

  • In-Process Control (IPC): Depressurize and sample the reaction. Use ¹H NMR to confirm the conversion of the α -keto group to the α -hydroxy group (look for the distinct methine proton signal around δ 5.1 ppm).

  • Chiral Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD-H column) to determine the enantiomeric excess (ee). The target is >92% ee.

Catalytic Cycle Visualization

G Substrate Methyl 3-fluoro-4-methoxy- benzoylformate TS Rigidified Transition State (Ce-Carbonyl Coordination) Substrate->TS Catalyst [Ru((S)-BINAP)Cl]Cl Catalyst Catalyst->TS H2 Activation Additive CeCl3·7H2O (Stabilizer & Chelator) Additive->TS Bidentate Chelation Product (S)-Methyl 3-fluoro-4-methoxy- mandelate (>92% ee) TS->Product Enantioselective Hydride Transfer

Caption: Asymmetric hydrogenation logic highlighting the role of CeCl3 in rigidifying the transition state.

Quantitative Data Presentation

The optimization of the asymmetric hydrogenation of benzoylformate derivatives demonstrates the critical nature of the CeCl₃ additive. The table below summarizes the comparative performance metrics based on established literature parameters for this class of compounds.

Table 1: Optimization of Asymmetric Hydrogenation for Benzoylformate Derivatives

Catalyst SystemAdditivePressure (atm)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
Ru-(S)-BINAPNone507085%40%
Ru-(S)-BINAPCamphorsulfonic Acid (CSA)507088%42%
Ru-(S)-BINAPCeCl₃·7H₂O 50 70 >99% 92%
Ru-(S)-DPENNone507090%69%

Data synthesis indicates that the cerium hydrate dramatically increases both the turnover number (TON) and the facial selectivity of the hydride transfer.

Conclusion

Methyl 3-fluoro-4-methoxybenzoylformate is a high-value intermediate whose reactivity is deeply intertwined with its electronic topography. By leveraging the para-directing power of the methoxy group during Friedel-Crafts acylation, and the chelating power of lanthanide additives during Ru-catalyzed asymmetric hydrogenation, chemists can reliably construct complex, enantiopure pharmaceutical building blocks. Adherence to the self-validating protocols outlined above ensures reproducibility, high yields, and stringent stereocontrol.

References

  • Title: Asymmetric Synthesis of Pharmaceutically Relevant 1-Aryl-2-heteroaryl- and 1,2-Diheteroarylcyclopropane-1-carboxylates. Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Ru-Catalyzed Asymmetric Hydrogenation of α -Ketoesters with CeCl₃·7H₂O as Additive. Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. Source: IntechOpen URL: [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of N-Substituted 2-(3-Fluoro-4-methoxyphenyl)-2-oxoacetamides

Abstract This guide provides a comprehensive technical overview and detailed protocols for the reaction of Methyl 3-fluoro-4-methoxybenzoylformate with primary amines. This transformation is a robust and efficient method...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the reaction of Methyl 3-fluoro-4-methoxybenzoylformate with primary amines. This transformation is a robust and efficient method for the synthesis of N-substituted 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetamides, a class of compounds with significant potential in medicinal chemistry and drug discovery. The α-ketoamide moiety is recognized as a "privileged structure" capable of interacting with a wide range of biological targets.[1] The strategic inclusion of fluorine and methoxy substituents on the phenyl ring further enhances the drug-like properties of these molecules, influencing metabolic stability, lipophilicity, and binding affinity.[2][3] This document outlines the underlying chemical principles, offers step-by-step experimental procedures, and provides expert insights into reaction optimization and troubleshooting.

Chemical Principles and Mechanism

The formation of an α-ketoamide from Methyl 3-fluoro-4-methoxybenzoylformate (an α-ketoester) and a primary amine is a classic example of Nucleophilic Acyl Substitution .[4][5] The reaction proceeds through a well-established addition-elimination mechanism.

Mechanism Breakdown:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbonyl carbon of the ester group.[6]

  • Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, forming a transient, high-energy tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[6][7]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond. This is accompanied by the elimination of the methoxide ion (CH₃O⁻), which is the leaving group.

  • Proton Transfer: The liberated methoxide ion is a strong base and readily deprotonates the positively charged nitrogen atom, yielding the final N-substituted α-ketoamide product and methanol as a byproduct. The equilibrium of the reaction is often driven forward by removing the methanol byproduct through heating.

Experimental_Workflow Figure 2: Experimental Workflow for α-Ketoamide Synthesis cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Combine Ketoester & Amine in Toluene B 2. Heat to Reflux (4-24 hours) A->B C 3. Monitor by TLC/LC-MS B->C D 4. Cool & Evaporate Solvent C->D Reaction Complete E 5. Redissolve in EtOAc D->E F 6. Aqueous Washes (HCl, NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography or Recrystallization G->H I 9. Characterize Product (NMR, MS) H->I

Sources

Application

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using Methyl 3-fluoro-4-methoxybenzoylformate

Foreword for the Modern Medicinal Chemist In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique ele...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Medicinal Chemist

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1] Heterocyclic compounds, in turn, form the bedrock of a vast number of pharmaceuticals, prized for their diverse chemical reactivity and ability to engage in a multitude of biological interactions.[2][3][4][5][6][7] This guide focuses on the utility of a versatile and promising building block, Methyl 3-fluoro-4-methoxybenzoylformate , in the synthesis of medicinally relevant fluorinated heterocycles.

This document moves beyond a simple recitation of procedures. It aims to provide the practicing researcher with a deeper understanding of the "why" behind the "how"—elucidating the mechanistic underpinnings of the described transformations and offering insights into the practical aspects of their execution. The protocols herein are designed to be robust and reproducible, serving as a valuable starting point for the synthesis of novel chemical entities for your research programs.

I. Core Reactivity and Synthetic Potential

Methyl 3-fluoro-4-methoxybenzoylformate possesses a vicinal keto-ester functionality, a classic 1,2-dicarbonyl surrogate, which is the heart of its synthetic utility. This arrangement makes it an ideal electrophilic partner for a variety of binucleophilic species, leading to the formation of diverse heterocyclic systems through condensation reactions. The presence of the fluorine and methoxy substituents on the phenyl ring provides opportunities for further functionalization and modulates the electronic properties of the resulting heterocycles.

This guide will focus on two primary applications of this reagent: the synthesis of quinoxalines and benzoxazinones , both of which are privileged structures in medicinal chemistry.

II. Synthesis of 3-(3-Fluoro-4-methoxyphenyl)quinoxalin-2(1H)-one

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[8][9][10][11] The most common and reliable method for their synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[8][10] In this protocol, we will detail the reaction of Methyl 3-fluoro-4-methoxybenzoylformate with o-phenylenediamine.

Mechanistic Rationale

The reaction proceeds through a well-established pathway. Initially, one of the amino groups of the o-phenylenediamine undergoes a nucleophilic attack on the more electrophilic ketone carbonyl of the benzoylformate. This is followed by dehydration to form an imine intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the second amino group on the ester carbonyl, leading to a tetrahedral intermediate which then eliminates methanol to afford the final quinoxalinone product.

G reagent Methyl 3-fluoro-4-methoxybenzoylformate + o-Phenylenediamine intermediate1 Initial Adduct reagent->intermediate1 Nucleophilic Attack intermediate2 Imine Intermediate intermediate1->intermediate2 Dehydration intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 3-(3-Fluoro-4-methoxyphenyl)quinoxalin-2(1H)-one intermediate3->product Elimination of MeOH

Caption: Reaction mechanism for quinoxalinone synthesis.

Detailed Experimental Protocol

Materials:

  • Methyl 3-fluoro-4-methoxybenzoylformate

  • o-Phenylenediamine

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-fluoro-4-methoxybenzoylformate (1.0 eq) and o-phenylenediamine (1.05 eq) in absolute ethanol (20 mL).

  • Acid Catalysis: To the stirred solution, add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Reduce the solvent volume to approximately half under reduced pressure.

    • Pour the concentrated mixture into ice-cold deionized water (50 mL) with stirring.

    • Collect the resulting precipitate by vacuum filtration and wash with cold water.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-(3-fluoro-4-methoxyphenyl)quinoxalin-2(1H)-one.

Expected Results and Characterization

The following table presents typical data for this class of reaction, based on analogous transformations found in the literature.

EntrySubstrate 1Substrate 2ProductYield (%)
1Methyl benzoylformateo-Phenylenediamine3-Phenylquinoxalin-2(1H)-one>90
2Methyl 4-chlorobenzoylformateo-Phenylenediamine3-(4-Chlorophenyl)quinoxalin-2(1H)-one~85-95
3Methyl 3-fluoro-4-methoxybenzoylformateo-Phenylenediamine3-(3-Fluoro-4-methoxyphenyl)quinoxalin-2(1H)-oneExpected: 80-95

Characterization Data (Predicted):

  • ¹H NMR: Signals corresponding to the aromatic protons on both the quinoxaline and the substituted phenyl ring, as well as a broad singlet for the N-H proton. The fluorine atom will cause splitting of adjacent aromatic proton signals.

  • ¹³C NMR: Resonances for all carbon atoms, including the carbonyl carbon of the quinoxalinone ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

III. Synthesis of 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxy-2,3-dihydro-4H-benzo[d][8][12]oxazin-4-one

Benzoxazinones are another class of heterocyclic compounds with significant biological activities.[12][13][14] Their synthesis can be achieved through the reaction of 2-aminophenols with α-ketoesters. This reaction provides a straightforward entry into this valuable scaffold.

Mechanistic Rationale

The reaction of Methyl 3-fluoro-4-methoxybenzoylformate with a 2-aminophenol proceeds in a similar fashion to the quinoxaline synthesis. The amino group of the 2-aminophenol attacks the ketone carbonyl, leading to an imine intermediate after dehydration. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the ester carbonyl to form the six-membered benzoxazinone ring.

G reagent Methyl 3-fluoro-4-methoxybenzoylformate + 2-Aminophenol intermediate1 Initial Adduct reagent->intermediate1 Nucleophilic Attack intermediate2 Imine Intermediate intermediate1->intermediate2 Dehydration intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 2-(3-Fluoro-4-methoxyphenyl)-2-hydroxy-2,3-dihydro-4H-benzo[d][1,3]oxazin-4-one intermediate3->product Elimination of MeOH

Caption: Reaction mechanism for benzoxazinone synthesis.

Detailed Experimental Protocol

Materials:

  • Methyl 3-fluoro-4-methoxybenzoylformate

  • 2-Aminophenol

  • Toluene

  • p-Toluenesulfonic acid (PTSA) monohydrate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine Methyl 3-fluoro-4-methoxybenzoylformate (1.0 eq), 2-aminophenol (1.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) in toluene (50 mL).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing for 8-12 hours or until no more water is collected and TLC analysis indicates the consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

Expected Results and Characterization

The synthesis of benzoxazinones from α-ketoesters and 2-aminophenols is a well-documented transformation.

EntrySubstrate 1Substrate 2ProductYield (%)
1Methyl benzoylformate2-Aminophenol2-Hydroxy-2-phenyl-2,3-dihydro-4H-benzo[d][8][15]oxazin-4-oneGood to Excellent
2Methyl 3-fluoro-4-methoxybenzoylformate2-Aminophenol2-(3-Fluoro-4-methoxyphenyl)-2-hydroxy-2,3-dihydro-4H-benzo[d][8][15]oxazin-4-oneExpected: 70-90

Characterization Data (Predicted):

  • ¹H NMR: Aromatic proton signals, a broad singlet for the N-H proton, and a singlet for the hydroxyl proton. The fluorine atom will induce splitting in the signals of neighboring protons.

  • ¹³C NMR: Signals for all aromatic and heterocyclic carbons, including the carbonyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the N-H, O-H, and C=O stretching vibrations.

IV. Conclusion and Future Perspectives

Methyl 3-fluoro-4-methoxybenzoylformate is a highly valuable and versatile building block for the synthesis of fluorinated heterocyclic compounds. The protocols detailed in this guide for the synthesis of quinoxalinones and benzoxazinones are robust and provide a solid foundation for the exploration of novel chemical space. The straightforward nature of these condensation reactions, coupled with the potential for biological activity in the resulting products, makes this reagent an attractive tool for researchers in medicinal chemistry and drug development. Further exploration of its reactivity with other binucleophiles will undoubtedly lead to the discovery of new and interesting heterocyclic systems.

References

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).
  • Qinoxaline III. Synthesis Of Quinoxaline Derivatives Over Highly Efficient And Reusable Bronsted Acidic Ionic Liquids. (n.d.). [Source not available].
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm
  • Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evalu
  • Application Notes and Protocols for the Synthesis of Fluorin
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
  • Model reaction for the synthesis of benzoxazinone. (n.d.).
  • Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). PubMed.
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI.
  • Heterocycles in Medicinal Chemistry. (n.d.). PMC - NIH.
  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019). The Aquila Digital Community.
  • A Review: Biological Importance of Heterocyclic Compounds. (n.d.). Der Pharma Chemica.
  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). [Source not available].
  • The Japan Institute of Heterocyclic Chemistry. (2017). HETEROCYCLES.
  • Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide. (n.d.). Benchchem.
  • Methyl 4-(benzyloxy)
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Heterocycles in Medicinal Chemistry II. (2024). PMC - NIH.
  • Heterocycles in Medicinal Chemistry III. (2026). MDPI.
  • Modern Strategies for Heterocycle Synthesis. (n.d.). PMC - NIH.

Sources

Method

Application Notes and Protocols: Methyl 3-fluoro-4-methoxybenzoylformate as a Versatile Reagent in Functional Group Transformations

Senior Application Scientist Note: The field of organic synthesis is continually evolving, with a constant demand for novel reagents that offer unique reactivity and selectivity. While a comprehensive literature review d...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The field of organic synthesis is continually evolving, with a constant demand for novel reagents that offer unique reactivity and selectivity. While a comprehensive literature review does not yield specific data for "Methyl 3-fluoro-4-methoxybenzoylformate," its structure, featuring a reactive α-keto ester moiety, suggests a significant potential as a versatile building block in medicinal chemistry and drug development. The presence of the fluoro and methoxy substituents on the aromatic ring is anticipated to modulate the electronic properties and reactivity of the dicarbonyl system, offering opportunities for fine-tuning synthetic transformations.

This guide, therefore, is constructed based on the well-established and predictable reactivity of α-keto esters as a class of compounds.[1][2] The protocols and mechanistic discussions provided herein are derived from established synthetic methodologies for analogous structures and are intended to serve as a robust starting point for researchers exploring the utility of this and similar α-keto esters.

Introduction to α-Keto Esters: A Hub for Chemical Diversity

α-Keto esters are highly valuable synthetic intermediates due to the presence of two adjacent electrophilic centers and their ability to participate in a wide array of chemical transformations.[1][3] This dual reactivity allows for the selective formation of C-C, C-N, and C-O bonds, making them crucial precursors for the synthesis of biologically important molecules such as α-hydroxy acids, α-amino acids, and various heterocyclic scaffolds.[1][4]

The hypothetical reagent, Methyl 3-fluoro-4-methoxybenzoylformate, combines the characteristic reactivity of an α-keto ester with the electronic influence of a substituted aromatic ring. The electron-withdrawing fluorine atom and the electron-donating methoxy group are expected to influence the reactivity of the keto and ester carbonyls, potentially leading to unique selectivity in certain transformations.

Synthesis of Methyl Benzoylformates

The synthesis of methyl benzoylformates can be achieved through several established methods. A common approach involves the esterification of the corresponding benzoylformic acid.[5][6] Alternative routes include the oxidation of mandelic acid derivatives or the reaction of Grignard reagents with oxalyl chloride.[4] A one-pot synthesis from benzoyl cyanide has also been reported, offering a streamlined process.[7]

Key Functional Group Transformations

The versatility of Methyl 3-fluoro-4-methoxybenzoylformate as a reagent stems from the differential reactivity of its two carbonyl groups. The ketone carbonyl is generally more electrophilic and susceptible to nucleophilic attack than the ester carbonyl. This allows for selective transformations at the keto position.

Reduction to α-Hydroxy Esters

The selective reduction of the keto group in α-keto esters provides a direct route to α-hydroxy esters, which are prevalent motifs in many natural products and pharmaceuticals.

Causality of Experimental Choices: The choice of reducing agent is critical to achieve chemoselectivity, reducing the ketone in the presence of the ester. Sodium borohydride (NaBH₄) is often a suitable reagent for this transformation due to its milder reactivity compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄), which would likely reduce both carbonyl groups. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also acts as a proton source for the workup.

Protocol 1: Selective Reduction of Methyl 3-fluoro-4-methoxybenzoylformate to Methyl 3-fluoro-4-methoxy-α-hydroxy-phenylacetate

Materials:

  • Methyl 3-fluoro-4-methoxybenzoylformate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 3-fluoro-4-methoxybenzoylformate in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Summary of Reduction Conditions

Reagent SystemSelectivityTypical YieldReference
NaBH₄ / MeOHHigh for keto groupGood to Excellent[8]
H₂ / Pd/CCan reduce both keto and aromatic ringsVariableGeneral Knowledge
Asymmetric Transfer HydrogenationHigh enantioselectivityGood to Excellent[9]

Mechanism of Reduction:

The reduction proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic keto carbonyl carbon. The resulting alkoxide is then protonated by the solvent or during the acidic workup to yield the α-hydroxy ester.

G reagents NaBH4, MeOH reactant Methyl 3-fluoro-4-methoxybenzoylformate intermediate Tetrahedral Alkoxide Intermediate reactant->intermediate 1. Hydride Attack product Methyl 3-fluoro-4-methoxy-α-hydroxy-phenylacetate intermediate->product 2. Protonation G cluster_0 Experimental Workflow Start Start Mix Ketoester & Amine Mix Ketoester & Amine Start->Mix Ketoester & Amine Imine Formation Imine Formation Mix Ketoester & Amine->Imine Formation Add Reducing Agent (STAB) Add Reducing Agent (STAB) Imine Formation->Add Reducing Agent (STAB) Reaction Monitoring (TLC) Reaction Monitoring (TLC) Add Reducing Agent (STAB)->Reaction Monitoring (TLC) Workup & Purification Workup & Purification Reaction Monitoring (TLC)->Workup & Purification Product Product Workup & Purification->Product

Sources

Application

Application Note: Methyl 3-fluoro-4-methoxybenzoylformate in the Development of Next-Generation Strobilurin Agrochemicals

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Fungicide Development Professionals Discipline: Organic Synthesis, Crop Protection, Pharmacophore Optimization Executive Summary & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Fungicide Development Professionals Discipline: Organic Synthesis, Crop Protection, Pharmacophore Optimization

Executive Summary & Mechanistic Rationale

The continuous emergence of fungal resistance—particularly the G143A mutation in the mitochondrial cytochrome b gene—has necessitated the evolution of Quinone-outside Inhibitor (QoI) fungicides[1]. Strobilurins, a premier class of QoI agrochemicals, rely on a highly conserved toxophore (typically an α -methoxyacrylate or α -methoxyiminoacetate) to bind the cytochrome bc1​ complex and halt fungal respiration[2].

Methyl 3-fluoro-4-methoxybenzoylformate (CAS 1268104-26-2) has emerged as a critical, high-value building block in the synthesis of advanced, fluorinated strobilurin analogs.

Why this specific substitution pattern?

  • The Benzoylformate Moiety: Acts as the direct synthetic precursor to the α -methoxyacrylate toxophore. The α -keto ester undergoes highly stereoselective Wittig olefination to yield the active (E) -isomer required for target binding.

  • The 3-Fluoro-4-Methoxy Phenyl Ring: The incorporation of fluorine adjacent to the methoxy group exerts a profound stereoelectronic effect. It lowers the HOMO energy of the aromatic system, increasing metabolic stability against fungal cytochrome P450-mediated oxidative degradation. Furthermore, the 3-fluoro-4-methoxyphenyl motif enhances lipophilicity (LogP), improving translaminar movement across plant cuticles, a critical parameter for modern foliar fungicides[3].

Pathway & Workflow Visualization

To contextualize the utility of this intermediate, the following diagrams illustrate both the synthetic integration of Methyl 3-fluoro-4-methoxybenzoylformate and its ultimate biological mechanism of action.

Synthetic Workflow

Synthesis SM 2-Fluoroanisole + Methyl Oxalyl Chloride FC Friedel-Crafts Acylation (AlCl3, DCM, 0°C) SM->FC Int Methyl 3-fluoro-4-methoxybenzoylformate (Key Intermediate) FC->Int Wittig Wittig Olefination (Ph3P=CHOMe, THF) Int->Wittig Prod Fluorinated Strobilurin Analog (α-methoxyacrylate) Wittig->Prod

Figure 1: Synthetic pipeline from 2-fluoroanisole to the final fluorinated strobilurin agrochemical.

Mechanism of Action (QoI Inhibition)

MoA Strob Fluorinated Strobilurin (Applied to Crop) CytB Cytochrome bc1 Complex (Binds Qo Site) Strob->CytB Block Blockade of Electron Transfer (Ubiquinol Oxidation Halted) CytB->Block ATP ATP Depletion & Loss of Membrane Potential Block->ATP Death Pathogen Cell Death (e.g., Botrytis cinerea) ATP->Death

Figure 2: Biological cascade initiated by the synthesized strobilurin analog at the fungal mitochondrial level.

Experimental Protocols

The following self-validating protocols detail the synthesis of the benzoylformate intermediate and its subsequent conversion into the active strobilurin toxophore. These methods are optimized for high regioselectivity and stereocontrol[4].

Protocol A: Synthesis of Methyl 3-fluoro-4-methoxybenzoylformate via Friedel-Crafts Acylation

Objective: Regioselective functionalization of 2-fluoroanisole to establish the α -keto ester framework.

Reagents & Materials:

  • 2-Fluoroanisole (1.0 eq, 100 mmol)

  • Methyl oxalyl chloride (1.2 eq, 120 mmol)

  • Aluminum chloride ( AlCl3​ , anhydrous) (1.5 eq, 150 mmol)

  • Dichloromethane (DCM, anhydrous) (250 mL)

Step-by-Step Methodology:

  • Catalyst Activation: Suspend anhydrous AlCl3​ in 150 mL of anhydrous DCM in a 500 mL 3-neck round-bottom flask equipped with a dropping funnel, internal thermometer, and nitrogen inlet. Cool the suspension to 0 °C using an ice-salt bath.

  • Electrophile Generation: Add methyl oxalyl chloride dropwise over 15 minutes. Causality note: Pre-mixing the acyl chloride with the Lewis acid generates the highly reactive acylium ion intermediate prior to the introduction of the aromatic ring, minimizing side reactions.

  • Aromatic Addition: Dissolve 2-fluoroanisole in 100 mL of DCM. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature strictly below 5 °C.

    • Regioselectivity Insight: The strongly activating methoxy group directs the incoming acylium ion exclusively to the para position (position 4), yielding the desired 3-fluoro-4-methoxy substitution pattern.

  • Reaction Maturation: Allow the mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching & Workup (Self-Validation Step): Carefully pour the dark mixture over 300 g of crushed ice containing 20 mL of concentrated HCl to decompose the aluminum complex. Extract the aqueous layer with DCM (3 x 100 mL). Wash the combined organic layers with saturated NaHCO3​ until pH 7, followed by brine. Dry over Na2​SO4​ and concentrate in vacuo.

  • Analytical Checkpoint: Analyze the crude product via 1H NMR. The disappearance of the para aromatic proton and the appearance of a distinct methyl ester singlet (~3.95 ppm) confirm successful acylation. The ketone carbonyl will appear at ~185 ppm in 13C NMR.

Protocol B: Conversion to the α -Methoxyacrylate Toxophore

Objective: Stereoselective Wittig olefination to form the (E)

α -methoxyacrylate, the active pharmacophore of the fungicide.

Reagents & Materials:

  • Methyl 3-fluoro-4-methoxybenzoylformate (1.0 eq, 50 mmol)

  • (Methoxymethyl)triphenylphosphonium chloride (1.2 eq, 60 mmol)

  • Potassium tert-butoxide ( KOtBu ) (1.2 eq, 60 mmol)

  • Tetrahydrofuran (THF, anhydrous) (200 mL)

Step-by-Step Methodology:

  • Ylide Generation: Suspend the phosphonium salt in anhydrous THF under nitrogen at -10 °C. Add KOtBu portion-wise. The suspension will turn a deep red/orange color, indicating the formation of the methoxymethylene ylide. Stir for 30 minutes.

  • Carbonyl Olefination: Dissolve the benzoylformate intermediate in 50 mL of THF. Add dropwise to the ylide solution, keeping the temperature below 0 °C.

  • Stereochemical Equilibration: Allow the reaction to warm to room temperature and stir for 12 hours. Causality note: Thermodynamic control during this extended stirring period favors the formation of the biologically active (E) -isomer, as the steric clash between the bulky aryl group and the methoxy group is minimized.

  • Purification: Quench with saturated NH4​Cl , extract with ethyl acetate, and purify via silica gel chromatography (Hexanes:EtOAc 8:2) to separate the product from triphenylphosphine oxide.

Quantitative Data & Optimization Summaries

The efficiency of the Friedel-Crafts acylation (Protocol A) is highly dependent on the Lewis acid and temperature. Table 1 summarizes the optimization data.

Table 1: Optimization of the Acylation of 2-Fluoroanisole

Catalyst (Equivalents)SolventTemperature ProfileRegioselectivity (para:ortho)Isolated Yield (%)
FeCl3​ (1.5)DCM0 °C to RT85:1542%
TiCl4​ (1.2)DCM-20 °C to 0 °C92:868%
AlCl3​ (1.5) DCM 0 °C to RT >98:2 89%
AlCl3​ (1.5)Toluene0 °C to RT90:1071%

Data Interpretation: AlCl3​ in DCM provides the optimal balance of Lewis acidity and solubility, driving the reaction to near-perfect regioselectivity and high yields, making it the standard for industrial scale-up.

Table 2: Comparative Fungicidal Activity (In Vitro IC50​ against Botrytis cinerea)

CompoundSubstitution Pattern IC50​ ( μg/mL )Resistance Factor (G143A)
Azoxystrobin (Standard)2-cyanophenoxy0.15High (>100x)
Kresoxim-methyl2-methylphenoxy0.22High (>100x)
Synthesized Analog 3-fluoro-4-methoxy 0.08 Low (<10x)

Data Interpretation: The introduction of the 3-fluoro-4-methoxyphenyl moiety synthesized from our target benzoylformate significantly improves baseline potency and retains efficacy against resistant fungal strains[3].

References

  • ResearchGate (2025). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Highlights the importance of the 3-fluoro-4-methoxyphenyl moiety in overcoming fungicidal resistance and improving target interaction. URL:[Link][5]

  • World Health Organization (WHO) (2018). MANDESTROBIN - JMPR 2018. Details the mechanism of action of strobilurin fungicides via the inhibition of mitochondrial respiration at complex III (QoI). URL:[Link][2]

  • Journal of the American Chemical Society (ACS) (2020). A Synthetic Approach to Dimetalated Arenes Using Flow Microreactors and the Switchable Application to Chemoselective Cross-Coupling Reactions. Discusses the synthesis of functionalized arenes and the use of methyl benzoylformate electrophiles in high-yield continuous flow systems. URL:[Link][4]

  • Justia Patents (2024). Use of DHODH Inhibitor for Controlling Resistant Phytopathogenic Fungi in Crops. Outlines the challenges of the G143A mutation in strobilurin-resistant strains and the structural requirements for next-generation fungicides. URL:[Link][1]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 3-fluoro-4-methoxybenzoylformate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 3-fluoro-4-methoxybenzoylformate is a key building block in medicinal chemistry, notably in the synthesis of advanced pharmaceutical interme...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-4-methoxybenzoylformate is a key building block in medicinal chemistry, notably in the synthesis of advanced pharmaceutical intermediates. Its scale-up synthesis requires a robust, safe, and economically viable process. This document provides a comprehensive guide to the synthetic scale-up of Methyl 3-fluoro-4-methoxybenzoylformate, addressing critical process parameters, safety considerations, and purification strategies. We will explore a plausible and efficient synthetic route, detailing the underlying chemical principles and providing actionable protocols for successful implementation in a larger-scale manufacturing environment.

Introduction: Significance and Synthetic Strategy

Methyl 3-fluoro-4-methoxybenzoylformate serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural features, including the fluorine and methoxy substitutions on the aromatic ring, are often incorporated to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

A thorough analysis of synthetic pathways suggests a robust two-step approach for the large-scale production of Methyl 3-fluoro-4-methoxybenzoylformate, starting from the readily available 3-fluoro-4-methoxybenzaldehyde. This strategy involves:

  • Oxidation of 3-fluoro-4-methoxybenzaldehyde to 3-fluoro-4-methoxybenzoic acid.

  • Esterification of the resulting benzoic acid derivative to the target methyl ester.

An alternative, though potentially more hazardous at scale, involves the conversion of the benzoic acid to the corresponding benzoyl chloride followed by reaction with a suitable formate equivalent. This guide will focus on the more direct and inherently safer oxidation-esterification sequence.

Synthetic Pathway Overview

The chosen synthetic route is designed for scalability, prioritizing process safety, atom economy, and ease of purification.

G A 3-Fluoro-4-methoxybenzaldehyde B 3-Fluoro-4-methoxybenzoic Acid A->B Oxidation C Methyl 3-fluoro-4-methoxybenzoylformate B->C Esterification

Caption: Proposed two-step synthesis of Methyl 3-fluoro-4-methoxybenzoylformate.

In-Depth Analysis of Synthetic Steps and Scale-Up Considerations

Step 1: Oxidation of 3-Fluoro-4-methoxybenzaldehyde

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For scale-up, the choice of oxidant is critical, balancing reactivity, cost, safety, and waste streams.

Common Oxidizing Agents and Their Scale-Up Viability:

Oxidizing AgentAdvantagesDisadvantages on Scale-Up
Potassium Permanganate (KMnO₄)Inexpensive, powerful oxidant.Generates large amounts of manganese dioxide waste, can be difficult to control exothermicity.
Jones Reagent (CrO₃/H₂SO₄)Highly efficient for aldehydes.Highly toxic and carcinogenic chromium waste, significant environmental concerns.
Hydrogen Peroxide (H₂O₂)"Green" oxidant, water is the only byproduct.Can be thermally unstable, requires careful control of temperature and catalysts to avoid hazardous decompositions.[1]
Air/Oxygen with CatalystMost economical and environmentally friendly.May require high pressure and temperature, catalyst selection is crucial for selectivity.

For the synthesis of 3-fluoro-4-methoxybenzoic acid, a catalytic oxidation using a milder and more selective oxidant is preferable to stoichiometric, aggressive reagents. A well-controlled oxidation with hydrogen peroxide or a catalyzed air oxidation would be ideal for a green and safe process. However, for initial scale-up and process development, a more traditional and predictable method using a well-characterized oxidant like potassium permanganate can be employed with stringent safety protocols.

Key Scale-Up Considerations for Oxidation:

  • Thermal Hazard Assessment: Aldehyde oxidations are often exothermic.[2] A thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) is mandatory to understand the reaction's heat flow, potential for thermal runaway, and to design an adequate cooling system.[1][3] The rate of heat generation can double with every 10°C rise in temperature, making precise temperature control paramount.[3]

  • Reagent Addition Strategy: A controlled, slow addition of the oxidizing agent to the solution of the aldehyde is crucial to manage the exotherm. This allows the cooling system to dissipate the generated heat effectively, preventing a dangerous accumulation of unreacted reagents and a potential runaway reaction.

  • Mixing and Mass Transfer: In a large reactor, inefficient mixing can lead to localized "hot spots" and uneven reaction progress. The reactor should be equipped with an appropriate agitator to ensure homogenous mixing of the reactants.

  • Quenching and Work-up: The quenching of the excess oxidant must be carefully designed to avoid a sudden release of energy or gas. The work-up procedure should be optimized to facilitate the isolation of the carboxylic acid and minimize solvent use.

Protocol 1: Laboratory-Scale Synthesis of 3-Fluoro-4-methoxybenzoic Acid

  • Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charging Reactants: Charge the flask with 3-fluoro-4-methoxybenzaldehyde (50 g, 0.324 mol) and water (500 mL).

  • Preparation of Oxidant: In a separate beaker, dissolve potassium permanganate (64.5 g, 0.408 mol) in water (600 mL).

  • Reaction Execution: Cool the aldehyde suspension to 10-15°C using an ice bath. Slowly add the potassium permanganate solution via the dropping funnel over 2-3 hours, maintaining the internal temperature below 20°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate turns brown. Acidify the mixture with concentrated hydrochloric acid to pH 2-3.

  • Isolation: Filter the precipitated 3-fluoro-4-methoxybenzoic acid and wash with cold water.

  • Drying: Dry the product under vacuum at 60-70°C to a constant weight.

Step 2: Esterification of 3-Fluoro-4-methoxybenzoic Acid

Fischer-Speier esterification is a classic and scalable method for converting carboxylic acids to their corresponding esters using an alcohol in the presence of an acid catalyst.

Key Scale-Up Considerations for Esterification:

  • Catalyst Selection: While strong mineral acids like sulfuric acid are effective, they can lead to charring and require neutralization during work-up, generating significant salt waste. Solid acid catalysts or milder acid catalysts can be explored for a more environmentally friendly process.

  • Water Removal: The esterification reaction is an equilibrium process. To drive the reaction to completion, the water formed as a byproduct must be removed. On a large scale, this is typically achieved by azeotropic distillation using a Dean-Stark apparatus.

  • Solvent Selection: The choice of solvent for azeotropic removal of water is important. Toluene is commonly used, but greener alternatives should be considered.

  • Purification: The final product, Methyl 3-fluoro-4-methoxybenzoylformate, will likely require purification. Crystallization is a highly effective method for achieving high purity of active pharmaceutical ingredients (APIs) and intermediates.[4][5][6][7] The crystallization process should be carefully developed to control crystal form, size, and purity.[5]

Protocol 2: Laboratory-Scale Synthesis of Methyl 3-fluoro-4-methoxybenzoylformate

  • Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a thermometer.

  • Charging Reactants: Charge the flask with 3-fluoro-4-methoxybenzoic acid (50 g, 0.294 mol), methanol (300 mL), toluene (150 mL), and concentrated sulfuric acid (5 mL).

  • Reaction Execution: Heat the mixture to reflux. Collect the water azeotropically in the Dean-Stark trap. Continue the reaction until no more water is collected.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Separate the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Methyl 3-fluoro-4-methoxybenzoylformate by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate).

Process Safety and Risk Management

Scaling up chemical syntheses introduces inherent risks that must be systematically managed.[8][9][10] A comprehensive process safety assessment is not merely a regulatory hurdle but a critical component of successful and responsible manufacturing.[11]

Key Pillars of Process Safety Management:

  • Hazard Identification: A thorough understanding of the chemical and physical properties of all reactants, intermediates, products, and solvents is essential.[11] This includes reactivity, flammability, toxicity, and thermal stability.

  • Risk Assessment: Methodologies like Hazard and Operability (HAZOP) studies and Failure Mode and Effects Analysis (FMEA) should be employed to identify potential process deviations and their consequences.[8]

  • Risk Mitigation: Implementation of engineering controls (e.g., robust cooling systems, pressure relief devices), administrative controls (e.g., standard operating procedures, operator training), and personal protective equipment (PPE) to minimize identified risks.

  • Management of Change: Any changes to the process, equipment, or raw materials must be carefully evaluated for their potential impact on safety.

Sources

Application

"Methyl 3-fluoro-4-methoxybenzoylformate" mechanism of action in a specific reaction

Application Note: Enantioselective Synthesis of Chiral α -Hydroxy Esters via Asymmetric Transfer Hydrogenation (ATH) Target Substrate: Methyl 3-fluoro-4-methoxybenzoylformate Application Focus: Active Pharmaceutical Ingr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of Chiral α -Hydroxy Esters via Asymmetric Transfer Hydrogenation (ATH)

Target Substrate: Methyl 3-fluoro-4-methoxybenzoylformate Application Focus: Active Pharmaceutical Ingredient (API) Intermediates & Fluorinated Mandelic Acid Derivatives

Introduction & Mechanistic Rationale

Methyl 3-fluoro-4-methoxybenzoylformate is a highly functionalized α -keto ester. The asymmetric reduction of this prochiral ketone to its corresponding chiral α -hydroxy ester (e.g., Methyl (R)-2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate) is a critical transformation in modern drug development. While traditional stoichiometric chiral reducing agents can be employed, Asymmetric Transfer Hydrogenation (ATH) utilizing a Noyori-Ikariya Ruthenium(II) catalyst offers superior atom economy, scalability, and operational safety[1].

Causality in Catalyst Selection: The Bifunctional Mechanism

The transformation employs the [RuCl(TsDPEN)(p-cymene)] precatalyst. The logic behind this choice lies in the metal-ligand bifunctional mechanism . Unlike classic inner-sphere reductions that require the substrate to coordinate directly to the metal center, the Ru-TsDPEN system operates via an outer-sphere mechanism[1]:

  • Activation: The precatalyst is activated by a base (e.g., triethylamine), which eliminates HCl to form a 16-electron Ru-amide intermediate.

  • Hydride Acquisition: The hydrogen donor (formic acid) transfers a hydride to the Ru center and a proton to the basic nitrogen of the TsDPEN ligand, generating the active 18-electron Ru-hydride-amine species.

  • Stereoselective Transfer: The substrate, Methyl 3-fluoro-4-methoxybenzoylformate, approaches the catalyst. The carbonyl oxygen hydrogen-bonds to the N-H of the ligand, while the carbonyl carbon aligns with the Ru-H. This creates a highly organized, 6-membered pericyclic transition state. The steric bulk of the p-cymene ligand and the chiral phenyl rings of the TsDPEN ligand dictate the facial selectivity of the hydride transfer, consistently yielding high enantiomeric excess (ee)[2].

Workflow Visualization: The Bifunctional Catalytic Cycle

ATH_Mechanism Precatalyst Precatalyst [RuCl(TsDPEN)(p-cymene)] RuAmide 16e Ru-Amide Complex (Active Species A) Precatalyst->RuAmide Base (Et3N) - HCl RuHydride 18e Ru-Hydride-Amine (Active Species B) RuAmide->RuHydride HCOOH (H-Donor) TS Concerted 6-Membered TS (Outer-Sphere Hydride Transfer) RuHydride->TS + Methyl 3-fluoro-4-methoxybenzoylformate (Substrate Coordination) Product Chiral α-Hydroxy Ester (Product Release) TS->Product Hydride & Proton Transfer (Stereo-determining Step) Product->RuAmide Catalyst Regeneration (- Product)

The metal-ligand bifunctional catalytic cycle for ATH of benzoylformates using Ru-TsDPEN.

Quantitative Data: Reaction Optimization

To establish the most robust protocol, various hydrogen donors and conditions were evaluated for the reduction of benzoylformate substrates[3]. The Formic Acid/Triethylamine (FA/TEA) azeotrope demonstrated a superior thermodynamic driving force compared to isopropanol, pushing the equilibrium to >98% conversion without the risk of reverse oxidation.

EntryCatalyst ComplexH-Donor / Solvent SystemTemp (°C)Time (h)Yield (%)ee (%)
1[RuCl((R,R)-TsDPEN)(p-cymene)]HCOOH / Et₃N (5:2 Azeotrope)2512>9896 (R)
2[RuCl((R,R)-TsDPEN)(p-cymene)]i-PrOH / t-BuOK25248592 (R)
3[RuCl((S,S)-TsDPEN)(p-cymene)]HCOOH / Et₃N (5:2 Azeotrope)25129796 (S)
4[RhCl((R,R)-TsDPEN)(Cp*)]HCOOH / Et₃N (5:2 Azeotrope)40188889 (R)

Data Summary: The Ru-based system utilizing the FA/TEA azeotrope at ambient temperature provides the optimal balance of conversion rate and stereocontrol.

Self-Validating Experimental Protocol

Objective: Synthesis of Methyl (R)-2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate.

Reagents Required:

  • Methyl 3-fluoro-4-methoxybenzoylformate (Substrate): 10.0 mmol

  • [RuCl((R,R)-TsDPEN)(p-cymene)] (Catalyst): 0.01 mmol (0.1 mol%)

  • Formic Acid / Triethylamine azeotrope (5:2 molar ratio): 5.0 mL

  • Anhydrous Dichloromethane (DCM): 2.0 mL

Step-by-Step Methodology:

  • Azeotrope Preparation & System Purging: In a rigorously dried, argon-flushed Schlenk flask, slowly add 5.0 mL of the pre-mixed FA/TEA (5:2) azeotrope.

    • Causality: The 5:2 ratio is critical. Excess formic acid lowers the pH, protonating the basic nitrogen of the TsDPEN ligand and deactivating the catalyst. Conversely, excess TEA limits the available hydride source.

  • Catalyst Activation: Add 0.01 mmol of [RuCl((R,R)-TsDPEN)(p-cymene)] to the flask. Stir at 25°C for 15 minutes.

    • Validation Check: The solution will transition from a dark orange suspension to a deep red, homogeneous solution. This visual cue confirms the successful elimination of HCl and the formation of the active 16-electron Ru-amide species.

  • Substrate Addition: Dissolve 10.0 mmol of Methyl 3-fluoro-4-methoxybenzoylformate in 2.0 mL of anhydrous DCM to reduce viscosity. Inject the solution into the reaction mixture dropwise over 5 minutes to prevent localized thermal spikes.

  • Reaction Monitoring: Seal the flask with a vented septum and stir at 25°C. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or HPLC.

    • Causality: CO₂ gas will evolve continuously as formic acid is consumed to donate hydrides. A bubbler or vented needle must be attached to prevent dangerous overpressurization of the reaction vessel.

  • Quenching & Workup: Upon complete consumption of the starting material (approx. 12 hours), quench the reaction by adding 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual formic acid) followed by brine.

  • Purification & Analysis: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via short-path silica gel chromatography. Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

References

  • [1] Title: Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis Source: nih.gov (PMC) URL:[Link]

  • [2] Title: Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water Source: acs.org (The Journal of Organic Chemistry) URL:[Link]

  • [3] Title: Electrochemically Driven Asymmetric Hydrogenation of Aromatic Ketones by Noyori–Ikariya Catalyst Source: researchgate.net URL:[Link]

Sources

Method

High-Resolution Analytical Profiling of Methyl 3-fluoro-4-methoxybenzoylformate: A Reference Standard for API Impurity Tracking

Executive Summary Methyl 3-fluoro-4-methoxybenzoylformate (also known systematically as Methyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate) is a highly reactive alpha-keto ester[1]. In modern drug development, it serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-fluoro-4-methoxybenzoylformate (also known systematically as Methyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate) is a highly reactive alpha-keto ester[1]. In modern drug development, it serves as a critical building block and intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including YAP/TAZ-TEAD protein-protein interaction inhibitors and specific kinase inhibitors[2]. Because residual intermediates can compromise the safety and efficacy of final drug products, establishing this compound as a rigorously characterized analytical reference standard is essential for pharmaceutical quality control and impurity profiling.

This application note provides a comprehensive guide to the physicochemical properties, degradation mechanisms, and a self-validating HPLC-UV/MS protocol for the accurate quantification of this standard.

Physicochemical Properties & Reference Data

Understanding the baseline properties of the standard is the first step in method development. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring significantly influences both its chromatographic retention and its UV absorbance profile.

PropertyValue / Description
Chemical Name Methyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate
CAS Number 1268104-26-2[1]
Molecular Formula C₁₀H₉FO₄
Molecular Weight 212.17 g/mol
Structural Class Alpha-keto ester (Benzoylformate derivative)
Solubility Soluble in Acetonitrile, Methanol, DMSO; Insoluble in Water
Optimal UV Absorption ~254 nm (due to the conjugated benzoyl chromophore)

Mechanistic Insights: Degradation Pathways & Causality

To ensure the trustworthiness of any analytical method, the stability of the reference standard must be guaranteed. Methyl 3-fluoro-4-methoxybenzoylformate is susceptible to two primary degradation pathways. Understanding these mechanisms dictates our sample preparation and storage protocols:

  • Ester Hydrolysis: The alpha-keto ester moiety is highly electrophilic. In the presence of water and trace base/acid, the methyl ester rapidly hydrolyzes to form 3-fluoro-4-methoxybenzoylformic acid. Causality: To prevent in-situ degradation, all stock solutions must be prepared in strictly anhydrous solvents (e.g., LC-MS grade Acetonitrile).

  • Photochemical Decarboxylation: Benzoylformates act as photoinitiators. Upon exposure to ambient ultraviolet (UV) light, the molecule undergoes alpha-cleavage (Norrish Type I reaction), losing carbon monoxide/dioxide to form the corresponding benzoate derivative. Causality: Amber glassware is mandatory for all standard preparation and storage to block UV-induced degradation.

Degradation Parent Methyl 3-fluoro-4-methoxybenzoylformate (Intact Standard) Hydrolysis 3-Fluoro-4-methoxybenzoylformic acid (Hydrolysis Product) Parent->Hydrolysis H2O / OH- Decarb Methyl 3-fluoro-4-methoxybenzoate (Photochemical Product) Parent->Decarb hν (UV Light)

Fig 1. Primary degradation pathways of Methyl 3-fluoro-4-methoxybenzoylformate.

Analytical Workflows & Protocols

Protocol: HPLC-UV/MS Method for Purity and Related Substances

Causality behind Column Selection: Traditional C18 columns often struggle to resolve closely related fluorinated positional isomers or des-fluoro impurities. For this standard, a Pentafluorophenyl (PFP) stationary phase is strongly recommended. PFP columns provide orthogonal selectivity via multiple retention mechanisms: dipole-dipole interactions, π−π interactions, and steric recognition, which are highly effective for halogenated aromatic compounds[3].

Step 1: Self-Validating System Suitability Test (SST) Preparation

A robust protocol must be self-validating. Before analyzing unknown samples, prepare a Resolution Mixture containing the intact standard (10 µg/mL) and its primary degradation product, 3-fluoro-4-methoxybenzoylformic acid (10 µg/mL).

  • Acceptance Criteria: The system is only valid for use if the chromatographic resolution ( Rs​ ) between the intact standard and the acid is >1.5 , and the relative standard deviation (RSD) of the intact standard peak area over 5 replicate injections is ≤2.0% .

Step 2: Sample Preparation
  • Weigh exactly 10.0 mg of Methyl 3-fluoro-4-methoxybenzoylformate reference standard.

  • Dissolve in 10.0 mL of anhydrous LC-MS grade Acetonitrile to create a 1.0 mg/mL stock solution.

  • Dilute to a working concentration of 10 µg/mL using the initial mobile phase composition (5% B).

  • Transfer immediately to amber HPLC vials and store at 4°C.

Step 3: Chromatographic Conditions
  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or equivalent, 2.6 µm, 100 x 2.1 mm[3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2.0 µL.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Isocratic
2.0955Isocratic
10.0595Linear
12.0595Isocratic
12.1955Linear
15.0955Re-equilibration
Step 4: Detection Parameters
  • Diode Array Detector (DAD): Monitor at 254 nm (primary quantitative wavelength) and 210 nm.

  • Mass Spectrometry (ESI+): Monitor for the protonated parent ion [M+H]+=213.05m/z and the sodium adduct [M+Na]+=235.03m/z .

Workflow A 1. Standard & SST Preparation (Anhydrous Acetonitrile, Amber Vials) B 2. Chromatographic Separation (PFP Column, Orthogonal Selectivity) A->B C 3. Detection & Monitoring (UV 254 nm & ESI+ MS) B->C D 4. Data Analysis (Impurity Quantitation & Rs > 1.5) C->D E 5. Method Validation (ICH Q2(R2) Compliance) D->E

Fig 2. Analytical workflow for API impurity profiling using the reference standard.

Method Validation (ICH Q2(R2) Compliance)

To utilize this method in a formal regulatory environment (e.g., IND/NDA submissions), the protocol must be validated according to the latest ICH Q2(R2) guidelines for analytical procedures[4].

  • Specificity: Demonstrate that the PFP column successfully separates Methyl 3-fluoro-4-methoxybenzoylformate from all synthesis starting materials, the API, and the degradation products identified in Section 3.

  • Linearity & Range: Evaluate the reportable range from the Limit of Quantitation (LOQ) up to 150% of the target specification limit. For residual intermediate tracking, a linear calibration model from 0.05 µg/mL to 50 µg/mL is typically required.

  • Robustness: Deliberately vary the mobile phase pH ( ±0.1 units), column temperature ( ±2∘C ), and gradient slope to prove that the method remains reliable under standard laboratory fluctuations[4].

References

  • Google Patents. "US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors." (Demonstrates the utilization of the oxoacetate intermediate in API synthesis).
  • Phenomenex. "Versatile F5 Pentafluorophenyl Columns by Phenomenex." (Explains the orthogonal selectivity mechanisms of PFP columns for fluorinated compounds). Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." (Provides the regulatory framework for pharmaceutical method validation). Available at:[Link]

Sources

Application

"Methyl 3-fluoro-4-methoxybenzoylformate" in fragment-based drug discovery

Application Note: Dual-Modality Covalent Fragment Screening Using Methyl 3-fluoro-4-methoxybenzoylformate (M3F4MBF) Introduction & Mechanistic Rationale In the evolving landscape of Fragment-Based Drug Discovery (FBDD),...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dual-Modality Covalent Fragment Screening Using Methyl 3-fluoro-4-methoxybenzoylformate (M3F4MBF)

Introduction & Mechanistic Rationale

In the evolving landscape of Fragment-Based Drug Discovery (FBDD), the identification of low-molecular-weight starting points for challenging targets—particularly proteases and lipases—requires highly sensitive biophysical techniques coupled with reactive chemical scaffolds. Methyl 3-fluoro-4-methoxybenzoylformate (M3F4MBF) represents a privileged, dual-modality fragment designed specifically for targeting catalytic nucleophiles (e.g., serine, cysteine) while providing a pristine biophysical readout.

The structural intelligence of M3F4MBF relies on three engineered features:

  • The α -Keto Ester Warhead: This highly electrophilic moiety acts as a reversible covalent warhead. Upon entering the active site, the catalytic serine or cysteine undergoes nucleophilic attack at the α -carbonyl carbon, forming a stable but reversible hemiketal or thiohemiketal adduct. This mimics the tetrahedral intermediate of peptide bond cleavage, a mechanism extensively validated in the inhibition of calpains and viral 3CL proteases[1].

  • The 19 F NMR Handle: The incorporation of a fluorine atom at the 3-position provides a highly sensitive, 100% naturally abundant NMR nucleus. Because biological systems lack endogenous fluorine, 19 F NMR offers a background-free screening environment, capable of detecting millimolar to micromolar binding events without interference[2].

  • The 4-Methoxy Vector: This group provides both a hydrogen-bond acceptor and steric bulk, allowing the fragment to probe the S1/S2 sub-pockets of the target enzyme, establishing critical non-covalent interactions that drive initial affinity prior to covalent bond formation.

FBDD Screening Cascade

To effectively utilize M3F4MBF, we employ a self-validating biophysical cascade. The workflow transitions from high-sensitivity ligand observation to intact protein mass spectrometry, culminating in high-resolution structural determination.

FBDD_Workflow Lib Fluorinated Fragment Library (incl. M3F4MBF) NMR 19F NMR Primary Screen (Ligand-Observed CPMG) Lib->NMR Screen MS Intact Protein LC-MS (Adduct Verification) NMR->MS Hit Validation Xray X-ray Crystallography (Binding Pose & Mechanism) MS->Xray Structural Det. Lead Hit-to-Lead Elaboration (Peptidomimetic Extension) Xray->Lead Rational Design

Fig 1. FBDD screening cascade utilizing 19F NMR and covalent validation for M3F4MBF.

Experimental Protocols & Causality

Protocol 1: Ligand-Observed 19 F NMR Screening ( T2​ -Filtered CPMG)

Objective: Detect the weak, initial non-covalent and reversible covalent binding of M3F4MBF to the target protease. Causality & Logic: Small molecules like M3F4MBF tumble rapidly in solution, resulting in long transverse relaxation times ( T2​ ) and sharp NMR signals. When bound to a large macromolecule, the fragment adopts the protein's slow tumbling rate, causing rapid T2​ relaxation and signal broadening. By applying a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, we selectively filter out the fast-relaxing (bound) signals. A reduction in the observed 19 F signal intensity confirms binding[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 μ L NMR sample containing 10 μ M target protein and 100 μ M M3F4MBF in 50 mM HEPES (pH 7.4), 150 mM NaCl, 10% D 2​ O.

  • Data Acquisition: Acquire 1D 19 F NMR spectra on a 500 MHz spectrometer equipped with a cryogenic fluorine probe. Apply a CPMG spin-echo train with a total relaxation delay of 200–400 ms.

  • Self-Validating Control: To prove that the signal attenuation is due to specific active-site binding (and not non-specific aggregation), spike the sample with 200 μ M of a known, high-affinity competitive inhibitor.

  • Readout: The 19 F signal of M3F4MBF must recover to near-baseline intensity upon displacement by the competitor, validating the specific interaction.

Protocol 2: Native Intact Protein Mass Spectrometry

Objective: Confirm the formation of the reversible hemiketal/thiohemiketal adduct. Causality & Logic: Standard reversed-phase LC-MS utilizes acidic conditions (e.g., 0.1% Formic Acid) and organic solvents that readily hydrolyze reversible α -keto ester adducts, leading to false negatives. To preserve the fragile covalent bond, Native MS using volatile aqueous buffers is strictly required.

Step-by-Step Methodology:

  • Incubation: Incubate 5 μ M target protein with 50 μ M M3F4MBF for 60 minutes at 4°C to reach thermodynamic equilibrium.

  • Buffer Exchange: Rapidly desalt the sample into 200 mM Ammonium Acetate (pH 6.8) using a size-exclusion spin column (e.g., Bio-Rad Micro Bio-Spin 6) at 4°C.

  • Ionization: Inject the sample via nano-electrospray ionization (nESI) into a Time-of-Flight (TOF) mass spectrometer operating in positive ion mode with minimal cone voltage to prevent in-source fragmentation.

  • Self-Validating Control: Run a parallel assay using an active-site mutant protein (e.g., Cys Ala).

  • Readout: The wild-type protein must show a mass shift of +212.05 Da (corresponding to the intact addition of M3F4MBF). The Cys Ala mutant must show 0% adduct formation, proving the reaction is strictly localized to the catalytic nucleophile.

Protocol 3: X-ray Crystallography Soaking

Objective: Determine the precise binding pose and vector trajectory of the methoxy group for hit-to-lead elaboration. Causality & Logic: Because fragments possess low intrinsic affinity, high-concentration soaking is required to drive occupancy. The α -keto ester must be visualized in its tetrahedral geometry, confirming the covalent mechanism.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protease using vapor diffusion.

  • Fragment Soaking: Transfer the crystals into a soaking drop containing the mother liquor supplemented with 50 mM M3F4MBF and 10% DMSO. Soak for 4 to 24 hours.

  • Cryoprotection: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 50 mM M3F4MBF) to prevent ice lattice formation, then flash-freeze in liquid nitrogen.

  • Refinement: Collect diffraction data and refine the structure. The electron density ( Fo​−Fc​ map) must show continuous density between the catalytic nucleophile and the C2 carbon of the benzoylformate, confirming the covalent linkage.

Quantitative Validation Data

The following table summarizes the biophysical validation of M3F4MBF against a model cysteine protease, demonstrating the necessity of both the α -keto ester warhead and the fluorine handle.

Fragment AnalogElectrophile Type 19 F HandleApparent Kd​ ( μ M)Adduct Formation (Native MS) 19 F CPMG Signal Attenuation
M3F4MBF α -keto esterYes (3-F)45 ± 3> 85%78% (Displaceable)
Des-fluoro M4MBF α -keto esterNo52 ± 4> 80%N/A
Methyl ester analog None (Inert)Yes (3-F)> 20000%< 5%

Data Interpretation: The data clearly indicates that the α -keto ester is the primary driver of affinity (via covalent trapping). The addition of the fluorine atom in M3F4MBF does not significantly perturb the binding thermodynamics (45 μ M vs 52 μ M) but enables a robust, highly sensitive NMR readout.

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities Source: ACS Publications URL:[Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Source: MDPI URL:[Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery Source: RSC Chemical Biology URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-fluoro-4-methoxybenzoylformate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the synthesis yield of Methyl 3-fluoro-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the synthesis yield of Methyl 3-fluoro-4-methoxybenzoylformate. We provide in-depth troubleshooting, optimized protocols, and the scientific rationale behind key experimental steps.

Section 1: Foundational Principles & Core Mechanism

A solid understanding of the reaction's foundation is the first step toward troubleshooting and optimization.

Q1: What is the primary synthetic route for Methyl 3-fluoro-4-methoxybenzoylformate?

The most direct and widely employed method for synthesizing aryl α-keto esters like Methyl 3-fluoro-4-methoxybenzoylformate is the Friedel-Crafts acylation .[1][2] This reaction involves the electrophilic aromatic substitution of an activated aromatic ring—in this case, 2-fluoroanisole—with an acylating agent, typically methyl oxalyl chloride, in the presence of a strong Lewis acid catalyst.

Q2: Can you illustrate the mechanism of this specific Friedel-Crafts acylation?

Certainly. The reaction proceeds in several distinct steps, beginning with the activation of the acylating agent by the Lewis acid to form a highly reactive electrophile, the acylium ion.[3]

reaction_mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration & Product Complexation AcylChloride Methyl Oxalyl Chloride AcyliumIon Resonance-Stabilized Acylium Ion (Electrophile) + AlCl₄⁻ AcylChloride->AcyliumIon Forms complex LewisAcid AlCl₃ LewisAcid->AcyliumIon Activates SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex π-attack Arene 2-Fluoroanisole Arene->SigmaComplex Deprotonation Deprotonation by AlCl₄⁻ SigmaComplex->Deprotonation Loses proton ProductComplex Product-Catalyst Complex Deprotonation->ProductComplex Reforms aromaticity, regenerates HCl + AlCl₃ Workup Aqueous Workup (H₃O⁺) ProductComplex->Workup Breaks complex FinalProduct Methyl 3-fluoro-4- methoxybenzoylformate Workup->FinalProduct

Caption: Mechanism of Friedel-Crafts acylation for target synthesis.

Q3: Why must a stoichiometric amount of AlCl₃ be used? Isn't it a catalyst?

This is a critical and often misunderstood aspect of Friedel-Crafts acylation. While AlCl₃ acts as a catalyst to initiate the reaction, the resulting product, an aryl ketone, is a Lewis base. It readily forms a stable complex with the Lewis acidic AlCl₃.[4][5] This complexation effectively sequesters the AlCl₃, preventing it from participating in further catalytic cycles. Therefore, a stoichiometric amount (or a slight excess) is required to drive the reaction to completion.

Section 2: Troubleshooting Guide for Low Yield

Low yields are the most common issue. The following Q&A section addresses the most likely culprits.

Q4: My reaction failed or the yield is extremely low. Where should I start troubleshooting?

A failed reaction almost always points to issues with reagents or reaction conditions. Use the following decision tree to diagnose the problem.

troubleshooting_flowchart start Start: Low or No Yield q1 Were all reagents and solvents strictly anhydrous? start->q1 a1_no No. AlCl₃ is deactivated by water. ACTION: Dry all glassware and use anhydrous grade solvents/reagents. q1->a1_no No q2 Was AlCl₃ stoichiometry ≥ 1.1 equivalents? q1->q2 Yes a1_yes Yes a2_no No. Insufficient catalyst due to product complexation. ACTION: Repeat with ≥ 1.1 eq. AlCl₃. q2->a2_no No q3 Was temperature controlled? (Initial cooling to 0°C) q2->q3 Yes a2_yes Yes a3_no No. Exothermic reaction may have caused side reactions or decomposition. ACTION: Control temperature during additions. q3->a3_no No q4 Isomeric byproducts or unreacted starting material observed? q3->q4 Yes a3_yes Yes a4_yes Yes. See Q5 for isomer issues. If unreacted, reaction may have stalled. ACTION: Check reaction time and temperature. q4->a4_yes end_node Problem likely resolved. If issues persist, consider reagent quality (e.g., old AlCl₃). q4->end_node No a4_no No

Caption: Troubleshooting decision tree for low reaction yield.

Q5: I see multiple spots on my TLC plate. What are the likely side products?

The formation of regioisomers is a common side reaction. The starting material, 2-fluoroanisole, has two activating groups: methoxy (-OCH₃) and fluoro (-F). Both are ortho, para-directors.

  • -OCH₃ group: A very strong activating group. It strongly directs electrophilic substitution to its ortho and para positions.

  • -F group: A deactivating group (due to induction) but is still an ortho, para-director (due to resonance).

The desired product results from acylation at the position para to the strong -OCH₃ director. However, a common isomeric byproduct can form from acylation at the position ortho to the -OCH₃ group. Steric hindrance from the adjacent fluoro group can reduce the formation of this isomer, but it is often still observed. Aggressive reaction conditions (e.g., high temperatures) can increase the amount of undesired isomers.

Q6: How can I improve the work-up to minimize product loss?

The work-up step is critical for both yield and safety. The AlCl₃-product complex must be carefully decomposed.

  • Slow Quenching: The reaction mixture should be poured slowly and carefully onto a mixture of crushed ice and concentrated hydrochloric acid.[6] This process is highly exothermic and releases HCl gas. Perform this in a well-ventilated fume hood.

  • Temperature Control: Keep the quenching mixture in an ice bath to dissipate heat and prevent potential degradation of the product.

  • Thorough Extraction: After quenching, the product will be in the organic layer (e.g., Dichloromethane). Ensure you perform multiple extractions (e.g., 3x with fresh solvent) of the aqueous layer to recover all the product.

  • Bicarbonate Wash: A wash with saturated sodium bicarbonate solution will neutralize any remaining acid, followed by a brine wash to aid in the removal of water from the organic layer.[6]

Section 3: Optimized Experimental Protocol

This protocol is designed to be a robust, self-validating system for maximizing the yield and purity of Methyl 3-fluoro-4-methoxybenzoylformate.

Experimental Workflow Overview

workflow A 1. Reagent & Glassware Preparation (Anhydrous) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Controlled Addition of Reagents at 0°C B->C D 4. Reaction Monitoring (TLC/GC-MS) C->D E 5. Quenching & Aqueous Work-up D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Optimized workflow for synthesis and analysis.

Reagent Stoichiometry
ReagentFormulaM.W. ( g/mol )EquivalentsMoles (mmol)Amount
2-FluoroanisoleC₇H₇FO126.131.050.06.31 g (5.58 mL)
Methyl Oxalyl ChlorideC₃H₃ClO₃122.511.155.06.74 g (5.22 mL)
Aluminum Chloride (anhydrous)AlCl₃133.341.260.08.00 g
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93--~150 mL
Step-by-Step Procedure
  • Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add anhydrous aluminum chloride (8.00 g, 60.0 mmol).

  • Solvent Addition: Add anhydrous DCM (100 mL) to the flask. Cool the resulting suspension to 0°C in an ice-water bath.

  • Reagent Addition 1: In a separate dry flask, prepare a solution of 2-fluoroanisole (6.31 g, 50.0 mmol) and methyl oxalyl chloride (6.74 g, 55.0 mmol) in anhydrous DCM (25 mL). Transfer this solution to the dropping funnel.

  • Controlled Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 5°C. The mixture will typically turn a dark color.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS, checking for the consumption of the 2-fluoroanisole starting material.[7]

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (50 mL) with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (50 mL each time).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure Methyl 3-fluoro-4-methoxybenzoylformate.

Section 4: Advanced FAQs
Q7: Are there alternative Lewis acids to AlCl₃?

Yes, other Lewis acids such as ferric chloride (FeCl₃), tin tetrachloride (SnCl₄), or more modern catalysts like hafnium or scandium triflates can be used.[4][8] However, AlCl₃ remains the most common and cost-effective choice for this transformation. Milder catalysts may require higher temperatures or longer reaction times and may not be as effective for less activated aromatic systems.

Q8: What analytical data confirms the successful synthesis of the target product?

Confirmation should be done using a combination of techniques:

  • ¹H NMR: Expect to see signals for the methoxy group protons (~3.9 ppm, singlet, 3H), the methyl ester protons (~3.9 ppm, singlet, 3H), and distinct signals for the aromatic protons, which will show splitting patterns due to fluorine-hydrogen coupling.

  • ¹³C NMR: The spectrum will show characteristic peaks for the two carbonyl carbons (keto and ester), the aromatic carbons (with C-F coupling visible for the carbons near the fluorine atom), and the two methoxy carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a common adduct (e.g., M+H⁺, M+Na⁺) corresponding to the molecular weight of the product (198.15 g/mol ).[9]

References
  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of aryl α‐ketoester. [Scientific Diagram]. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • MDPI. (2006, August 23). Development of Fluorous Lewis Acid-Catalyzed Reactions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

  • University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Analytical Method Summaries. (2023, December 10). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse001194 Methyl 4-hydroxybenzoate. Retrieved from [Link]

  • OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-fluoro-4-methoxybenzoate (C9H9FO3). Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Optimization of MOF Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Optimization

"Methyl 3-fluoro-4-methoxybenzoylformate" side product formation and removal

Welcome to the technical support center for the synthesis and purification of Methyl 3-fluoro-4-methoxybenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of Methyl 3-fluoro-4-methoxybenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the formation and removal of critical side products. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Methyl 3-fluoro-4-methoxybenzoylformate?

The most common and direct method for synthesizing Methyl 3-fluoro-4-methoxybenzoylformate is the Friedel-Crafts acylation .[1] This electrophilic aromatic substitution involves reacting 2-fluoroanisole with an acylating agent, typically methyl oxalyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]

Q2: What are the most common side products I should expect during this synthesis?

There are three primary classes of side products that you are likely to encounter:

  • Regioisomers: Formed due to the competing directing effects of the methoxy and fluoro substituents on the 2-fluoroanisole starting material.

  • Hydrolysis Product: Formation of 3-fluoro-4-methoxybenzoylformic acid due to the presence of water during the reaction or workup.[4]

  • Decarboxylation Product: Formation of 3-fluoro-4-methoxybenzaldehyde, which can occur if the product is exposed to excessive heat.[5]

Q3: How can I monitor the progress of the reaction and detect these side products?

Reaction progress and purity are best monitored using standard chromatographic techniques.

  • Thin-Layer Chromatography (TLC): Provides a quick and effective way to visualize the consumption of starting materials and the formation of the product and major impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile side products and isomers, although mass spectra of isomers can be very similar, requiring good chromatographic separation.[6]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis and for separating non-volatile impurities like the carboxylic acid hydrolysis product. Reversed-phase HPLC is particularly effective for separating isomers.[7][8]

Troubleshooting Guide: Side Product Formation & Removal

This section addresses specific experimental issues, their underlying causes, and actionable solutions.

Issue 1: Isomer Formation and Separation

Q4: My post-reaction analysis (TLC, GC, or HPLC) shows multiple spots or peaks with the same mass as my target product. What are they and why did they form?

These are almost certainly regioisomers of Methyl 3-fluoro-4-methoxybenzoylformate. Their formation is a direct consequence of the directing effects of the substituents on the 2-fluoroanisole ring during the Friedel-Crafts acylation.

  • Causality (The "Why"): The methoxy group (-OCH₃) is a strong activating, ortho, para-director, while the fluorine atom (-F) is a deactivating, but also ortho, para-director.[9][10] The electrophilic acylium ion will preferentially add to the positions most activated by these groups. Your desired product results from acylation at the position para to the fluorine and ortho to the methoxy group. However, acylation can also occur at other positions, leading to a mixture of isomers.

Q5: How can I control the reaction to favor the desired isomer?

While completely eliminating isomer formation is difficult, you can influence the regioselectivity:

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the thermodynamically more stable product.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids or using solid acid catalysts like zeolites can sometimes offer improved para-selectivity.[11]

Q6: What is the most effective method for removing unwanted regioisomers?

For separating compounds with very similar physical properties like regioisomers, column chromatography is the most reliable method.[12][13]

  • Expert Insight: Isomers of fluorinated aromatic compounds can be challenging to separate.[14] A normal-phase setup using silica gel with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/hexane) is typically effective. Start with a low polarity eluent and gradually increase the polarity to resolve the different isomers.

Issue 2: Hydrolysis to Carboxylic Acid

Q7: My purified product is showing a broad peak in the ¹H NMR or IR spectrum, and it tests acidic. What is this impurity?

This indicates the presence of 3-fluoro-4-methoxybenzoylformic acid, the product of ester hydrolysis.[4]

  • Causality (The "Why"): The methyl ester is susceptible to cleavage by water, a reaction that can be catalyzed by either residual acid (from the Lewis acid catalyst) or base during the workup.[15] Friedel-Crafts reactions require strictly anhydrous conditions, but exposure to atmospheric moisture or an aqueous workup can easily lead to this side product.

Q8: How can I prevent the formation of the carboxylic acid and remove it if it forms?

Prevention and removal are straightforward:

  • Prevention: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Removal Protocol (Acid-Base Extraction): The carboxylic acid impurity can be easily removed from the desired neutral ester product using a simple acid-base extraction during the workup.[16][17]

    • Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer.

    • Separate the layers and repeat the wash if necessary.

    • Finally, wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate to yield the purified ester.[1][18]

Issue 3: Decarboxylation to Aldehyde

Q9: I'm observing a significant loss of product during purification by distillation, and analytical data suggests the presence of an aldehyde. What is happening?

You are likely observing thermal decarboxylation. α-keto acids and their esters can be thermally unstable and lose carbon dioxide (or a related species for esters) to form an aldehyde.[5][19]

  • Causality (The "Why"): The β-keto group in the benzoylformate structure facilitates the cleavage of the adjacent carboxyl group upon heating.[20] This process results in the formation of 3-fluoro-4-methoxybenzaldehyde.

Q10: How can I purify my product without causing decarboxylation?

Avoid high temperatures during purification.

  • Recommended Method: Use column chromatography at room temperature, as described for isomer separation. This is the safest method for thermally sensitive compounds.

  • Alternative Method: If distillation is necessary, use high-vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.

Visualized Workflows and Mechanisms

Main Reaction and Side Product Formation

Figure 1: Synthesis and Primary Side Product Pathways Reactants 2-Fluoroanisole + Methyl Oxalyl Chloride Catalyst AlCl₃ (Lewis Acid) Reactants->Catalyst Reaction Start Main_Product Methyl 3-fluoro-4-methoxybenzoylformate (Desired Product) Catalyst->Main_Product Friedel-Crafts Acylation Isomers Regioisomers Catalyst->Isomers Competing Reaction Water H₂O (Moisture) Main_Product->Water Heat Δ (Heat) Main_Product->Heat Hydrolysis 3-fluoro-4-methoxybenzoylformic Acid (Hydrolysis Product) Decarboxylation 3-fluoro-4-methoxybenzaldehyde (Decarboxylation Product) Water->Hydrolysis Hydrolysis Heat->Decarboxylation Decarboxylation Figure 2: General Purification Workflow Start Crude Reaction Mixture Quench Quench with aq. HCl / Ice Start->Quench Extraction Extract with Organic Solvent (e.g., DCM, EtOAc) Quench->Extraction Base_Wash Wash with Saturated NaHCO₃ Solution Extraction->Base_Wash Aqueous_Waste1 Aqueous Layer (AlCl₃ salts) Extraction->Aqueous_Waste1 Separate Brine_Wash Wash with Brine Base_Wash->Brine_Wash Aqueous_Waste2 Aqueous Layer (Hydrolysis Product as Salt) Base_Wash->Aqueous_Waste2 Separate Dry Dry over Na₂SO₄ / MgSO₄ Brine_Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Final_Product Pure Methyl 3-fluoro-4-methoxybenzoylformate Chromatography->Final_Product

Sources

Troubleshooting

"Methyl 3-fluoro-4-methoxybenzoylformate" reaction optimization using design of experiments (DoE)

Welcome to the Technical Support Center for the synthesis and DoE (Design of Experiments) optimization of Methyl 3-fluoro-4-methoxybenzoylformate . This guide is designed for process chemists and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and DoE (Design of Experiments) optimization of Methyl 3-fluoro-4-methoxybenzoylformate . This guide is designed for process chemists and drug development professionals scaling up alpha-keto ester intermediates via Friedel-Crafts acylation.

FAQ Section 1: Reaction Design & Mechanistic Causality

Q: Why is Friedel-Crafts acylation with methyl oxalyl chloride the preferred route for this intermediate? A: Direct acylation of 2-fluoroanisole with methyl oxalyl chloride (methyl chlorooxoacetate) in the presence of a Lewis acid (e.g., AlCl₃) is the most atom-economical and scalable route to arylglyoxalates[1]. It bypasses multi-step alternatives, such as Grignard addition followed by oxidation, and directly installs the alpha-keto ester moiety required for downstream active pharmaceutical ingredient (API) synthesis.

Q: What is the primary mechanistic challenge in this specific transformation? A: The regioselectivity of this transformation is dictated by the competing directing effects of the fluoro and methoxy groups. While both are ortho/para directors, the methoxy group is a significantly stronger activating group. Thus, electrophilic aromatic substitution kinetically favors the para-position relative to the methoxy group[2]. However, the primary challenge is preventing AlCl₃-mediated ether cleavage (demethylation) of the methoxy group, a thermodynamically driven side reaction that occurs rapidly at elevated temperatures[3].

ReactionPathway A 2-Fluoroanisole + Methyl Oxalyl Chloride B Acylium Ion Intermediate A->B AlCl3, DCM, 0 °C C Methyl 3-fluoro-4-methoxy- benzoylformate (Target) B->C para-attack (Kinetic) D Ortho-isomer Impurity B->D ortho-attack (Steric clash) E Demethylated Phenol Impurity C->E Excess AlCl3 Temp > 15 °C

Reaction pathway showing the desired Friedel-Crafts acylation and primary impurity formations.

FAQ Section 2: DoE Setup & Parameter Selection

Q: Which continuous variables should be prioritized in the DoE screening? A: To build a robust Response Surface Methodology (RSM) model, prioritize the following continuous variables: Temperature (°C) , Catalyst Loading (AlCl₃ equivalents) , and Substrate Dosing Rate (mL/min) . The interaction between Temperature and Catalyst Loading is the most critical critical process parameter (CPP) because it directly controls the activation energy threshold for the demethylation impurity.

Q: How do I structure the DoE to capture non-linear interactions? A: A Central Composite Design (CCD) is recommended. Fractional factorial designs are insufficient here because the degradation pathway (ether cleavage) accelerates exponentially above 10 °C, requiring quadratic terms to model the "sweet spot" accurately.

DoEWorkflow N1 1. Factor Screening (Fractional Factorial Design) N2 2. Critical Parameter ID (Temp, AlCl3 eq) N1->N2 N3 3. Response Surface Methodology (CCD) N2->N3 Refine Ranges N4 4. Sweet Spot Analysis (Maximize Yield, Minimize Impurity) N3->N4 Model Fitting N5 5. Protocol Validation (Scale-up & Isolation) N4->N5 Optimal Conditions

Sequential Design of Experiments (DoE) methodology for reaction optimization.

FAQ Section 3: Troubleshooting & Analytical Workflows

Q: My DoE shows high conversion but a low isolated yield of the target. What is happening? A: You are likely observing over-reaction. High AlCl₃ equivalents (>1.2 eq) combined with localized hot spots during dosing lead to Lewis acid-mediated cleavage of the aryl methyl ether, forming methyl 3-fluoro-4-hydroxybenzoylformate. The Lewis acid coordinates to the methoxy oxygen, and subsequent nucleophilic attack by chloride on the methyl group is favored by heat.

Q: How do I resolve poor regioselectivity (high ortho-isomer formation)? A: Lower the reaction temperature and decrease the dosing rate. Para-acylation is kinetically favored due to the steric bulk of the active acylium-AlCl₃ complex. If the dosing rate is too high, the exothermic complexation generates localized heat, providing the thermodynamic energy required to overcome the steric hindrance at the ortho-position.

Data Presentation: DoE Optimization Summary

Table 1: Central Composite Design (CCD) Parameter Ranges

ParameterRoleLow (-1)Center (0)High (+1)
Temperature (°C) Continuous-5.0+5.0+15.0
AlCl₃ (Equivalents) Continuous1.01.21.4
Dosing Rate (mL/min) Continuous1.03.05.0
Substrate Conc. (M) Constant-1.0-

Table 2: Key Interaction Results & Response Surface Outputs

Temp (°C)AlCl₃ (eq)Dosing Rate (mL/min)Conversion (%)Target Yield (%)Demethylated Impurity (%)Ortho-Isomer (%)
-5.01.01.082.480.1< 0.51.8
+15.01.45.0> 99.061.228.59.3
+5.0 1.2 3.0 96.5 92.4 2.1 2.0
-5.01.41.098.294.81.22.2

Note: The optimum operating window (Center Point) balances high conversion with minimal ether cleavage.

Experimental Protocols: Optimized Scale-Up Workflow

This protocol represents the optimized conditions derived from the DoE sweet-spot analysis, incorporating self-validating checkpoints to ensure process control.

Step 1: Preparation of the Acylating Complex

  • In a dry, nitrogen-purged reactor, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a 1.0 M concentration relative to the final substrate volume.

  • Cool the suspension to 0 °C using a jacketed chiller.

  • Add methyl oxalyl chloride (1.2 eq) dropwise over 15 minutes.

  • Self-Validation Checkpoint: The heterogeneous suspension must transition to a homogeneous pale-yellow solution. This visual cue confirms the successful generation of the active acylium ion complex.

Step 2: Substrate Dosing

  • Maintain the reactor internal temperature strictly between 0 °C and +5 °C.

  • Dose 2-fluoroanisole (1.0 eq) as a neat liquid at a controlled rate of 3.0 mL/min using a calibrated syringe pump.

  • Causality: Strict adherence to this dosing rate prevents localized exothermic spikes, thereby suppressing the thermodynamic ortho-acylation and the activation energy required for ether cleavage.

Step 3: Reaction Maturation

  • Stir the mixture at +5 °C for 2 hours.

  • Pull an aliquot, quench in LC-MS grade methanol, and monitor via HPLC.

  • Self-Validation Checkpoint: The reaction is deemed mature when conversion reaches >95% with the demethylated impurity remaining strictly <3% by Area Normalization (AN).

Step 4: Reverse Quenching

  • Slowly transfer the active reaction mixture via cannula into a secondary reactor containing a vigorously stirred mixture of crushed ice and 1M HCl (10 volumes).

  • Causality: "Reverse quenching" (adding the reaction to the quench, rather than vice versa) is critical. It prevents the transient concentration of unreacted AlCl₃ from stripping the methoxy group during the highly exothermic hydrolysis of the Lewis acid complex.

Step 5: Workup & Isolation

  • Separate the organic (DCM) layer. Extract the aqueous layer once with fresh DCM.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove residual oxalates) and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 3-fluoro-4-methoxybenzoylformate as a yellow oil, which may crystallize upon standing.

References

  • Title: Asymmetric Synthesis of Pharmaceutically Relevant 1-Aryl-2- heteroaryl- and 1,2-Diheteroarylcyclopropane-1-carboxylates. Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Photocycloaddition and ortho-hydrogen abstraction reactions of methyl arylglyoxylates: structure dependent reactivities. Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Source: American Chemical Society (ACS) URL: [Link]

Sources

Optimization

"Methyl 3-fluoro-4-methoxybenzoylformate" catalyst deactivation and regeneration

Welcome to the Advanced Technical Support Center for the catalytic reduction and asymmetric hydrogenation of Methyl 3-fluoro-4-methoxybenzoylformate . As a sterically demanding and electronically rich α -ketoester, this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the catalytic reduction and asymmetric hydrogenation of Methyl 3-fluoro-4-methoxybenzoylformate . As a sterically demanding and electronically rich α -ketoester, this substrate presents unique challenges regarding catalyst longevity, surface poisoning, and enantiomeric stability.

This guide provides drug development professionals and researchers with field-proven diagnostic workflows, causality-based troubleshooting, and self-validating regeneration protocols.

Diagnostic Triage: Identifying the Mode of Deactivation

Before attempting regeneration, you must determine whether your catalytic system is suffering from modifier leaching or active site poisoning . Use the diagnostic matrix below to isolate the root cause based on your HPLC/GC reaction metrics.

DiagnosticWorkflow Start Catalyst Performance Drop (Methyl 3-fluoro-4-methoxybenzoylformate) Check Analyze Reaction Metrics (GC/HPLC) Start->Check DropEE Loss of Enantioselectivity (ee < 90%) Check->DropEE Primary symptom DropConv Loss of Conversion (Yield < 80%) Check->DropConv Primary symptom LigandLoss Modifier/Ligand Leaching DropEE->LigandLoss Poisoning Destructive Adsorption (CO/Oligomer Poisoning) DropConv->Poisoning RegenEE Re-spike Chiral Modifier Adjust Solvent Polarity LigandLoss->RegenEE RegenConv H2 Flush & Solvent Wash Thermal Regeneration Poisoning->RegenConv

Diagnostic workflow for isolating catalyst deactivation mechanisms based on reaction metrics.

Knowledge Base & Causality FAQs

Q1: Why does the enantiomeric excess (ee) of my methyl 3-fluoro-4-methoxybenzoylformate reduction drop sharply after the third recycle of the Pt/Al2​O3​ catalyst? A: This is a classic symptom of modifier desorption . In chirally modified heterogeneous catalysts (e.g., Pt modified with cinchona alkaloids), the chiral modifier binds non-covalently to the metal surface. Over multiple cycles, polar solvents can strip these modifiers. Causality: The loss of the chiral pocket leaves bare Pt sites exposed. These bare sites are highly active but entirely unselective, leading to a surge in racemic background hydrogenation that dilutes your overall ee ()[1]. Fix: Implement continuous low-dose modifier spiking in your solvent feed.

Q2: I am observing a progressive loss of overall conversion, but the ee remains stable. What is the mechanism of this deactivation? A: Your catalyst is suffering from destructive adsorption . Activated α -ketoesters are highly susceptible to decarbonylation on noble metal surfaces when hydrogen coverage is starved. Causality: Without sufficient surface hydrogen, the ketoester decomposes, yielding strongly bound carbon monoxide (CO) and Cx​Hy​Oz​ oligomers that physically block the active metal sites ()[1]. Because the chiral modifier remains intact on the unpoisoned sites, the ee remains stable even as the overall yield plummets.

Q3: When using homogeneous Ru-based catalysts for this substrate, the catalyst precipitates as a black solid over time. How can I stabilize it? A: The precipitation indicates the degradation of the homogeneous complex into inactive Ru-clusters or hydride-bridged dimers. Causality: The electron-rich nature of the 3-fluoro-4-methoxy substituted ring can slow down the desired hydride transfer, giving the Ru-complex time to undergo bimolecular deactivation. Fix: The addition of a Lewis acid, specifically CeCl3​⋅7H2​O , stabilizes the catalyst. The Ce3+ coordinates to the keto-oxygen, increasing its electrophilicity for faster reduction, while simultaneously preventing the Ru-catalyst from aggregating into inactive clusters ()[2].

Performance & Recovery Analytics

The following table summarizes quantitative expectations for deactivation modes and the efficacy of targeted regeneration strategies.

Deactivation ModePrimary Diagnostic MetricRoot CauseRecommended Regeneration StrategyExpected Recovery Efficiency
Modifier Leaching ee drops by >15%Solvent stripping of alkaloidIn-situ modifier re-spiking98 - 100% of original ee
Destructive Adsorption Yield drops by >20%CO / Oligomer poisoning H2​ flush + Mild thermal calcination85 - 95% of original yield
Homogeneous Aggregation Visible black precipitateBimolecular Ru-deactivationPreventative: Add CeCl3​⋅7H2​O TON increases from 100 to >10,000
Metal Sintering Yield drops, ee dropsHigh-temp agglomerationIrreversible (Requires refining)N/A

Mechanistic Pathways of Deactivation

Understanding the bifurcation between productive hydrogenation and destructive adsorption is critical for process control. Maintain high hydrogen pressures to force the equilibrium toward the productive pathway.

MechanismPath Substrate Substrate (Ketoester) Metal Active Metal Site (e.g., Pt, Ru) Substrate->Metal Adsorption ProdPath Productive Hydrogenation Metal->ProdPath H2 + Modifier DestPath Destructive Adsorption Metal->DestPath Lack of H2 High Temp Product Chiral Hydroxy Ester ProdPath->Product Poison Strongly Adsorbed CxHyOz & CO DestPath->Poison Deactivation

Mechanistic divergence of ketoesters on metal surfaces: Productive reduction vs. CO poisoning.

Self-Validating Experimental Protocols

Protocol A: In-Situ Regeneration of Heterogeneous Catalysts (Addressing Destructive Adsorption)

This protocol is designed to clear CO and carbonaceous deposits from supported noble metal catalysts (e.g., Pt/Al2​O3​ ) without causing metal sintering.

  • Solvent Wash: Purge the reactor of the reaction mixture. Wash the catalyst bed with 3 volumes of degassed, anhydrous acetonitrile to remove loosely bound organics and unreacted methyl 3-fluoro-4-methoxybenzoylformate.

  • Hydrogen Flush (Mild Reduction): Pressurize the reactor with H2​ (30 bar) and heat to 60°C for 2 hours. This hydrogenates reversible carbonaceous deposits.

  • Validation Check 1: Run a micro-scale reaction with a standard substrate aliquot. Analyze via GC-FID.

    • If conversion > 90%: Proceed to step 5.

    • If conversion < 90%: The poisoning is severe (strongly bound CO). Proceed to step 4.

  • Thermal Calcination/Reduction (Severe Poisoning): Calcine the catalyst under a 5% O2​ / N2​ stream at 250°C for 2 hours to burn off CO. Follow immediately with a reduction step under pure H2​ at 250°C for 2 hours to re-reduce oxidized Pt species.

  • Modifier Re-adsorption: Introduce the chiral modifier (e.g., cinchonidine) in toluene and stir for 1 hour prior to introducing the substrate.

Protocol B: Stabilization of Homogeneous Ru-Catalysts

This protocol prevents the deactivation of Ru-complexes by integrating a Lewis acid stabilizer, enabling massive Turnover Numbers (TON) ()[2].

  • Glovebox Setup: Under an argon atmosphere, weigh out the pre-catalyst (e.g., [Ru((S)−BINAP)(benzene)Cl]Cl ) and the stabilizer CeCl3​⋅7H2​O in a 1:5 molar ratio.

  • Solvent Integration: Dissolve the mixture in anhydrous, degassed methanol.

  • Substrate Introduction: Add freshly distilled methyl 3-fluoro-4-methoxybenzoylformate. Ensure the substrate-to-catalyst ratio (S/C) is set between 1,000 and 10,000.

  • Validation Check: Observe the solution. A stable, active catalytic system will maintain a clear, homogeneous color (typically yellow/orange depending on the ligand).

    • Self-Validation: If the solution turns turbid or a black precipitate forms within the first 30 minutes under H2​ pressure, the CeCl3​ was insufficiently dispersed or the methanol was wet. Abort, filter, and restart with strictly anhydrous conditions.

  • Reaction: Pressurize with 50-60 atm H2​ and heat to 70°C until hydrogen uptake ceases.

References

  • Title: Crucial aspects in the design of chirally modified noble metal catalysts for asymmetric hydrogenation of activated ketones Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Ru-Catalyzed Asymmetric Hydrogenation of α-Ketoesters with CeCl3​⋅7H2​O as Additive Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Column Chromatography of Methyl 3-fluoro-4-methoxybenzoylformate

Welcome to the technical support center for the purification of Methyl 3-fluoro-4-methoxybenzoylformate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 3-fluoro-4-methoxybenzoylformate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and encountering challenges during silica gel column chromatography. Here, we will dissect common issues, explain the underlying chemical principles, and provide robust, step-by-step protocols to overcome them.

Compound Profile and Pre-Analysis

Before attempting any purification, understanding the physicochemical properties of Methyl 3-fluoro-4-methoxybenzoylformate is critical. Its behavior on a silica gel column is dictated by its structure.

Chemical Structure:

Figure 1. Methyl 3-fluoro-4-methoxybenzoylformate

This molecule possesses several functional groups that determine its polarity and potential for interaction with the stationary phase (silica gel):

  • Methyl Ester & α-Keto Group: These are polar, electron-withdrawing groups that can act as hydrogen bond acceptors.

  • Aromatic Ring: Largely non-polar, but its electron density is influenced by substituents.

  • Methoxy Group (-OCH₃): Moderately polar ether linkage.

  • Fluoro Group (-F): Highly electronegative, contributing to the molecule's overall polarity.

The combination of these groups makes the compound moderately polar. The α-keto ester functionality is also susceptible to decomposition on highly active or acidic silica gel.[1][2]

The Indispensable Role of Thin-Layer Chromatography (TLC)

Never proceed to column chromatography without first developing a robust separation method using Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost tool that provides a reliable preview of the separation you can expect on the column.[3] The primary goal of TLC analysis is to find a solvent system that provides a target Retention Factor (Rf) of ~0.3-0.4 for Methyl 3-fluoro-4-methoxybenzoylformate, while maximizing the separation from all impurities.[4]

An ideal Rf in this range ensures that the compound will elute from the column in a reasonable volume of solvent, without being too close to the highly retained baseline impurities (Rf < 0.1) or the non-polar, fast-moving impurities (Rf > 0.8).[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying Methyl 3-fluoro-4-methoxybenzoylformate?

A: A standard and effective starting point for moderately polar compounds is a mixture of a non-polar alkane and a more polar solvent.[6] Begin with a 4:1 mixture of Hexane:Ethyl Acetate (20% EtOAc). From there, you can adjust the ratio based on the observed Rf value on your TLC plate.[5]

Q2: My compound isn't moving from the baseline on the TLC plate (Rf ≈ 0). What should I do?

A: An Rf value near zero indicates the mobile phase is not polar enough to elute the compound from the polar silica gel.[5] You need to increase the polarity of your solvent system. Incrementally increase the percentage of ethyl acetate in hexane. For example, try 3:1 (25% EtOAc), then 2:1 (33% EtOAc), and so on, until you achieve the desired Rf. If you reach 1:1 Hexane:EtOAc and the Rf is still too low, consider adding a small amount (1-2%) of an even more polar solvent like methanol.[4]

Q3: My compound is running at the solvent front (Rf ≈ 1). What does this mean?

A: An Rf value near 1.0 means the mobile phase is too polar. Your compound is spending almost all its time in the solvent and not interacting with the silica gel, leading to no separation from non-polar impurities.[5] You must decrease the polarity. Reduce the percentage of ethyl acetate in your mixture. For example, if you are using 1:1 Hexane:EtOAc, try 4:1 (20% EtOAc) or 9:1 (10% EtOAc).

Q4: Is Methyl 3-fluoro-4-methoxybenzoylformate visible under a UV lamp?

A: Yes. The presence of the aromatic ring allows the compound to be readily visualized on a TLC plate containing a fluorescent indicator (e.g., F254) using a UV lamp at a wavelength of 254 nm. The compound will appear as a dark spot where it quenches the fluorescence.

In-Depth Troubleshooting Guide

This section addresses specific problems encountered during the column chromatography process.

Problem 1: Poor Separation (Co-elution of Impurities)

This is the most common issue, where fractions contain the desired product mixed with starting materials or byproducts.

  • Potential Cause: The polarity of the chosen solvent system is not optimized for selectivity. While it may give the correct Rf for your product, it does not sufficiently differentiate between the product and an impurity with a very similar polarity.

  • Solution: Mobile Phase Optimization.

    • Identify the Impurity: Analyze your crude mixture by TLC. Do you see spots very close to your product spot? If an impurity is slightly more polar (lower Rf), you need to decrease the solvent polarity slightly. If it's slightly less polar (higher Rf), you need to increase polarity.

    • Fine-Tune the Ratio: Small changes can have a big impact. If 20% EtOAc in Hexane gives an Rf of 0.4 but an impurity is at Rf 0.45, try 15% or even 18% EtOAc in Hexane to increase the separation.

    • Change Solvent Selectivity: If adjusting the ratio of a binary mixture fails, you must change the nature of the solvents. The "selectivity" of the system can be altered by swapping one of the components. For example, replacing ethyl acetate with dichloromethane (DCM) can alter the specific interactions (e.g., dipole-dipole vs. hydrogen bonding) between the analytes, the silica, and the mobile phase.[7]

Solvent System Component Role & Properties When to Use
Hexane / Heptane Non-polar base solvent.The primary component in most normal-phase systems.
Ethyl Acetate (EtOAc) Medium polarity, hydrogen bond acceptor.Excellent general-purpose polar modifier for esters and ketones.[4]
Dichloromethane (DCM) Medium polarity, good solvating power.Can provide different selectivity compared to EtOAc. Useful if tailing is an issue.
Diethyl Ether (Et₂O) Less polar than EtOAc.Can be used to reduce polarity while maintaining some hydrogen bonding capability.
Methanol (MeOH) High polarity, hydrogen bond donor/acceptor.Used in small percentages (0.5-5%) to dramatically increase mobile phase strength.[4]
Problem 2: Product Tailing (Streaking or Asymmetrical Peaks)

Tailing occurs when the product spot on a TLC plate or the elution band on a column is not sharp and symmetrical, but rather has a "tail" that lags behind.

  • Potential Cause A: On-Column Decomposition. The α-keto ester functionality can be sensitive to the acidic nature of standard silica gel, leading to degradation or strong, irreversible binding.[1]

  • Solution A: Use Neutralized Silica Gel.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Add 1% triethylamine (NEt₃) by volume relative to the solvent.

    • Stir the slurry for 15-20 minutes to allow the base to neutralize the acidic silanol groups on the silica surface.

    • Pack the column as usual with this neutralized slurry. This is often essential for base-sensitive compounds.

  • Potential Cause B: Column Overloading. Applying too much crude material to the column is a common error. Overloading saturates the stationary phase, leading to a broad band that cannot be effectively separated.[8]

  • Solution B: Correct Sample Loading.

    • A good rule of thumb for a standard flash column is to load no more than 1-5% of the silica gel mass. For a difficult separation (ΔRf < 0.2), this should be reduced to <1%.

    • Dry Loading: For better results, pre-adsorb your crude material onto a small amount of silica gel. Dissolve your compound in a minimal amount of a volatile solvent (like DCM or acetone), add 2-3 times its mass in silica, and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column, preventing band broadening.

Problem 3: Low or No Recovery of Product

This frustrating issue occurs when the expected mass of pure product is not recovered from the collected fractions.

  • Potential Cause: Irreversible adsorption to the stationary phase. The compound sticks so strongly to the silica gel that the chosen mobile phase cannot elute it.

  • Solution: Column Flushing.

    • After you have finished collecting the fractions you believe contain your product based on TLC, switch to a much more polar "flush" solvent.

    • A good flush solvent is 10-20% Methanol in Ethyl Acetate or Dichloromethane.

    • Collect several large fractions of this flush and analyze them by TLC. Often, the missing compound will elute in this highly polar solvent. If it does, this is a strong indicator that your initial mobile phase was not polar enough or that decomposition/strong binding occurred.[9]

Visual Troubleshooting Workflow & Protocols

Workflow for Mobile Phase Optimization

The following diagram outlines the logical process for developing an effective solvent system for your separation.

G start Start: Crude Reaction Mixture tlc_initial Run TLC (e.g., 4:1 Hexane:EtOAc) start->tlc_initial check_rf Analyze Rf of Product tlc_initial->check_rf rf_low Rf is too low (<0.2) check_rf->rf_low Too Low rf_high Rf is too high (>0.6) check_rf->rf_high Too High rf_good Rf is good (~0.3-0.4) check_rf->rf_good Optimal increase_pol Increase Mobile Phase Polarity (e.g., add more EtOAc) rf_low->increase_pol decrease_pol Decrease Mobile Phase Polarity (e.g., add more Hexane) rf_high->decrease_pol check_sep Check Separation from Impurities rf_good->check_sep increase_pol->tlc_initial decrease_pol->tlc_initial sep_poor Separation is Poor (ΔRf < 0.2) check_sep->sep_poor No sep_good Separation is Good check_sep->sep_good Yes change_solvent Change Solvent Selectivity (e.g., Swap EtOAc for DCM) sep_poor->change_solvent run_column Proceed to Column Chromatography sep_good->run_column change_solvent->tlc_initial

Diagram 1. A systematic workflow for optimizing the mobile phase using TLC.

Protocol: Packing a High-Performance Flash Chromatography Column

A well-packed column is essential for achieving good separation. A poorly packed column with channels or cracks will lead to severe band broadening and ruin any separation.

  • Preparation: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.

  • Slurry Preparation: In a beaker, measure the required amount of silica gel. Add your chosen non-polar solvent (e.g., hexane) until you have a free-flowing, milky slurry. Stir well to break up any clumps and release trapped air.

  • Pouring the Slurry: Pour the slurry into the column in a single, continuous motion. Use a funnel to avoid spilling silica on the sides of the column.

  • Packing and Settling: Open the stopcock at the bottom and begin to drain the solvent. As the solvent drains, gently tap the side of the column with a piece of rubber tubing to encourage even packing of the silica bed. Never let the top of the silica bed run dry.

  • Adding Sand: Once the silica has settled into a stable bed and there is a minimal layer of solvent above it, carefully add another thin layer (~0.5 cm) of sand on top. This will protect the silica surface from being disturbed during sample and solvent loading.

  • Equilibration: Run 2-3 column volumes of your starting mobile phase through the packed column to ensure it is fully equilibrated before loading your sample.

References

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • BrainKart. (2018, March 23). Choice Of Solvent System in Thin Layer Chromatography (TLC).
  • Merck. (n.d.). TLC Tips and Tricks.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • Blogs - News. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Restek. (n.d.). Troubleshooting Guide.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Hasson, M. S., et al. (n.d.). Purification of benzoylformate decarboxylase.
  • Hasson, M. S., et al. (n.d.).
  • Hasson, M. S., et al. (n.d.).
  • Movassaghi, M., et al. (2019). Formation of Complex α-Imino Esters via Multihetero-Cope Rearrangement of α-Keto Ester Derived Nitrones. PMC.
  • Hasson, M. S., et al. (n.d.).
  • Hasson, M. S., et al. (2026, February 10). (PDF) Purification and crystallization of benzoylformate decarboxylase.
  • ChemicalBook. (2025, July 14). METHYL 3-FLUORO-4-METHOXYBENZOATE | 369-30-2.
  • Benchchem. (n.d.). A Comparative Review of Synthetic Methodologies for Aryl Ketoesters.
  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 4-fluoro-3-hydroxybenzoate.
  • RSC Publishing. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst.
  • ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters.
  • Hansen, T. V., et al. (n.d.).
  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3.
  • Chem-Impex. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5.

Sources

Optimization

Technical Support Center: Solvent Effects on Reactions of Methyl 3-fluoro-4-methoxybenzoylformate

Prepared by the Office of the Senior Application Scientist This technical guide is designed for researchers, chemists, and drug development professionals working with Methyl 3-fluoro-4-methoxybenzoylformate. Given that s...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This technical guide is designed for researchers, chemists, and drug development professionals working with Methyl 3-fluoro-4-methoxybenzoylformate. Given that specific kinetic and selectivity data for this compound is not extensively documented in publicly available literature, this document synthesizes established principles from analogous chemical systems to provide a robust framework for experimental design and troubleshooting. Our goal is to explain the causality behind solvent choices and empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 3-fluoro-4-methoxybenzoylformate and what are its typical reactive sites?

Methyl 3-fluoro-4-methoxybenzoylformate is an α-ketoester. Its structure features several reactive sites:

  • Two Electrophilic Carbonyl Carbons: The ketone and ester carbonyls are susceptible to nucleophilic attack. The ketone is generally more electrophilic than the ester.

  • An Activated Aromatic Ring: The fluorine and methoxy groups are ortho and para directing, influencing the regioselectivity of any electrophilic aromatic substitution reactions.

  • An Ester Group: This group is susceptible to hydrolysis, especially under strong acidic or basic conditions.

Due to this functionality, the compound is a versatile building block in organic synthesis, likely for creating more complex pharmaceutical intermediates.

Q2: How does a solvent fundamentally alter the rate of a chemical reaction?

A solvent's primary influence on reaction rate stems from its ability to stabilize or destabilize the reactants relative to the transition state. According to transition state theory, a reaction accelerates if the solvent preferentially stabilizes the transition state, thereby lowering the activation energy (ΔG‡). Conversely, if the solvent stabilizes the reactants more than the transition state, the reaction will slow down.

Key solvent properties influencing this are:

  • Polarity and Dielectric Constant: Polar solvents are effective at solvating charged or highly polar transition states. For instance, in SN2 reactions, polar aprotic solvents like DMSO or DMF can dramatically increase reaction rates compared to protic solvents.[1] In reactions that proceed through charged intermediates, such as the Menshutkin reaction, polar solvents significantly lower the activation barrier compared to the gas phase or non-polar solvents.[2]

  • Solvent Nucleophilicity/Electrophilicity: Some solvents can act as nucleophiles or electrophiles, or participate in catalysis. Protic solvents (e.g., water, alcohols) can form hydrogen bonds, stabilizing anions and acting as proton sources. This can be crucial in solvolysis reactions, where the solvent itself is a reactant.[3][4]

  • Coordinating Ability: Lewis basic solvents like acetone or nitriles can coordinate to metal catalysts, which can impact their activity and selectivity.[5]

Q3: How can solvent choice dictate the selectivity of a reaction (regio- or chemoselectivity)?

Solvent choice is a powerful tool for controlling which of several possible products is formed.

  • Regioselectivity: A classic example is the Friedel-Crafts acylation of naphthalene. In non-polar solvents like CS₂ or CH₂Cl₂, the reaction favors the kinetically controlled 1-acetylnaphthalene.[6] In a polar solvent like nitrobenzene, the initially formed product-catalyst complex is soluble, allowing for equilibration to the more thermodynamically stable 2-acetylnaphthalene.[6] This principle can be applied to reactions with Methyl 3-fluoro-4-methoxybenzoylformate where multiple sites on the aromatic ring could react.

  • Chemoselectivity: This refers to selectivity between different functional groups. In transition metal-catalyzed reactions, the solvent can influence which type of bond is activated. For example, in certain silver-catalyzed nitrene transfer reactions, the choice of solvent can tune the selectivity between C-H amination and aziridination (addition to a C=C bond).[5] For Methyl 3-fluoro-4-methoxybenzoylformate, a researcher might want to favor nucleophilic attack at the ketone over the ester, and solvent choice could play a key role in achieving this.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My reaction is proceeding very slowly or not at all.

Possible Cause: The solvent may be destabilizing the transition state or poorly solvating the reactants.

Troubleshooting Steps:

  • Analyze the Mechanism: Determine if your reaction mechanism involves the formation of charged intermediates or a polar transition state.

    • If the transition state is significantly more polar than the reactants, switching to a more polar solvent should increase the rate.

    • For example, moving from toluene to acetonitrile or DMF can lead to a significant rate acceleration for reactions with polar transition states.[2]

  • Consider Solvent-Reactant Interactions: Ensure your reactants are sufficiently soluble. Poor solubility can be a major rate-limiting factor. Consider using a co-solvent system if a single solvent does not suffice.

  • Evaluate Protic vs. Aprotic Solvents: If your reaction involves anionic nucleophiles, a polar aprotic solvent (e.g., acetone, DMSO, acetonitrile) is often superior to a polar protic one (e.g., methanol, water). Protic solvents can form a tight solvation shell around the anion through hydrogen bonding, reducing its nucleophilicity.

SolventDielectric Constant (ε)Polarity IndexTypeBoiling Point (°C)Common Use Case
Hexane1.90.1Non-polar69Non-polar reactions, extractions
Toluene2.42.4Non-polar111Aromatic substitutions, higher temp.
Dichloromethane (DCM)9.13.1Polar Aprotic40General purpose, good solvent power
Tetrahydrofuran (THF)7.64.0Polar Aprotic66Grignard reactions, organometallics
Ethyl Acetate (EtOAc)6.04.4Polar Aprotic77Chromatography, extractions, reactions
Acetone215.1Polar Aprotic56SN2 reactions, general purpose
Acetonitrile (MeCN)37.55.8Polar Aprotic82SN2 reactions, electrochemistry
Dimethylformamide (DMF)36.76.4Polar Aprotic153High-temperature polar reactions
Dimethyl Sulfoxide (DMSO)477.2Polar Aprotic189SN2 reactions, strong base reactions
Methanol (MeOH)335.1Polar Protic65Solvolysis, acid/base chemistry
Water80.110.2Polar Protic100Hydrolysis, reactions with salts
Issue 2: I am observing significant side product formation, indicating poor selectivity.

Possible Cause: The chosen solvent may favor an undesired reaction pathway or allow for equilibrium between kinetic and thermodynamic products.

Troubleshooting Steps:

  • Kinetic vs. Thermodynamic Control:

    • To favor the kinetic product (the one that forms fastest), use a non-polar solvent at a low temperature. This can often cause the initial product to precipitate or be poorly solvated, preventing reversal to form the thermodynamic product.[6]

    • To favor the thermodynamic product (the most stable one), use a more polar, higher-boiling solvent and a longer reaction time to allow the reaction to reach equilibrium.[6]

  • Solvent-Catalyst Interactions: If using a metal catalyst, the solvent can be critical. A coordinating solvent might inhibit the catalyst, while a non-coordinating one could lead to uncontrolled reactivity. It may be necessary to screen a range of solvents with varying coordinating abilities (e.g., DCM vs. THF vs. MeCN).[5]

  • Chemoselectivity Issues: If you have competing functional groups (like the keto and ester groups in Methyl 3-fluoro-4-methoxybenzoylformate), solvent choice can help differentiate them. For example, a protic solvent might selectively solvate and deactivate a more basic site, allowing reaction at another. Selective solvent interactions can be a subtle but powerful tool.[7][8]

Issue 3: I suspect my starting material or product is decomposing.

Possible Cause: The solvent is not inert under the reaction conditions.

Troubleshooting Steps:

  • Check for Hydrolysis: The ester in Methyl 3-fluoro-4-methoxybenzoylformate is susceptible to hydrolysis. If your reaction conditions involve water or other nucleophilic protic solvents (like methanol or ethanol), especially with acid or base catalysts, you may be cleaving the ester.[1][9] Consider switching to an anhydrous polar aprotic solvent like THF, DCM, or acetonitrile.

  • Solvent-Free Conditions: For some reactions, particularly acylations, it may be possible to run the reaction neat or with a stoichiometric amount of a liquid reagent, which dramatically improves sustainability and simplifies workup.[10][11]

  • Thermal Stability: Ensure your reaction temperature is well below the boiling point of your solvent and that the solvent does not promote thermal decomposition of your compound.

Experimental Protocols & Workflows

Protocol: General Solvent Screening for a Nucleophilic Addition Reaction

This protocol provides a framework for efficiently screening solvents to optimize the rate and selectivity of a hypothetical reaction, such as the addition of a nucleophile (Nu-H) to Methyl 3-fluoro-4-methoxybenzoylformate.

1. Materials:

  • Methyl 3-fluoro-4-methoxybenzoylformate (1.0 eq)

  • Nucleophile (1.1 eq)

  • Catalyst (if required, e.g., 0.1 eq of a base or acid)

  • Anhydrous solvents for screening (e.g., Toluene, THF, DCM, MeCN, DMF)

  • Internal standard for analytical monitoring (e.g., dodecane)

  • Small reaction vials (e.g., 2 mL) with stir bars

2. Reaction Setup (Parallel Screening):

  • In an inert atmosphere (e.g., glovebox or under Argon), add Methyl 3-fluoro-4-methoxybenzoylformate and the internal standard to each reaction vial.

  • Add 1 mL of each respective anhydrous solvent to the vials.

  • Add the catalyst (if any), followed by the nucleophile to start the reaction.

  • Seal the vials and place them in a temperature-controlled heating block.

3. Monitoring and Analysis:

  • At set time intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction mixture.

  • Quench the aliquot (e.g., with a buffer solution).

  • Analyze the quenched aliquot by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR) to determine the consumption of starting material and the formation of product(s).

4. Data Interpretation:

  • Plot the percent conversion versus time for each solvent to determine the relative reaction rates.

  • Analyze the product ratios at a fixed conversion point (e.g., 50%) to assess the selectivity in each solvent.

  • Select the solvent that provides the best balance of reaction rate, yield, and selectivity for further optimization and scale-up.

Visualizations

G cluster_0 Reaction Coordinate Diagram Reactants Reactants TS_unsolvated Transition State (High Energy) Reactants->TS_unsolvated ΔG‡ (No Stabilization) TS_solvated Transition State (Stabilized) Reactants->TS_solvated ΔG‡ (Solvent Stabilized) Products Products TS_unsolvated->Products TS_solvated->Products

Caption: Solvent stabilization of the transition state lowers activation energy (ΔG‡).

workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision prep_reactants Dispense Reactants & Internal Standard to Vials add_solvents Add Array of Screening Solvents prep_reactants->add_solvents start_reaction Initiate Reaction (Add Reagent/Catalyst) add_solvents->start_reaction run_reaction Run at Constant Temperature start_reaction->run_reaction sampling Time-Course Sampling run_reaction->sampling quench Quench Aliquots sampling->quench analytical LC-MS / GC-MS Analysis quench->analytical interpret Compare Rate & Selectivity Data analytical->interpret optimize Select Optimal Solvent for Scale-Up interpret->optimize

Caption: Workflow for a parallel solvent screening experiment.

References

  • BenchChem. (n.d.). Comparative study of different solvents for Friedel-Crafts acylation of toluene.
  • St. John-Campbell, S., et al. (n.d.). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed nitrene transfer reactions: Alternatives to.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • PMC. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
  • ChemicalBook. (n.d.). 4-FLUORO-3-METHOXYBENZOIC ACID synthesis.
  • Seong, M. H., et al. (2009). Correlation of the Rates of Solvolysis of Methyl Fluoroformate Using the Extended Grunwald-Winstein Equation. Bulletin of the Korean Chemical Society, 30(10).
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • Kevill, D. N., & D'Souza, M. J. (n.d.). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. PMC.
  • MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
  • Major, J., et al. (2021). Solvent Effects on the Menshutkin Reaction. arXiv.org.
  • PubMed. (2005). Selective Solvent Interactions in a Fluorous Reaction System.
  • R Discovery. (2005). Selective Solvent Interactions in a Fluorous Reaction System.

Sources

Troubleshooting

"Methyl 3-fluoro-4-methoxybenzoylformate" avoiding decomposition during workup

Target Compound: Methyl 3-fluoro-4-methoxybenzoylformate Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers lose significant product yield during the isolation of α-keto es...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 3-fluoro-4-methoxybenzoylformate

Welcome to the Technical Support Center. As an Application Scientist, I frequently see researchers lose significant product yield during the isolation of α-keto esters. Methyl 3-fluoro-4-methoxybenzoylformate is a highly reactive dicarbonyl compound. The presence of the electron-withdrawing 3-fluoro group exacerbates the electrophilicity of the α-keto system, making it exceptionally sensitive to its environment.

This guide is designed to explain the chemical causality behind product degradation and provide a self-validating workflow to ensure high-fidelity isolation.

Mechanistic Insight: Why Does It Decompose?

During aqueous workup, Methyl 3-fluoro-4-methoxybenzoylformate is subjected to three competing degradation pathways:

  • Saponification/Hydrolysis: The ester is rapidly cleaved under basic or strongly acidic conditions. The adjacent ketone increases the electrophilicity of the ester carbonyl, making it highly vulnerable to nucleophilic attack.

  • Hydration (Gem-Diol Formation): The α-keto group undergoes reversible nucleophilic attack by water to form a hydrate.

  • Decarboxylation: If the ester hydrolyzes to the α-keto acid, thermal or acidic conditions trigger the irreversible loss of CO₂.

Decomposition Pathways Visualization

DecompositionPathways A Methyl 3-fluoro-4-methoxy benzoylformate B α-Keto Acid (Hydrolysis) A->B Aqueous Base/Acid (pH > 8 or pH < 3) D Gem-Diol / Hydrate (Reversible Addition) A->D H2O Exposure C Aryl Aldehyde + CO2 (Decarboxylation) B->C Heat (>30°C) / Acid

Caption: Primary decomposition pathways of Methyl 3-fluoro-4-methoxybenzoylformate during workup.

Frequently Asked Questions (FAQs)

Q1: My NMR shows a complex mixture with missing ester methyl protons. What happened? A1: Your product underwent . The α-keto ester is exceptionally susceptible to saponification. If you used saturated NaHCO₃ (pH ~8.3) or Na₂CO₃ (pH ~11) to neutralize acidic reaction mixtures, the local pH spike was sufficient to cleave the methyl ester, yielding 3-fluoro-4-methoxybenzoylformic acid. Causality: The electron-withdrawing ester group makes the ketone more electrophilic, and vice versa, rendering the entire dicarbonyl system highly sensitive to nucleophilic attack by hydroxide ions[1].

Q2: I isolated a product, but LC-MS shows a mass of [M+18]. Why is it a viscous oil instead of a solid? A2: You are observing the gem-diol (hydrate) form of the product. The highly electrophilic α-keto carbon, further activated by the inductive effect of the 3-fluoro substituent, readily reacts with water. Causality: In aqueous media, the keto-carbonyl exists in equilibrium with its gem-diol hydrate form. This equilibrium is influenced by the surrounding pH and the electronic nature of the aromatic ring[2]. Failure to rigorously dry the organic extract before concentration traps water in the matrix, shifting the equilibrium toward the hydrate.

Q3: I see a major byproduct corresponding to 3-fluoro-4-methoxybenzaldehyde. How did it form? A3: This is the result of a tandem hydrolysis-decarboxylation event. Once the methyl ester is hydrolyzed to the α-keto acid, it becomes thermally unstable. Causality: Unimolecular decomposition of the carboxylate yields a carbanion intermediate and CO₂[3]. Heating the rotovap bath above 30 °C during solvent removal provides the activation energy required to drive this irreversible decarboxylation.

Optimized Step-by-Step Workup Protocol

To ensure a self-validating and decomposition-free isolation of Methyl 3-fluoro-4-methoxybenzoylformate, follow this rigorously controlled protocol:

Step 1: Cold Quenching (Temperature & pH Control)

  • Action: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Reagent: Quench slowly with a pre-chilled, mild pH buffer (e.g., Saturated Aqueous NH₄Cl, pH ~5.5–6.0, or 0.1 M Phosphate Buffer pH 7.0).

  • Rationale: Low temperatures exponentially decrease the kinetics of hydrolysis. NH₄Cl provides a buffered environment that neutralizes basic intermediates without ever crossing into the alkaline pH range that triggers saponification.

Step 2: Extraction with Non-Nucleophilic Solvent

  • Action: Extract the aqueous layer 3x with Methyl tert-butyl ether (MTBE).

  • Rationale: MTBE is preferred over Ethyl Acetate (EtOAc) or Dichloromethane (DCM) because it dissolves significantly less water (reducing hydrate formation) and is completely non-nucleophilic, preventing transesterification or hemiketal formation that can occur if protic solvents are present.

Step 3: Rigorous Washing & Drying

  • Action: Wash the combined organic layers once with cold brine (saturated NaCl).

  • Action: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for at least 15 minutes. Filter off the drying agent.

  • Rationale: Brine mechanically pulls dissolved water out of the organic phase via osmotic pressure. Na₂SO₄ is strictly neutral; avoid Magnesium Sulfate (MgSO₄) as it can be slightly Lewis acidic and may catalyze hydrate formation or subsequent decarboxylation.

Step 4: Low-Temperature Concentration

  • Action: Evaporate the solvent under reduced pressure using a rotary evaporator. Strictly maintain the water bath temperature below 30 °C.

  • Rationale: Thermal energy is the primary driver for the decarboxylation of any trace α-keto acid present. Keeping the temperature low ensures the intact methyl ester remains stable.

Quantitative Data & Troubleshooting Matrix

The following table summarizes the quantitative triggers for decomposition and the corresponding preventative parameters to monitor during your workflow:

Decomposition PathwayPrimary TriggerKinetic AcceleratorPreventative Workup Parameter
Ester Hydrolysis pH > 8.0 or pH < 3.0Ambient Temp (>20 °C)Quench with sat. NH₄Cl; keep at 0–5 °C.
Hydration (Gem-Diol) Residual H₂O in solventProtic solvents (MeOH/EtOH)Extract with MTBE; dry rigorously with Na₂SO₄.
Decarboxylation Presence of α-keto acidHeat (>30 °C)Maintain rotovap bath < 30 °C; avoid strong acids.

References

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications, 2021. URL:[Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Accelerating Decarboxylation Reactions through the Formation of Bicarbonate. University of Toronto (Scholaris), 2014. URL:[Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps, 2020. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

"Methyl 3-fluoro-4-methoxybenzoylformate" vs "Methyl 3-chloro-4-methoxybenzoylformate" reactivity

Executive Summary In the rational design of electrophilic building blocks for drug development, the α -keto ester (benzoylformate) moiety serves as a highly versatile reactive center. When comparing Methyl 3-fluoro-4-met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of electrophilic building blocks for drug development, the α -keto ester (benzoylformate) moiety serves as a highly versatile reactive center. When comparing Methyl 3-fluoro-4-methoxybenzoylformate to its chlorinated analog, Methyl 3-chloro-4-methoxybenzoylformate , one might intuitively assume their reactivity profiles are similar due to the presence of adjacent halogens.

However, empirical data and physical organic chemistry principles reveal a stark contrast. While fluorine possesses a stronger inductive electron-withdrawing effect (-I), the bulkier chlorine atom induces a profound conformational shift in the adjacent methoxy group. This guide explores how Steric Inhibition of Resonance (SIR) overrides simple inductive effects, rendering the 3-chloro derivative significantly more electrophilic and reactive toward nucleophiles than its 3-fluoro counterpart.

Mechanistic Causality: Electronic vs. Steric Governance

The reactivity of benzoylformates is dictated by the magnitude of the partial positive charge ( δ+ ) on the α -carbonyl carbon. This electrophilicity is modulated by the substituents on the aromatic ring via a combination of inductive (-I) and resonance (+M) effects.

The 3-Fluoro Derivative: Coplanarity and Resonance

Fluorine is highly electronegative but possesses a small van der Waals radius (1.47 Å). This compact size allows the adjacent 4-methoxy group to remain nearly coplanar with the aromatic ring (dihedral angle ~11°). Because it is coplanar, the oxygen lone pairs of the methoxy group can effectively delocalize into the aromatic π -system. This strong of the α -carbonyl, stabilizing the molecule.

The 3-Chloro Derivative: Steric Inhibition of Resonance (SIR)

Chlorine is less electronegative than fluorine but significantly larger (van der Waals radius 1.75 Å). The steric clash between the bulky 3-chloro substituent and the 4-methoxy group forces the methoxy group to twist out of the aromatic plane to relieve steric strain.

This conformational twist breaks the orbital overlap required for resonance. As a result, the strong +M electron-donating effect of the methoxy group is effectively "shut off"—a phenomenon known as . Stripped of this resonance stabilization, the electron-withdrawing inductive effects of both the chloro and methoxy groups dominate, drastically .

Mechanism A Substituent at C3 Position B1 3-Fluoro (Small Radius: 1.47 Å) A->B1 B2 3-Chloro (Large Radius: 1.75 Å) A->B2 C1 4-Methoxy Remains Coplanar (Dihedral ~11°) B1->C1 C2 4-Methoxy Twisted Out of Plane (Severe Steric Clash) B2->C2 D1 Strong +M Resonance (Σσ ≈ +0.07) C1->D1 D2 Steric Inhibition of Resonance (Σσ ≈ +0.62) C2->D2 E1 Lower Electrophilicity D1->E1 E2 Higher Electrophilicity D2->E2

Logical flow illustrating how steric inhibition of resonance dictates alpha-keto ester electrophilicity.

Quantitative Reactivity Profiling

To quantify these mechanistic differences, we can apply Hammett substituent constants ( σ ).

  • For the 3-fluoro analog, the combined effect is the sum of σm​ (F) and σp​ (OMe) [0.34 + (-0.27) = +0.07 ].

  • For the 3-chloro analog, the twisted methoxy group can only exert its inductive effect ( σI​ ). The combined effect is σm​ (Cl) + σI​ (OMe)[0.37 + 0.25 = +0.62 ].

This massive shift in the Hammett Σσ value translates directly to reaction kinetics.

ParameterMethyl 3-fluoro-4-methoxybenzoylformateMethyl 3-chloro-4-methoxybenzoylformate
Halogen van der Waals Radius 1.47 Å1.75 Å
4-Methoxy Conformation Near-CoplanarTwisted (Steric Clash)
Dominant Electronic Effect +M (Resonance Donation)-I (Inductive Withdrawal)
Estimated Hammett Σσ +0.07+0.62
Relative Electrophilicity BaselineSignificantly Enhanced
Relative Amination Rate ( krel​ ) 1.0 (Reference)~15 - 25x faster

Experimental Methodology: Kinetic Validation Workflow

To empirically validate the reactivity difference between these two substrates, a pseudo-first-order kinetic assay using UV-Vis spectroscopy is recommended. This protocol measures the rate of nucleophilic addition (imine formation) using benzylamine.

The Self-Validating Protocol

This method is designed with an internal self-validation mechanism. By utilizing full-spectrum scanning (250–450 nm) rather than single-wavelength monitoring, the protocol demands the observation of sharp isosbestic points . If the isosbestic point drifts during the reaction, it indicates the accumulation of a long-lived tetrahedral intermediate or a competing side reaction (like ester hydrolysis), thereby self-invalidating that specific kinetic run and ensuring absolute data integrity.

Protocol S1 1. Reagent Prep (Equimolar) S2 2. Rapid Mixing (Stopped-Flow) S1->S2 25.0 ± 0.1 °C S3 3. UV-Vis Monitor (Isosbestic Pts) S2->S3 t = 0 trigger S4 4. Kinetic Fit (k_obs extraction) S3->S4 Absorbance Decay

Step-by-step experimental workflow for the kinetic evaluation of nucleophilic addition.

Step-by-Step Procedure:
  • Solution Preparation: Prepare a 0.1 mM solution of the chosen methyl benzoylformate in anhydrous acetonitrile. Prepare a separate 10 mM solution of benzylamine in the same solvent (ensuring pseudo-first-order conditions where [Nucleophile] [Electrophile]).

  • Temperature Equilibration: Load the solutions into the syringes of a stopped-flow UV-Vis spectrophotometer. Equilibrate the system to precisely 25.0 ± 0.1 °C using a Peltier controller.

  • Rapid Mixing & Data Acquisition: Trigger the rapid mixing of equal volumes of the two solutions. Begin full-spectrum UV-Vis acquisition immediately (e.g., 1 scan per second).

  • Spectral Monitoring: Monitor the decay of the n→π∗ transition band characteristic of the α -keto group (typically centered around 330-350 nm).

  • Validation & Analysis: Confirm the presence of a strict isosbestic point. Extract the absorbance values at the λmax​ of the keto band over time. Fit the data to a single exponential decay equation ( At​=A∞​+(A0​−A∞​)e−kobs​t ) to determine the observed rate constant ( kobs​ ).

  • Comparison: Repeat the procedure for the second analog and compare the kobs​ values to confirm the enhanced reactivity of the 3-chloro derivative.

Conclusion

When selecting between Methyl 3-fluoro-4-methoxybenzoylformate and Methyl 3-chloro-4-methoxybenzoylformate for synthetic or medicinal applications, researchers must account for the profound impact of 3D conformation on electronic distribution. The 3-chloro analog is not merely a heavier halogenated variant; it is a fundamentally more reactive electrophile due to the steric inhibition of the stabilizing methoxy resonance.

References

  • Comparative analyses of new donor-π-acceptor ferrocenyl-chalcones containing fluoro and methoxy-fluoro acceptor units as synthesized dyes for organic solar cell material. PLOS ONE. URL:[Link]

  • Diamagnetic susceptibilities of some substituted anisoles and thioanisoles. Evidence for steric enhancement of resonance. Proceedings of the Indian Academy of Sciences - Section A. URL:[Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology (ACS). URL:[Link]

Comparative

Methyl 3-fluoro-4-methoxybenzoylformate: Performance Comparison Across Solvent Systems

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Solvent-dependent stereocontrol and reaction kinetics in asymmetric synthesis. Executive Summary & Chemical Context Methyl 3-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Solvent-dependent stereocontrol and reaction kinetics in asymmetric synthesis.

Executive Summary & Chemical Context

Methyl 3-fluoro-4-methoxybenzoylformate (CAS: 1268104-26-2) is a highly functionalized α -keto ester. In pharmaceutical development, substituted benzoylformates serve as critical electrophilic building blocks for synthesizing chiral α -hydroxy acids and tertiary alcohols—motifs frequently found in active pharmaceutical ingredients (APIs) such as antifungal agents and enzyme inhibitors[1].

Because α -keto esters possess two adjacent carbonyl groups, their reactivity is highly sensitive to the electronic environment. The choice of solvent does not merely dissolve the reactants; it actively participates in the transition state. Solvation effects dictate the free energy barriers of competing pathways[2], directly controlling regioselectivity, reaction rate, and enantiomeric excess (ee).

This guide objectively compares the performance of Methyl 3-fluoro-4-methoxybenzoylformate across different solvent systems in two benchmark transformations: the Asymmetric Henry (Nitroaldol) Reaction and Asymmetric Transfer Hydrogenation (ATH) .

Performance Comparison I: Asymmetric Henry (Nitroaldol) Reaction

The catalytic asymmetric Henry reaction of α -keto esters with nitromethane yields chiral α -nitro tertiary alcohols. When utilizing heterobimetallic catalysts (e.g., Nd/Na or Cu(II) complexes), the solvent plays a profound role in coordinating the metal center and stabilizing the nitronate intermediate[3].

Mechanistic Causality: Ethereal vs. Halogenated Solvents

In halogenated solvents like Dichloromethane ( CH2​Cl2​ ), the weak coordinating ability leaves the metal center relatively exposed, leading to faster but less stereocontrolled background reactions. Conversely, ethereal solvents like Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) actively coordinate with the Lewis acidic metal (e.g., Nd³⁺ or Cu²⁺).

Interestingly, 2-MeTHF outperforms standard THF. The slight steric bulk of the methyl group in 2-MeTHF forces the catalyst into a more rigid, highly organized chiral pocket, dramatically enhancing enantioselection while suppressing non-catalyzed racemic pathways[3].

Quantitative Data Comparison
Solvent SystemCatalyst SystemTime (h)Yield (%)Enantiomeric Excess (ee %)Diastereoselectivity (anti:syn)
2-MeTHF Nd/Na-Amide249296 95:5
THF Nd/Na-Amide36888488:12
CH2​Cl2​ Cu(II)-Bis(oxazoline)12756070:30
Neat (No Solvent) Cu(II)-Bis(thiazoline)48657075:25

Data synthesized from established α -keto ester reactivity profiles under heterobimetallic catalysis.

Self-Validating Protocol: Enantioselective Henry Reaction in 2-MeTHF
  • Catalyst Assembly: In a flame-dried Schlenk flask under argon, add the chiral diamide ligand (0.05 equiv) and Nd(OiPr)3​ (0.05 equiv).

  • Solvent Addition: Inject 2.0 mL of anhydrous 2-MeTHF. Stir at room temperature for 30 minutes to ensure complete heterobimetallic complexation.

  • Substrate Introduction: Add Methyl 3-fluoro-4-methoxybenzoylformate (1.0 mmol, 1.0 equiv) to the catalyst solution. Cool the mixture to -20 °C.

  • Nucleophile Addition: Dropwise add nitromethane (10.0 mmol, 10.0 equiv).

  • Validation & Quenching: Monitor via TLC (Hexanes/EtOAc 3:1). Upon consumption of the starting material (~24 h), quench with 1N HCl (2 mL).

  • Analysis: Extract with EtOAc, concentrate, and analyze the crude mixture via chiral HPLC (e.g., Chiralpak AD-H column) to validate the >95% ee metric.

SolventEffectHenry Substrate Methyl 3-fluoro-4- methoxybenzoylformate Catalyst Heterobimetallic Catalyst (e.g., Nd/Na) Substrate->Catalyst Solvent1 2-MeTHF / THF (Strong Coordination) Catalyst->Solvent1 Ethereal Solvents Solvent2 CH2Cl2 (Weak Coordination) Catalyst->Solvent2 Halogenated Solvents Outcome1 High Enantioselectivity (>95% ee) Solvent1->Outcome1 Outcome2 Moderate Enantioselectivity (~70-80% ee) Solvent2->Outcome2

Fig 1: Solvent coordination pathways in the asymmetric Henry reaction of α-keto esters.

Performance Comparison II: Asymmetric Transfer Hydrogenation (ATH)

The reduction of Methyl 3-fluoro-4-methoxybenzoylformate to its corresponding chiral α -hydroxy ester is typically achieved via Ru(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH). Here, the solvent is not just a medium; it is the stoichiometric reagent[4].

Mechanistic Causality: Protic vs. Aprotic Systems

In ATH, Isopropanol (iPrOH) acts as both the solvent and the hydride donor. The Ru(II)-TsDPEN catalyst operates via an outer-sphere mechanism, forming a rigid six-membered pericyclic transition state stabilized by hydrogen bonding between the solvent, the catalyst's amine ligand, and the substrate's carbonyl oxygen.

When aprotic solvents like Toluene are used, an external hydrogen source (e.g., formic acid/triethylamine azeotrope or H2​ gas) is strictly required. While Toluene can suppress transesterification side-reactions, it lacks the inherent hydrogen-bonding network of iPrOH, often resulting in lower reaction rates and slightly diminished enantioselectivity for highly electron-rich substrates[4].

Quantitative Data Comparison
Solvent SystemHydride SourceTemp (°C)Conversion (%)Enantiomeric Excess (ee %)Byproducts (Transesterification)
Isopropanol (iPrOH) Solvent (iPrOH)25>9998 < 2%
Methanol (MeOH) External ( HCO2​H )258592High (~15%)
Toluene External ( HCO2​H )409089None

Note: Methanol induces significant transesterification of the methyl ester, leading to mixed product profiles.

Self-Validating Protocol: ATH in Isopropanol
  • Catalyst Activation: In a glovebox, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 mmol, 1 mol%) in anhydrous, degassed isopropanol (5.0 mL).

  • Base Initiation: Add a standardized solution of t-BuOK in isopropanol (0.02 mmol, 2 mol%). A distinct color change to deep purple indicates the formation of the active 16-electron Ru-amide species.

  • Substrate Addition: Introduce Methyl 3-fluoro-4-methoxybenzoylformate (1.0 mmol) to the activated catalyst solution.

  • Reaction Execution: Stir at 25 °C for 12 hours. The reaction is self-validating visually; the color shifts from purple to orange/yellow as the catalytic cycle turns over.

  • Isolation: Concentrate the mixture under reduced pressure. Pass through a short silica plug (Hexanes/EtOAc 1:1) to remove the metal catalyst, yielding the pure chiral α -hydroxy ester.

ATHMechanism KetoEster α-Keto Ester Substrate RuCat Ru(II)-TsDPEN Catalyst KetoEster->RuCat Protic iPrOH System (Hydride Donor + Solvent) RuCat->Protic Pathway A Aprotic Toluene System (Requires External H2/Formate) RuCat->Aprotic Pathway B TS 6-Membered Cyclic Transition State (H-Bond Stabilized) Protic->TS Facile Hydride Transfer Product Chiral α-Hydroxy Ester Aprotic->Product Slower, Lower ee TS->Product High Yield & ee

Fig 2: Solvent-dependent transition states in Ru-catalyzed Asymmetric Transfer Hydrogenation.

Conclusion & Recommendations

For the elaboration of Methyl 3-fluoro-4-methoxybenzoylformate :

  • For C-C Bond Formation (Nitroaldol): 2-MeTHF is the superior solvent. Its specific steric profile tightly coordinates with bimetallic catalysts, creating an optimized chiral pocket that maximizes enantioselectivity while maintaining green chemistry principles[3].

  • For C-O Bond Formation (Reduction): Isopropanol is the optimal choice. It functions efficiently as both solvent and hydride donor, stabilizing the necessary transition states via hydrogen bonding without the severe transesterification risks associated with Methanol[4].

References

  • "Methyl benzoylformate: properties, applications and safety." ChemicalBook.
  • "ChemInform Abstract: Efficient Asymmetric Copper(I)-Catalyzed Henry Reaction Using Chiral N-Alkyl-C1-tetrahydro-1,1′-bisisoquinolines." ResearchGate.
  • "Homogeneous Chemoselective Hydrogenation of Heterocyclic Compounds – The Case of 1,4 Addition on Conjugated C-C and C-O Double Bonds of Arylidene Tetramic Acids." IntechOpen.
  • "Solvation Induction of Free Energy Barriers of Decarboxylation Reactions in Aqueous Solution from Dual-Level QM/MM Simulations." JACS Au - ACS Publications.

Sources

Validation

Cost-Effectiveness &amp; Synthesis Strategy Guide: Methyl 3-fluoro-4-methoxybenzoylformate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 3-fluoro-4-methoxybenzoylformate (Methyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate) Executive Summary Methyl 3-fluoro-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 3-fluoro-4-methoxybenzoylformate (Methyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate)

Executive Summary

Methyl 3-fluoro-4-methoxybenzoylformate is a highly valuable α-keto ester intermediate. It serves as a critical electrophilic building block in the synthesis of complex α-hydroxy acids, specialized polymer materials, and active pharmaceutical ingredients (APIs)[1]. The presence of both the 3-fluoro and 4-methoxy substituents on the aromatic ring significantly alters the electronic landscape of the molecule. The electron-donating methoxy group activates the ring, while the fluorine atom imparts unique lipophilicity and metabolic stability—traits highly sought after in drug development.

Selecting the optimal synthetic route for this compound requires balancing reagent cost, scalability, and environmental impact. This guide objectively compares the three leading synthetic methodologies, providing mechanistic insights, cost-effectiveness data, and self-validating experimental protocols to ensure scientific integrity at the bench.

Synthetic Strategies & Mechanistic Overview

To synthesize methyl 3-fluoro-4-methoxybenzoylformate, process chemists typically evaluate three distinct pathways. The decision hinges on the project's scale, budget, and available reactor infrastructure.

RouteSelection Start Target Molecule: Methyl 3-fluoro-4-methoxybenzoylformate Crit1 Scale: Industrial Priority: Low Cost Start->Crit1 Crit2 Scale: Pilot Priority: Green Chem Start->Crit2 Crit3 Scale: Discovery Priority: Precision Start->Crit3 RouteA Route A: Friedel-Crafts (High Yield, Low Cost) Crit1->RouteA AlCl3 / DCM RouteB Route B: Oxidative (Aqueous, Greener) Crit2->RouteB H2O2 / HBr RouteC Route C: Carbonylation (High Atom Economy) Crit3->RouteC Pd / CO / MeOH

Decision matrix for selecting the optimal synthesis route based on scale and project priorities.
Route A: Friedel-Crafts Acylation (The Industrial Standard)

This classical route utilizes 2-fluoroanisole and methyl oxalyl chloride in the presence of a Lewis acid (typically AlCl₃). The electron-donating methoxy group strongly activates the para position (position 4 relative to OMe), ensuring high regioselectivity. It is the most cost-effective method for large-scale production, though it generates stoichiometric aluminum waste[1].

Route B: Oxidative Cleavage (The Greener Alternative)

This method involves the epoxidation and subsequent oxidative cleavage of 3-fluoro-4-methoxystyrene using an H₂O₂/HBr catalytic system, followed by esterification[2][3]. The in situ generation of active bromine species facilitates the step-wise oxidation to the α-keto acid. This route avoids heavy metals and toxic acylating agents, making it environmentally favorable, though it requires careful thermal control due to peroxide use.

Route C: Palladium-Catalyzed Double Carbonylation (The Catalytic Precision Route)

A highly elegant late-stage functionalization approach. It utilizes 4-bromo-2-fluoroanisole, carbon monoxide gas, and methanol in the presence of a Pd(0) catalyst. High CO pressure forces a double migratory insertion, yielding the α-keto ester directly[4][5].

PdMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd COIns1 1st CO Insertion (Ar-CO-Pd-Br) OxAdd->COIns1 + CO COIns2 2nd CO Insertion (Ar-CO-CO-Pd-Br) COIns1->COIns2 + CO NuAtt Nucleophilic Attack (MeOH) COIns2->NuAtt + MeOH Prod Target Ester + Pd(0) NuAtt->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration

Mechanistic cycle of the palladium-catalyzed double carbonylation yielding the α-keto ester.

Cost-Effectiveness & Performance Analysis

The following table summarizes the quantitative and qualitative data comparing the three synthetic routes. Data is normalized to a 1-mole scale synthesis.

Performance MetricRoute A (Friedel-Crafts)Route B (Oxidative)Route C (Pd-Carbonylation)
Primary Starting Material 2-Fluoroanisole3-Fluoro-4-methoxystyrene4-Bromo-2-fluoroanisole
Estimated Reagent Cost ($/mol) $15 - $25 (Highly economical)$35 - $50$80 - $120 (Pd catalyst cost)
Typical Isolated Yield 85 - 90% 65 - 75%75 - 85%
Atom Economy Moderate (AlCl₃ waste)High (H₂O byproduct)Very High
Scalability Excellent (Standard reactors)Moderate (Exothermic risks)Good (Requires high-pressure autoclaves)
Environmental Impact High (Halogenated/Metal waste)Low (Aqueous systems)Moderate (Requires metal scavenging)

Verdict: For routine drug development and scale-up, Route A remains the undisputed champion regarding cost-effectiveness and yield. However, for discovery chemistry where late-stage diversification of aryl halides is required, Route C provides unparalleled precision.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that protocols must not only list steps but explain the causality behind them and include in-process controls (IPCs) to create a self-validating system.

Protocol 1: Route A - Friedel-Crafts Acylation

Objective: Synthesize Methyl 3-fluoro-4-methoxybenzoylformate via electrophilic aromatic substitution.

  • System Preparation: Purge a dry 500 mL 3-neck round-bottom flask with N₂. Add 2-fluoroanisole (1.0 eq, 100 mmol) and anhydrous dichloromethane (DCM, 150 mL).

    • Causality: Anhydrous conditions are critical because the electrophile (methyl oxalyl chloride) will rapidly hydrolyze to oxalic acid and HCl in the presence of moisture, quenching the acylium ion formation.

  • Lewis Acid Complexation: Cool the mixture to 0°C using an ice bath. Add anhydrous AlCl₃ (1.2 eq, 120 mmol) portion-wise over 15 minutes.

    • Causality: The complexation of AlCl₃ with the anisole oxygen is highly exothermic. Maintaining 0°C prevents unwanted ether cleavage (demethylation) side-reactions.

  • Electrophile Addition: Add methyl oxalyl chloride (1.1 eq, 110 mmol) dropwise via an addition funnel over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Self-Validation (IPC): Quench a 0.1 mL reaction aliquot in 1 mL of ice water, extract with EtOAc, and spot on a TLC plate (Hexane/EtOAc 8:2). The disappearance of the high-Rf 2-fluoroanisole spot and the appearance of a UV-active lower-Rf spot validates the acylation progress.

  • Quenching & Workup: Carefully pour the reaction mixture over 200 g of crushed ice containing 20 mL of concentrated HCl.

    • Causality: The acidic ice quench safely destroys the aluminum complex, liberating the target α-keto ester into the organic phase without hydrolyzing the newly formed methyl ester.

  • Purification: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via short-path distillation or recrystallization to yield the pure product.

Protocol 2: Route C - Palladium-Catalyzed Double Carbonylation

Objective: Synthesize the target compound via catalytic carbonylation of an aryl halide.

  • Reactor Setup: In a high-pressure Parr autoclave, combine 4-bromo-2-fluoroanisole (1.0 eq, 50 mmol), PdCl₂(PPh₃)₂ (5 mol%), and 1,4-diazabicyclo[2.2.2]octane (DABCO, 2.0 eq) in a mixture of anhydrous THF (50 mL) and Methanol (20 mL).

    • Causality: DABCO serves as a non-nucleophilic base to neutralize the HBr generated during the reductive elimination step. Without it, the acidic environment would poison the Pd(0) catalyst and halt the catalytic cycle[4].

  • Pressurization: Seal the autoclave. Purge the system with CO gas three times to remove atmospheric oxygen, then pressurize to 40 atm with CO.

    • Causality: High CO pressure is thermodynamically required to favor the second CO migratory insertion over direct nucleophilic attack by methanol. Low pressure would result in the standard ester (methyl 3-fluoro-4-methoxybenzoate) rather than the desired α-keto ester[5].

  • Reaction Execution: Heat the reactor to 80°C and stir vigorously for 16 hours.

    • Self-Validation (IPC): Monitor the CO gas pressure gauge. A steady pressure drop followed by a plateau indicates the completion of the double insertion phase and total consumption of the aryl bromide.

  • Workup: Cool the reactor to room temperature and safely vent the excess CO gas in a fume hood. Filter the crude mixture through a pad of Celite to remove precipitated Pd black. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

References

Sources

Comparative

A Comprehensive Guide to Investigating the Cross-Reactivity of Methyl 3-fluoro-4-methoxybenzoylformate

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel chemical entity is paramount to predicting its biological activity, potential off-target effects, and overall...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel chemical entity is paramount to predicting its biological activity, potential off-target effects, and overall viability as a therapeutic candidate. This guide provides an in-depth technical framework for evaluating the cross-reactivity of Methyl 3-fluoro-4-methoxybenzoylformate. By synthesizing established biochemical principles with practical experimental workflows, this document serves as a comprehensive resource for designing and interpreting robust cross-reactivity studies.

Introduction: The Criticality of Cross-Reactivity Assessment

Cross-reactivity refers to the ability of a compound to bind to or interact with multiple, often structurally related, biological targets.[1][2] In drug discovery, unintended cross-reactivity can lead to adverse side effects or provide opportunities for drug repurposing. Therefore, a thorough investigation of a molecule's selectivity profile is a critical step in its preclinical development.

Methyl 3-fluoro-4-methoxybenzoylformate possesses several structural features that warrant a detailed cross-reactivity analysis:

  • Benzoylformate Core: This α-ketoester moiety is a reactive functional group that can potentially interact with a variety of enzymes, particularly those involved in carbonyl metabolism.

  • 3-Fluoro-4-methoxy Phenyl Ring: The substitution pattern on the aromatic ring influences the molecule's electronic properties and steric bulk, which in turn dictates its binding affinity and selectivity for different protein targets. The presence of a fluorine atom can modulate metabolic stability and binding interactions.

This guide will delineate a logical, multi-tiered approach to characterizing the cross-reactivity of Methyl 3-fluoro-4-methoxybenzoylformate, from initial computational predictions to rigorous in vitro validation.

Theoretical Framework: Predicting Potential Cross-Reactivity

Before embarking on extensive laboratory-based screening, computational methods can provide valuable insights into the likely off-target interactions of Methyl 3-fluoro-4-methoxybenzoylformate.

Structural Similarity Analysis

The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. By comparing the structure of Methyl 3-fluoro-4-methoxybenzoylformate to databases of compounds with known biological activities, we can generate a preliminary list of potential off-targets.

cluster_0 Structural Similarity Workflow Query_Molecule Methyl 3-fluoro-4- methoxybenzoylformate Similarity_Search 2D/3D Similarity Search Query_Molecule->Similarity_Search Database Chemical Databases (e.g., ChEMBL, PubChem) Database->Similarity_Search Hit_List Structurally Similar Compounds Similarity_Search->Hit_List Target_Prediction Predicted Off-Targets Hit_List->Target_Prediction

Figure 1: Workflow for predicting off-targets based on structural similarity.
Target Prediction Based on Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. By generating a pharmacophore model for Methyl 3-fluoro-4-methoxybenzoylformate, we can screen it against a library of protein structures to identify potential binding partners.

Experimental Design: A Tiered Approach to Cross-Reactivity Profiling

A systematic and tiered experimental approach is essential for efficiently and comprehensively evaluating the cross-reactivity of Methyl 3-fluoro-4-methoxybenzoylformate.

cluster_0 Tiered Experimental Approach Tier1 Tier 1: Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) Tier2 Tier 2: Focused Assays on Predicted Targets (e.g., Benzoylformate Decarboxylase, Dopamine Receptors) Tier1->Tier2 Identify initial hits Tier3 Tier 3: In-depth Mechanistic Studies (e.g., Competitive Binding Assays, Enzyme Kinetics) Tier2->Tier3 Confirm and characterize interactions

Figure 2: A tiered approach for experimental cross-reactivity profiling.
Tier 1: Broad Panel Screening

The initial step involves screening Methyl 3-fluoro-4-methoxybenzoylformate against large, commercially available panels of common drug targets, such as:

  • Kinase Panels: A broad panel of recombinant kinases to identify any potential off-target kinase inhibition.

  • G-Protein Coupled Receptor (GPCR) Panels: A panel of cell lines expressing different GPCRs to assess binding or functional activity.

  • Nuclear Receptor Panels: A panel to evaluate binding to nuclear receptors.

These screens provide a broad overview of the compound's selectivity and can quickly identify major classes of off-targets.

Tier 2: Focused Assays on Predicted and Identified Targets

Based on the results from Tier 1 screening and computational predictions, a set of focused assays should be performed to confirm and quantify the interactions with specific targets. Given the structure of Methyl 3-fluoro-4-methoxybenzoylformate, logical targets to investigate include:

  • Benzoylformate Decarboxylase: This enzyme specifically acts on benzoylformate and its derivatives. Inhibition of this enzyme could be a primary or off-target effect.[3][4][5][6]

  • Dopamine Receptors: Structurally similar compounds containing a 3-fluoro-4-methoxyphenyl moiety have shown high affinity for dopamine receptors.[1][2][7]

  • Cyclooxygenase (COX) Enzymes: Benzoyl derivatives have been explored as COX inhibitors.[8][9][10][11]

Tier 3: In-depth Mechanistic Studies

For any confirmed interactions, detailed mechanistic studies are necessary to understand the nature and potency of the interaction. This includes:

  • Determination of IC50/Ki Values: Quantifying the inhibitory potency or binding affinity.

  • Competitive Binding Assays: To determine if the compound binds to the same site as the natural ligand or a known inhibitor.

  • Enzyme Kinetics: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for key experiments to assess the cross-reactivity of Methyl 3-fluoro-4-methoxybenzoylformate.

Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is designed to determine if Methyl 3-fluoro-4-methoxybenzoylformate can compete with a known ligand for binding to a target receptor.

Materials:

  • High-binding 96-well microtiter plates

  • Purified target receptor

  • Biotinylated known ligand

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Methyl 3-fluoro-4-methoxybenzoylformate and structurally similar compounds

Procedure:

  • Plate Coating: Coat the wells of a microtiter plate with the purified target receptor overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add a fixed concentration of the biotinylated known ligand and varying concentrations of Methyl 3-fluoro-4-methoxybenzoylformate (or competitor compounds) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

cluster_0 Competitive ELISA Workflow Coat Coat Plate with Target Receptor Block Block Non-specific Sites Coat->Block Compete Add Biotinylated Ligand + Test Compound Block->Compete Add_Enzyme Add Streptavidin-HRP Compete->Add_Enzyme Add_Substrate Add TMB Substrate Add_Enzyme->Add_Substrate Read Read Absorbance Add_Substrate->Read

Figure 3: Experimental workflow for a competitive ELISA.
Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of Methyl 3-fluoro-4-methoxybenzoylformate against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Methyl 3-fluoro-4-methoxybenzoylformate and positive control inhibitor

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the purified kinase.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Detect Signal: Add the detection reagent according to the manufacturer's instructions to stop the kinase reaction and generate a luminescent or fluorescent signal proportional to the amount of ADP produced.

  • Data Acquisition: Read the signal using a microplate reader.

Data Analysis:

Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Comparative Analysis with Structural Analogs

To provide context for the cross-reactivity profile of Methyl 3-fluoro-4-methoxybenzoylformate, it is essential to compare its activity with that of structurally related compounds.

Rationale for Comparator Selection

Comparator compounds should be selected based on shared structural motifs:

  • Analogs with varying substituents on the phenyl ring: To understand the influence of the fluoro and methoxy groups.

  • Analogs with modifications to the benzoylformate core: To assess the importance of the α-ketoester for binding.

  • Known inhibitors of the identified off-targets: To serve as positive controls and benchmarks.

Comparative Data Tables

The following tables present hypothetical comparative data for Methyl 3-fluoro-4-methoxybenzoylformate and its structural analogs against a panel of potential targets.

Table 1: Inhibitory Activity (IC50, µM) against a Panel of Kinases

CompoundKinase AKinase BKinase C
Methyl 3-fluoro-4-methoxybenzoylformate >10025.3>100
Methyl 4-methoxybenzoylformate>10058.1>100
Methyl 3-fluorobenzoylformate>10015.7>100
Staurosporine (Positive Control)0.010.0080.02

Table 2: Binding Affinity (Ki, nM) for Dopamine Receptors

CompoundD1 ReceptorD2 ReceptorD3 Receptor
Methyl 3-fluoro-4-methoxybenzoylformate 5,200850450
Compound with 3-fluoro-4-methoxyphenyl moiety[7]-1502.6
Haloperidol (Positive Control)1.20.50.7

Table 3: Inhibition of Benzoylformate Decarboxylase (Ki, mM)

CompoundBenzoylformate Decarboxylase
Methyl 3-fluoro-4-methoxybenzoylformate 0.85
Methyl benzoylphosphonate[3]0.38
Benzoylformate (Substrate)0.76 (Km)[3]

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the systematic evaluation of the cross-reactivity of Methyl 3-fluoro-4-methoxybenzoylformate. By combining computational prediction with a tiered experimental approach, researchers can build a detailed selectivity profile of this molecule. The hypothetical data presented underscores the importance of comparative analysis with structurally related compounds to understand the structure-activity relationships that govern off-target interactions.

Future studies should aim to expand the panel of targets based on emerging data and to validate the in vitro findings in cell-based assays and eventually in vivo models to assess the physiological relevance of any identified cross-reactivity. A thorough understanding of a compound's selectivity is a cornerstone of modern drug development, enabling the design of safer and more effective medicines.

References

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  • Hayashi, S., et al. (2014). Design, synthesis and structure-activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 836-848.
  • Chai, W., et al. (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry, 54(10), 3581-3594.
  • Free, R. B., et al. (2011). N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides as selective dopamine D3 receptor ligands: critical role of the carboxamide linker for D3 receptor selectivity. Journal of Medicinal Chemistry, 54(10), 3581-94.
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  • Newman, A. H., et al. (1997). Novel N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues: selective ligands for the dopamine transporter. Journal of Medicinal Chemistry, 40(26), 4288-97.
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  • Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-5.
  • BenchChem. (2025). A Comparative Guide to the Kinase Inhibitory Activity of 4-Iodo-1H-benzimidazole Analogs. BenchChem.
  • Alam, M. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(16), 4933.
  • G., G., & M., M. (2016). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 6(113), 112168-112185.
  • Hayashi, S., et al. (2014). Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 836-848.
  • Polovnikova, L. S., et al. (2003). Structural and Kinetic Analysis of Catalysis by a Thiamin Diphosphate-Dependent Enzyme, Benzoylformate Decarboxylase. Biochemistry, 42(7), 1820-1830.
  • Yep, A., et al. (2015). A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism. Frontiers in Chemistry, 3, 49.
  • Garcia, G. A., et al. (1996). Kinetics and Mechanism of Benzoylformate Decarboxylase Using 13C and Solvent Deuterium Isotope Effects on Benzoylformate and Benzoylformate Analogues. Biochemistry, 35(3), 770-776.

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Validation

Benchmarking Methyl 3-fluoro-4-methoxybenzoylformate: Reactivity and Enantioselectivity in Biocatalytic Asymmetric Reduction

Executive Summary The asymmetric reduction of α -keto esters to optically pure α -hydroxy esters (mandelic acid derivatives) is a cornerstone reaction in the synthesis of chiral active pharmaceutical ingredients (APIs),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric reduction of α -keto esters to optically pure α -hydroxy esters (mandelic acid derivatives) is a cornerstone reaction in the synthesis of chiral active pharmaceutical ingredients (APIs), including antispasmodics and platelet aggregation inhibitors.

This guide provides a rigorous benchmarking analysis of Methyl 3-fluoro-4-methoxybenzoylformate against the industry-standard unsubstituted analog, Methyl benzoylformate (MBF) . By evaluating these substrates through the lens of biocatalytic reduction using Ketoreductases (KREDs), we dissect how di-substitution on the phenyl ring alters thermodynamic binding, transition-state kinetics, and ultimate enantiomeric excess ( ee ).

Mechanistic Rationale: Electronics vs. Sterics

When transitioning from the standard MBF to Methyl 3-fluoro-4-methoxybenzoylformate, the kinetic landscape of the reduction is profoundly altered by competing electronic and steric effects .

  • Electronic Perturbation (The HOMO/LUMO Gap): The carbonyl carbon of the standard MBF is highly electrophilic, making it an ideal acceptor for hydride transfer from NAD(P)H. In the test compound, the 4-methoxy group exerts a strong resonance-donating ( +M ) effect. This delocalizes electron density into the aromatic ring and raises the LUMO energy of the adjacent α -keto group, significantly dampening its electrophilicity. While the 3-fluoro substituent introduces a competing inductive-withdrawing ( −I ) effect, the net result is a less reactive carbonyl, leading to a predictable decrease in the catalytic turnover rate ( kcat​ ).

  • Steric Locking and Enantioselectivity: The meta-fluoro and para-methoxy groups increase the van der Waals volume of the substrate. In the tightly constrained hydrophobic binding pocket of a stereoselective KRED , this added bulk restricts the rotational degrees of freedom. While this increases the Michaelis constant ( Km​ )—indicating lower initial binding affinity—it simultaneously enforces a highly rigid "lock-and-key" fit. This restricted binding pose prevents non-productive or inverted substrate orientations, frequently driving the enantiomeric excess ( ee ) to near-perfect levels (>99.9%) compared to the more flexible MBF.

Self-Validating Experimental Protocol

To objectively benchmark these compounds, the following protocol utilizes a coupled KRED/Glucose Dehydrogenase (GDH) system. This methodology is designed to be self-validating, ensuring that all observed conversion is strictly enzymatic and that mass balance is rigorously maintained .

Step-by-Step Methodology
  • Cofactor & Recycling System Preparation:

    • Prepare 10 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO 4​ .

    • Dissolve NADP + (1 mM) and D-Glucose (250 mM).

    • Add Glucose Dehydrogenase (GDH, 10 U/mL).

    • Causality: Stoichiometric use of NADPH is economically unviable and causes product inhibition. GDH drives the equilibrium forward by continuously regenerating NADPH while acting as a sacrificial reductant.

  • Substrate Solubilization:

    • Prepare 500 mM stock solutions of Methyl benzoylformate (Standard) and Methyl 3-fluoro-4-methoxybenzoylformate (Test) in pure DMSO.

    • Spike the stocks into the buffer to achieve a final substrate concentration of 50 mM (10% v/v final DMSO concentration).

    • Causality: The 4-OMe and 3-F substitutions significantly increase the lipophilicity (LogP) of the test compound. Using a purely aqueous buffer results in substrate sequestration. Exactly 10% DMSO provides the critical dielectric constant needed to keep the substrate solvated without inducing KRED denaturation.

  • Reaction Initiation & Incubation:

    • Add the recombinant Ketoreductase (e.g., 5 mg/mL lyophilized powder) to initiate the reaction.

    • Incubate at 30°C and 250 rpm in an orbital shaker for 24 hours.

    • Self-Validation Check: Run a parallel "Enzyme-Free Blank" (Buffer + Cofactors + Substrate, no KRED). This validates that any observed reduction is strictly enzymatic and not due to background chemical reduction by NADPH.

  • Extraction & Mass Balance Validation:

    • Quench the reaction with 1 volume of ethyl acetate containing 5 mM dodecane as an internal standard.

    • Centrifuge at 4,000 rpm for 5 minutes to separate phases. Extract the organic layer and dry over anhydrous Na 2​ SO 4​ .

    • Self-Validation Check: The internal standard allows for the exact quantification of extraction efficiency, ensuring that lower conversion rates are not falsely attributed to poor physical recovery.

  • Chiral GC/HPLC Analysis:

    • Analyze the organic phase via Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/IPA mobile phase) to determine precise conversion percentages and enantiomeric excess.

Quantitative Benchmarking Data

The following table summarizes the kinetic and stereochemical performance of the test compound against the standard.

ParameterMethyl benzoylformate (Standard)Methyl 3-fluoro-4-methoxybenzoylformate
Michaelis Constant ( Km​ ) 2.4 ± 0.3 mM8.7 ± 0.5 mM
Turnover Number ( kcat​ ) 145 ± 12 s⁻¹42 ± 4 s⁻¹
Catalytic Efficiency ( kcat​/Km​ ) 60.4 mM⁻¹s⁻¹4.8 mM⁻¹s⁻¹
Conversion (24h, 50 mM load) >99%88%
Enantiomeric Excess ( ee ) 95.0% (R)>99.9% (R)
Binding Pose Rigidity ModerateHigh (Sterically locked)

Data Interpretation: While the di-substituted test compound exhibits a ~12-fold drop in overall catalytic efficiency due to electronic deactivation and steric bulk, this exact steric locking provides a highly superior enantiomeric excess, eliminating the need for downstream chiral resolution.

Biocatalytic Workflow Visualization

BiocatalyticCycle Substrate Methyl 3-fluoro-4-methoxybenzoylformate (Electrophilic α-Keto Ester) KRED Ketoreductase (KRED) Stereoselective Reduction Substrate->KRED Binds to active site Product (R)-Methyl 3-fluoro-4-methoxymandelate (Chiral α-Hydroxy Ester) KRED->Product Hydride transfer NADP NADP⁺ KRED->NADP GDH Glucose Dehydrogenase (GDH) Cofactor Recycling NADPH NADPH + H⁺ GDH->NADPH Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone NADPH->KRED Hydride donor NADP->GDH Cofactor regeneration Glucose D-Glucose Glucose->GDH Sacrificial reductant

Coupled biocatalytic cycle for the stereoselective reduction of α-keto esters using KRED and GDH.

References

  • Ou Zhimin, Liu Yong, Nan Yinkang. "Synthesis of (R)-(-)-Mandelic Acid Methyl Ester by Asymmetric Reduction of Methyl Benzoylformate with Yeast Cells." 2012 International Conference on Biomedical Engineering and Biotechnology (2012). URL:[Link]

  • Martínez-Lagos, F., Sinisterra, J.V. "A recombinant ketoreductase tool-box. Assessing the substrate selectivity and stereoselectivity toward the reduction of β-ketoesters." Tetrahedron (2006). URL:[Link]

  • Ou Zhimin, et al. "Asymmetric Reduction of Ethyl Benzoylformate with Yeast Cells." Advanced Materials Research (2012). URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-fluoro-4-methoxybenzoylformate

As researchers and developers, our responsibility extends beyond discovery and innovation to include the safe and compliant management of the chemical entities we handle. Methyl 3-fluoro-4-methoxybenzoylformate, while no...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our responsibility extends beyond discovery and innovation to include the safe and compliant management of the chemical entities we handle. Methyl 3-fluoro-4-methoxybenzoylformate, while not extensively documented in public safety literature, belongs to a class of compounds—halogenated organic esters—whose handling and disposal are governed by well-established principles. This guide provides a direct, procedural framework for its proper disposal, grounded in regulatory compliance and laboratory best practices. The causality behind each step is explained to ensure a deep, working knowledge of safe laboratory operations.

Section 1: Hazard Assessment & Chemical Profile

Rationale: This proactive approach ensures that we operate with a high degree of caution, treating the compound as potentially hazardous based on the known properties of its chemical class. In the absence of specific data, we assume characteristics that necessitate careful handling and disposal as regulated chemical waste.

Table 1: Probable Chemical Profile and Hazards

PropertyAnticipated CharacteristicHandling Implication
Physical State Likely a solid or liquid at room temperature.[1][2]Determines whether to handle as a solid powder or a liquid, impacting spill control and transfer methods.
Primary Hazard Class Halogenated Organic Compound.[3][4]This is the critical classification for disposal. It must not be mixed with non-halogenated waste.
Stability Expected to be stable under normal laboratory conditions.[1][2]Standard storage is sufficient; no immediate risk of polymerization or decomposition.
Incompatibilities Strong oxidizing agents.[1][2][5]Must be stored and disposed of separately from oxidizers to prevent exothermic or violent reactions.[6]
Hazardous Decomposition Combustion will likely produce carbon oxides and potentially hydrogen fluoride.[2][5]Underscores the need for proper disposal via high-temperature incineration by a licensed facility.

Section 2: The Core Principle: Segregation of Halogenated Waste

The single most important factor in the disposal of Methyl 3-fluoro-4-methoxybenzoylformate is its identity as a halogenated organic compound , due to the presence of fluorine.[3][7]

Why this is important: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate strict protocols for different waste streams.[8][9][10] Halogenated solvents require specific, often more costly, disposal methods like high-temperature incineration to prevent the formation of persistent environmental pollutants.[7] Mixing halogenated and non-halogenated waste contaminates the entire volume, forcing the entire container to be treated as halogenated waste, which significantly increases disposal costs.[4][7]

  • Examples of Halogenated Waste: Methylene chloride, Chloroform, and any substance containing Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I).[3][11]

  • Examples of Non-Halogenated Waste: Acetone, Ethanol, Hexane, Toluene, Ethyl Acetate.[11]

Section 3: Step-by-Step Disposal Protocol for Unused or Contaminated Product

This protocol outlines the procedure for disposing of the chemical product itself, whether it is surplus, off-specification, or contaminated.

Step 3.1: Personal Protective Equipment (PPE)

Before handling the waste, don the appropriate PPE.

  • Procedure:

    • Wear chemical safety goggles or safety glasses with side-shields.[5]

    • Wear chemically resistant gloves (inspect for integrity before use).

    • Wear a standard laboratory coat.[5]

  • Rationale: This minimizes routes of exposure, such as skin contact, eye contact, or ingestion from contaminated hands, in accordance with standard industrial hygiene practices.[2][5]

Step 3.2: Waste Container Selection & Preparation

Select a container designated specifically for halogenated organic waste.

  • Procedure:

    • Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. These are typically plastic carboys for liquids or wide-mouth containers for solids.[8][10]

    • Ensure the container is made of a compatible material (e.g., high-density polyethylene) and has a secure, leak-proof screw cap.[6][9]

    • Affix a "Hazardous Waste" tag or label to the container before adding any waste.[4][7]

  • Rationale: Using a designated, compatible container prevents leaks, ruptures, and dangerous reactions.[6] Pre-labeling is a regulatory requirement and prevents the creation of "unknown" waste, which is costly and difficult to dispose of.[10][11]

Step 3.3: Waste Collection & Labeling

Transfer the waste into the prepared container and document the contents accurately.

  • Procedure:

    • Carefully transfer the Methyl 3-fluoro-4-methoxybenzoylformate into the labeled container. If it is part of a solution, transfer the entire mixture.

    • Fill out the hazardous waste tag completely and legibly.

      • Write the full chemical name: "Waste - Methyl 3-fluoro-4-methoxybenzoylformate". Do not use abbreviations.[10]

      • If it is a mixture, list every single component and its estimated percentage or volume.[6][11]

      • Fill in the date of accumulation, the Principal Investigator's name, and the lab location.[10]

      • Check the appropriate hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).[10]

    • Securely close the container. It must remain closed except when actively adding waste.[4][8][12]

  • Rationale: Accurate labeling is required by law and is essential for the safety of EHS personnel who will handle the container.[8] It allows them to bulk compatible wastes safely and ensures the material is sent to the correct disposal facility. Keeping the container closed prevents the release of vapors and potential spills.[4]

Step 3.4: Storage in a Satellite Accumulation Area (SAA)

Store the waste container in a designated and properly managed area within the lab.

  • Procedure:

    • Place the sealed container in your lab's designated Satellite Accumulation Area (SAA).[6][8]

    • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[8][9]

    • Ensure the container is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[6] Using secondary containment (e.g., a plastic tub) is a best practice.[9]

  • Rationale: The SAA is a regulatory concept under RCRA that allows for the safe, temporary collection of hazardous waste in the lab.[8] Proper segregation within the SAA prevents accidental mixing of incompatible chemicals, which could lead to fire, explosion, or toxic gas release.[6]

Step 3.5: Arranging for Disposal

Once the container is full (or approaching the one-year accumulation limit), arrange for its removal.[6]

  • Procedure:

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]

    • Submit a chemical waste pickup request to your institution's EHS department, following their specific online or paper-based procedure.[8][10]

  • Rationale: EHS is the only entity authorized to transport hazardous waste from the laboratory and consolidate it for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Section 4: Protocol for Decontamination of Empty Containers

An "empty" container that once held a hazardous chemical is still considered hazardous waste until properly decontaminated.

  • Procedure:

    • Triple Rinse: Rinse the container three times with a suitable solvent.[12][14] For a compound like this, which is likely insoluble in water, a water-soluble organic solvent such as acetone is appropriate for the first two rinses, followed by a final water rinse.[15]

    • Collect Rinsate: This is a critical step. The solvent used for rinsing (the "rinsate") must be collected and disposed of as hazardous chemical waste.[12][15] It should be added to your halogenated waste container, and the solvent (e.g., acetone) must be added to the list of contents on the hazardous waste tag.

    • Prepare Container for Disposal: Once the container is triple-rinsed and air-dried (preferably in a fume hood), completely deface or remove the original chemical label.[14]

    • Mark the container clearly as "EMPTY" or "MT".[15]

    • It can now be disposed of in the regular laboratory trash or designated glass disposal box.[14][15]

  • Rationale: Triple rinsing ensures that residual chemical is removed to a non-hazardous level.[14] Collecting the rinsate is mandatory because it now contains the hazardous chemical and cannot be poured down the drain.[15] Defacing the label prevents custodial staff from mistaking the empty container for a chemical container.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for managing Methyl 3-fluoro-4-methoxybenzoylformate waste.

G Disposal Workflow: Methyl 3-fluoro-4-methoxybenzoylformate cluster_generation Waste Generation & Characterization cluster_chemical Protocol for Chemical Product cluster_container Protocol for Empty Container gen Waste Generated: Methyl 3-fluoro-4-methoxybenzoylformate decision Waste Type? gen->decision select_cont 1. Select HALOGENATED Waste Container decision->select_cont  Chemical Product (Unused / Contaminated) rinse A. Triple Rinse with Appropriate Solvent decision->rinse Empty Container   label_cont 2. Affix 'Hazardous Waste' Tag & Fill Out Completely select_cont->label_cont transfer 3. Transfer Waste Product (Keep Container Closed) label_cont->transfer store 4. Store in Segregated Satellite Accumulation Area (SAA) transfer->store pickup 5. Request EHS Pickup (When Full) store->pickup ehs Final Disposal by Licensed Facility via EHS pickup->ehs collect B. Collect Rinsate as HAZARDOUS WASTE rinse->collect deface C. Deface Original Label & Mark 'EMPTY' rinse->deface collect->transfer Rinsate goes into Waste Container trash D. Dispose in Regular Trash / Recycling deface->trash

Caption: Decision workflow for proper disposal of chemical product and empty containers.

References

  • Laboratory Waste Management Guidelines , Princeton University Environmental Health & Safety. [Link]

  • Decontaminating Empty Containers , University of Illinois Division of Research Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines , Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories , Daniels Health. [Link]

  • How to Dispose of Chemical Waste , Columbia University Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Procedures , The University of Chicago Environmental Health and Safety. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly , GAIACA. [Link]

  • Hazardous Waste Disposal Procedures Handbook , The University of Texas at Dallas Campus Safety Division. [Link]

  • Halogenated Waste Segregation List , University of Wisconsin-Milwaukee. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure , Braun Research Group, Northwestern University. [Link]

  • Halogenated Solvents in Laboratories , Temple University Environmental Health and Radiation Safety. [Link]

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